molecular formula C15H16O4 B015861 Meranzin

Meranzin

Cat. No.: B015861
M. Wt: 260.28 g/mol
InChI Key: LSZONYLDFHGRDP-LBPRGKRZSA-N
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Description

Meranzin (CAS 23971-42-8) is a high-purity coumarin compound sourced for advanced pharmacological and neuroscience research. This natural substance is a key bioactive metabolite identified from traditional herbal formulations such as Chaihu-Shugan-San (CSS) and the citrus plant Fructus Aurantii . Research Applications and Value: • Neuroscience & Psychiatry: this compound is a promising candidate for investigating novel antidepressant mechanisms. Preclinical studies demonstrate that it elicits fast-acting antidepressant-like effects, ameliorating depressive-like behaviors in animal models. Its activity is associated with the restoration of dysfunctional reward circuitry and the activation of the AMPA–ERK1/2–BDNF signaling pathway, offering a multi-target approach to mood disorder research . • Gastrointestinal Motility: Researchers value this compound for its significant prokinetic effects. Studies show it promotes intestinal transit and gastric emptying in a dose-dependent manner, making it a useful tool for studying gut-brain axis interactions and functional gastrointestinal disorders . • Integrated Systems Research: this compound is particularly valuable for modeling and investigating comorbid conditions, such as depression coupled with cardiovascular or gastrointestinal dysfunction, due to its effects on shared pathways like the ghrelin receptor (GHSR) and its anti-inflammatory properties . Mechanism of Action Insights: The compound's multifaceted effects appear to be mediated through several mechanisms. Research indicates it acts as a ghrelin receptor agonist, and its prokinetic and antidepressant effects are blocked by the ghrelin antagonist [D-Lys3]-GHRP-6. Furthermore, it modulates neural activity in a key hippocampus–thalamus–basal ganglia (HTB) circuit, as evidenced by fMRI-BOLD studies, and upregulates the expression of BDNF and p-mTOR in the hippocampus, supporting neuroplasticity . Product Details: • CAS Number: 23971-42-8 • Molecular Formula: C15H16O4 • Purity: ≥ 95% to 98% (HPLC) • Handling: This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZONYLDFHGRDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Meranzin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Meranzin

Introduction

This compound is a naturally occurring coumarin (B35378), a class of organic compounds belonging to the benzopyrone family.[1] It is found in various plant species, including the peels of Citrus maxima (pomelo), Fructus aurantii, Triphasia trifolia, Cnidium monnieri, and Murraya exotica.[2][3][][5] This compound and its hydrated form, this compound hydrate (B1144303), have garnered significant interest within the scientific community due to their diverse and potent biological activities.[5] Research has highlighted its potential as an anti-depressant, anti-inflammatory, analgesic, anti-fibrotic, anti-proliferative, anti-atherosclerosis, and anti-bacterial agent.[2][5][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and known signaling pathways of this compound.

Chemical Structure and Identifiers

This compound is chemically classified as a coumarin derivative.[1] Its structure features a characteristic benzopyran-2-one core, substituted with a methoxy (B1213986) group and an epoxide-containing side chain.[1][9] The specific stereochemistry of the epoxide group is crucial, with the naturally occurring form being the (S)-enantiomer.[9]

Table 1: Chemical Identifiers for this compound and this compound Hydrate

IdentifierThis compoundThis compound Hydrate
IUPAC Name 8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one[9]8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one[10]
CAS Number 23971-42-8[9]5875-49-0[10]
Molecular Formula C₁₅H₁₆O₄[9]C₁₅H₁₈O₅[10]
Molecular Weight 260.29 g/mol [11]278.30 g/mol [10]
InChIKey LSZONYLDFHGRDP-LBPRGKRZSA-N[9]KGGUASRIGLRPAX-UHFFFAOYSA-N[12]
Canonical SMILES CC1(--INVALID-LINK--CC2=C(C=CC3=C2OC(=O)C=C3)OC)C[9]CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O[12]

Physicochemical Properties

This compound is a crystalline solid at room temperature.[3] Its solubility profile is typical for moderately polar organic compounds.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Description White to off-white crystalline solid[3][11]
Melting Point 89-92 °C[11]
Boiling Point 414.8±45.0 °C (Predicted)[11]
Solubility Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone[3][6][11]
Optical Activity [α]/D -48.0 to -44.0° in chloroform (0.063 g/100 mL)[11]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques. Mass spectrometry data is available, and techniques like GC-MS and LC-MS have been employed for its analysis.[9][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy data have also been used for its characterization.[9][14][15]

Experimental Protocols

Extraction from Natural Sources

This compound can be isolated from various plant materials, such as the peel of Citrus maxima.[] A general workflow for its extraction is outlined below.

G start Plant Material (e.g., Citrus maxima peel) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol, Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partition Solvent Partitioning (e.g., Ethyl Acetate-Water) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography crystallization Crystallization chromatography->crystallization end Pure this compound crystallization->end

Figure 1. General workflow for the extraction of this compound.
General Synthesis Approach

While specific industrial synthesis protocols for this compound are not detailed in the provided results, the synthesis of its core coumarin structure can be achieved through established chemical reactions such as the Perkin reaction or Pechmann condensation.[16]

G cluster_pechmann Pechmann Condensation cluster_modification Side-chain Introduction phenol Substituted Phenol condensation Acid-catalyzed Condensation phenol->condensation ketoester β-Ketoester ketoester->condensation coumarin Coumarin Core condensation->coumarin modification Alkylation & Epoxidation coumarin->modification This compound This compound modification->this compound

Figure 2. Conceptual synthetic pathway for this compound.

Biological Activity and Signaling Pathways

This compound and its hydrate exhibit a range of pharmacological effects, with their antidepressant and anti-atherosclerosis activities being of particular interest. These effects are mediated through the modulation of specific cellular signaling pathways.

Antidepressant Activity

The antidepressant-like effects of this compound hydrate are rapid and have been linked to the activation of key signaling pathways in the brain, particularly in the hippocampus.[2][17][18] One proposed mechanism involves the activation of the mTOR signaling pathway, which in turn upregulates downstream synaptic proteins like Brain-Derived Neurotrophic Factor (BDNF).[18][19] Another related pathway implicated is the AMPA-ERK1/2-BDNF signaling cascade.[2]

G MH This compound Hydrate mTOR mTOR Activation MH->mTOR BDNF BDNF Expression ↑ mTOR->BDNF Synaptic Synaptic Protein Expression ↑ mTOR->Synaptic Effect Rapid Antidepressant Effects BDNF->Effect Synaptic->Effect

Figure 3. mTOR signaling in this compound's antidepressant effect.
Anti-Atherosclerosis Activity

This compound has shown potential in alleviating atherosclerosis.[20] This is thought to occur through the modulation of the TGF-β1/PI3K/AKT1 signaling pathway, which plays a role in the proliferation, apoptosis, and migration of cells involved in the formation of atherosclerotic plaques.[20] By influencing this pathway, this compound may help regulate cholesterol efflux and reduce inflammation within blood vessels.

G This compound This compound TGF TGF-β1 This compound->TGF modulates PI3K PI3K TGF->PI3K AKT1 AKT1 PI3K->AKT1 Macrophage Macrophage Proliferation & Migration AKT1->Macrophage regulates AS Atherosclerosis Progression Macrophage->AS

References

The Botanical Treasury of Meranzin and Its Derivatives: A Technical Guide for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Meranzin, a naturally occurring coumarin, and its derivatives have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the natural sources of these compounds, quantitative data on their occurrence, in-depth experimental protocols for their isolation and analysis, and an exploration of their known signaling pathways. The information presented herein is intended to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Natural Sources of this compound and Its Derivatives

This compound and its derivatives, including this compound hydrate (B1144303) and this compound glucoside, are predominantly found in the plant kingdom, particularly within the Rutaceae (citrus) and Apiaceae (parsley) families. Various parts of these plants, including fruits, peels, leaves, and roots, have been identified as rich sources.

Plant Species Containing this compound and its Derivatives

A comprehensive review of scientific literature has identified the following plant species as natural sources of this compound and its derivatives:

  • Fructus aurantii (Bitter Orange): The immature fruit of Citrus aurantium is a well-documented source of both this compound and this compound hydrate.

  • Citrus Species : Various citrus fruits have been shown to contain this compound and its derivatives. Notably, the peel of Citrus maxima (Pomelo) and other grapefruit varieties are significant sources.[1]

  • Murraya exotica and Murraya paniculata : These closely related species, commonly known as orange jasmine, are reported to contain this compound and its derivatives, such as this compound hydrate, in their leaves and vegetative branches.[2][3][4]

  • Cnidium monnieri : The fruits of this plant, a traditional Chinese medicine, are a known source of a variety of coumarins, including this compound and its derivatives.[5][6][7]

  • Triphasia trifolia : This plant species has also been identified as a natural source of this compound.

  • Glycosmis pentaphylla : Scientific literature reports the presence of this compound in this species.

  • Ferula szowitziana : Another documented natural source of this compound.

  • Aglaia odorata : This plant has been reported to contain this compound.

  • Magydaris tomentosa : The flowers of this plant have been found to contain this compound hydrate.

Quantitative Data on this compound and its Derivatives in Natural Sources

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data to facilitate comparative analysis.

Plant SpeciesPlant PartCompoundConcentrationReference
Fructus aurantiiImmature Fruit ExtractThis compound0.94 mg/g of raw herb[8]
Fructus aurantiiImmature Fruit ExtractThis compound hydrate1.98 mg/g of raw herb[8]
Citrus grandis (Pomelo)Peel (ethanolic extract)This compound hydrate11.17% of the extract

Table 1: Quantitative Analysis of this compound and this compound Hydrate in Various Natural Sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound and its derivatives from natural sources, based on established scientific literature.

Extraction of this compound and its Derivatives

2.1.1. Maceration and Soxhlet Extraction

A common and straightforward method for the initial extraction from dried plant material.

  • Materials : Dried and powdered plant material (e.g., Fructus aurantii, Murraya exotica leaves), Methanol or Ethanol (analytical grade).

  • Protocol :

    • Weigh a known amount of the powdered plant material.

    • For maceration, immerse the powder in a suitable volume of solvent (e.g., 1:10 w/v) in a sealed container and agitate at room temperature for 24-48 hours.

    • For Soxhlet extraction, place the powdered material in a thimble and extract with the chosen solvent for several hours until the extraction is complete (indicated by the color of the solvent in the siphon tube).

    • Filter the resulting extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2.1.2. Ultrasonic-Assisted Extraction (UAE)

A more efficient method that utilizes ultrasonic waves to enhance extraction.

  • Materials : Powdered plant material, 80% aqueous methanol.

  • Protocol :

    • Suspend the plant powder in 80% aqueous methanol.

    • Place the suspension in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue for exhaustive extraction.

    • Combine the supernatants and concentrate under vacuum.

Isolation and Purification

2.2.1. Column Chromatography

A fundamental technique for separating compounds from a crude extract.

  • Materials : Crude extract, Silica (B1680970) gel (60-120 mesh), a graded series of solvents (e.g., n-hexane, ethyl acetate (B1210297), methanol).

  • Protocol :

    • Prepare a silica gel slurry in the initial, least polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry to create a stationary phase.

    • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

    • Elute the column with a gradient of solvents, starting with the least polar and gradually increasing the polarity (e.g., increasing percentages of ethyl acetate in n-hexane, followed by methanol).

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

    • Combine the fractions containing the purified compounds and evaporate the solvent.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, leading to high recovery rates.[9][10][11][12][13]

  • Materials : Crude extract, a suitable two-phase solvent system (e.g., light petroleum-ethyl acetate-methanol-water).

  • Protocol :

    • Select an appropriate biphasic solvent system based on the polarity of the target compounds. The partition coefficient (K) of the target compound should be between 0.5 and 2.

    • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to separate.

    • Fill the HSCCC column with the stationary phase (either the upper or lower phase).

    • Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

    • Once hydrodynamic equilibrium is established, inject the sample dissolved in a small volume of the solvent system.

    • Collect fractions of the eluate and monitor them by HPLC or TLC.

Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

A widely used and reliable method for the quantitative analysis of this compound and its derivatives.[14][15][16][17]

  • Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection Wavelength : Around 320-330 nm, which is the absorption maximum for many coumarins.

  • Quantification : Based on a calibration curve generated using certified reference standards of this compound and its derivatives.

2.3.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method for quantification, especially in complex biological matrices.[8][18][19][20][21]

  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : Similar to HPLC, a gradient of acetonitrile and water with formic acid.

  • Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its derivatives are monitored.

  • Quantification : An internal standard is typically used, and quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and its derivatives. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that have been identified.

Antidepressant-like Effects of this compound Hydrate

This compound hydrate has been shown to exhibit rapid antidepressant-like effects, potentially through the modulation of several interconnected signaling pathways in the brain.

Meranzin_Antidepressant_Pathway Meranzin_Hydrate This compound Hydrate Alpha2_Adrenoceptor α2-Adrenoceptor Meranzin_Hydrate->Alpha2_Adrenoceptor AMPA_Receptor AMPA Receptor Meranzin_Hydrate->AMPA_Receptor mTOR_Pathway mTOR Signaling Pathway Meranzin_Hydrate->mTOR_Pathway activates ERK1_2 ERK1/2 AMPA_Receptor->ERK1_2 BDNF BDNF mTOR_Pathway->BDNF upregulates Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTOR_Pathway->Synaptic_Proteins upregulates ERK1_2->BDNF Antidepressant_Effects Antidepressant-like Effects BDNF->Antidepressant_Effects Synaptic_Proteins->Antidepressant_Effects

Caption: Signaling pathways implicated in the antidepressant-like effects of this compound hydrate.

Potential Role in Atherosclerosis Modulation

Preliminary studies suggest that this compound derivatives may influence signaling pathways relevant to the pathogenesis of atherosclerosis.

Meranzin_Atherosclerosis_Pathway Meranzin_Derivatives This compound Derivatives TGF_beta1 TGF-β1 Meranzin_Derivatives->TGF_beta1 modulates PI3K PI3K TGF_beta1->PI3K AKT1 AKT1 PI3K->AKT1 Atherosclerosis_Modulation Modulation of Atherosclerosis AKT1->Atherosclerosis_Modulation

Caption: Proposed signaling pathway for the modulation of atherosclerosis by this compound derivatives.

Experimental Workflow for Isolation and Quantification

The following diagram outlines a general workflow for the isolation and quantification of this compound and its derivatives from a plant source.

Experimental_Workflow Start Plant Material (e.g., Fructus aurantii) Extraction Extraction (Maceration, Soxhlet, or UAE) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation & Purification (Column Chromatography or HSCCC) Crude_Extract->Isolation Pure_Compounds Pure this compound & Derivatives Isolation->Pure_Compounds Quantification Quantification (HPLC or UPLC-MS/MS) Pure_Compounds->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: A generalized experimental workflow for this compound isolation and quantification.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the natural sources, analytical methodologies, and biological activities of this compound and its derivatives. The compiled data and detailed protocols are intended to serve as a valuable starting point for researchers. Future research should focus on expanding the quantitative analysis to a wider range of plant species, further elucidating the intricate details of the involved signaling pathways, and exploring the full therapeutic potential of these promising natural compounds. The continued investigation into this compound and its derivatives holds significant promise for the development of novel pharmaceuticals for a variety of health conditions.

References

The Biosynthesis of Meranzin in Citrus Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin, a naturally occurring coumarin (B35378) derivative found in various Citrus species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in citrus plants, from its phenylpropanoid precursors to the final decorated coumarin. It includes a summary of key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for the analysis of this pathway and visual diagrams of the core processes are also provided to facilitate further research in this area.

Introduction

Coumarins are a diverse class of specialized metabolites derived from the phenylpropanoid pathway, widely distributed in the plant kingdom. In Citrus species, these compounds play significant roles in defense mechanisms and contribute to the characteristic aroma and flavor profiles of the fruit. This compound, a geranyloxy-furanocoumarin, is a notable constituent of citrus peels. Its biosynthesis involves a series of enzymatic reactions, including prenylation and subsequent modifications by cytochrome P450 monooxygenases. This guide delineates the current understanding of the this compound biosynthetic pathway, offering a technical resource for its study and potential exploitation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid pathway to form the core coumarin scaffold, umbelliferone (B1683723), which is then subjected to a series of specific modifications.

Formation of the Coumarin Nucleus: Umbelliferone

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Subsequent ortho-hydroxylation of p-coumaroyl-CoA, followed by intramolecular cyclization, leads to the formation of umbelliferone (7-hydroxycoumarin). This part of the pathway is well-established for coumarin biosynthesis in plants.

Geranylation of Umbelliferone to form 7-Geranyloxycoumarin (Auraptene)

A key step in the biosynthesis of this compound is the attachment of a C10 prenyl group, geranyl diphosphate (B83284) (GPP), to the 7-hydroxyl group of umbelliferone. This O-prenylation reaction is catalyzed by a specific aromatic prenyltransferase.

  • Enzyme: A geranyl diphosphate-specific aromatic prenyltransferase (PT). A novel membrane-bound PT, designated ClPT1, has been identified in lemon (Citrus limon) that specifically utilizes GPP as the prenyl donor and coumarins as acceptors.[1]

  • Substrates: Umbelliferone and Geranyl Diphosphate (GPP).

  • Product: 7-Geranyloxycoumarin (also known as Auraptene).

Modification of the Geranyl Moiety by Cytochrome P450 Enzymes

The final steps in the biosynthesis of this compound involve the modification of the geranyl side chain of 7-geranyloxycoumarin. These oxidative reactions are characteristic of cytochrome P450 monooxygenases (CYPs). While the specific CYPs from Citrus have not yet been fully characterized for this pathway, the proposed steps are based on known CYP-mediated reactions in the biosynthesis of other furanocoumarins.[2][3][4][5][6]

  • Epoxidation: A CYP enzyme is proposed to catalyze the epoxidation of the terminal double bond of the geranyl group of 7-geranyloxycoumarin.

  • Hydration/Hydroxylation: The resulting epoxide is then likely hydrated or hydroxylated to form the diol structure characteristic of this compound. This step could be catalyzed by an epoxide hydrolase or another CYP enzyme.

Quantitative Data

Quantitative data on the enzymes of the this compound biosynthetic pathway is currently limited. The following table summarizes the available kinetic parameters for the geranylation step.

Enzyme/ReactionSubstrate(s)KmVmaxSource(s)
Bergaptol 5-O-geranyltransferase (from Citrus limon peel microsomes)Geranyl diphosphate (GPP)9 µMNot ReportedMunakata et al.
Bergaptol140 µMNot ReportedMunakata et al.

Note: While this data is for bergaptol, it provides an indication of the affinity of a citrus prenyltransferase for GPP.

Experimental Protocols

Extraction and Quantification of Coumarins from Citrus Peel

This protocol describes a general method for the extraction and analysis of coumarins, including this compound and its precursors, from citrus peel using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][8][9][10][11]

Materials:

  • Citrus fruit peel (flavedo)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS system equipped with a C18 column

Procedure:

  • Freeze a known weight of fresh citrus flavedo in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extract the powdered tissue with methanol (e.g., 10 mL per gram of tissue) by vortexing for 1 minute and sonicating for 30 minutes.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the extract by HPLC-MS.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes, hold for a few minutes, and then return to the initial conditions. The exact gradient should be optimized for the specific coumarins of interest.

    • Detection: Mass spectrometry in both positive and negative ion modes to identify and quantify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Use authentic standards for this compound, umbelliferone, and 7-geranyloxycoumarin for quantification.

Microsomal Enzyme Preparation from Citrus Flavedo

This protocol is for the isolation of microsomes, which are rich in membrane-bound enzymes like prenyltransferases and cytochrome P450s, from citrus peel.[12][13]

Materials:

  • Fresh citrus fruit flavedo

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, and 1% (w/v) polyvinylpyrrolidone)

  • Homogenizer

  • Cheesecloth

  • Ultracentrifuge

  • Resuspension buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% (v/v) glycerol)

Procedure:

  • Homogenize fresh citrus flavedo in ice-cold extraction buffer (e.g., 3 mL per gram of tissue).

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

  • Resuspend the pellet in a minimal volume of resuspension buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay). The microsomes can be used immediately or stored at -80°C.

In Vitro Assay for Geranyltransferase Activity

This assay can be used to measure the activity of the enzyme that converts umbelliferone to 7-geranyloxycoumarin.

Materials:

  • Microsomal enzyme preparation (from protocol 4.2)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

  • Umbelliferone (substrate)

  • Geranyl diphosphate (GPP, substrate)

  • Ethyl acetate (B1210297)

  • HPLC system

Procedure:

  • Set up the reaction mixture containing assay buffer, microsomal protein (e.g., 50-100 µg), umbelliferone (e.g., 100 µM), and GPP (e.g., 100 µM) in a total volume of 100 µL.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate to dryness and redissolve the residue in methanol.

  • Analyze the product (7-geranyloxycoumarin) by HPLC as described in protocol 4.1.

Visualizations

Proposed Biosynthetic Pathway of this compound

Meranzin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Core Formation cluster_meranzin_specific This compound-Specific Pathway L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone ortho-hydroxylation & cyclization 7-Geranyloxycoumarin 7-Geranyloxycoumarin Umbelliferone->7-Geranyloxycoumarin Prenyltransferase (PT) + GPP Epoxy-geranyloxycoumarin Epoxy-geranyloxycoumarin 7-Geranyloxycoumarin->Epoxy-geranyloxycoumarin Cytochrome P450 (Epoxidase) This compound This compound Epoxy-geranyloxycoumarin->this compound Epoxide Hydrolase or Cytochrome P450 (Hydroxylase)

Caption: Proposed biosynthetic pathway of this compound in citrus plants.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow Citrus Flavedo Tissue Citrus Flavedo Tissue Homogenization Homogenization Citrus Flavedo Tissue->Homogenization Centrifugation (10,000 x g) Centrifugation (10,000 x g) Homogenization->Centrifugation (10,000 x g) Supernatant 1 Supernatant 1 Centrifugation (10,000 x g)->Supernatant 1 Ultracentrifugation (100,000 x g) Ultracentrifugation (100,000 x g) Supernatant 1->Ultracentrifugation (100,000 x g) Microsomal Pellet Microsomal Pellet Ultracentrifugation (100,000 x g)->Microsomal Pellet Resuspend & Quantify Resuspend & Quantify Microsomal Pellet->Resuspend & Quantify Enzyme Assays Enzyme Assays Resuspend & Quantify->Enzyme Assays HPLC-MS Analysis HPLC-MS Analysis Enzyme Assays->HPLC-MS Analysis Kinetic Analysis Kinetic Analysis HPLC-MS Analysis->Kinetic Analysis

Caption: Workflow for the isolation and characterization of microsomal enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound in citrus plants represents a fascinating example of the chemical diversification of the coumarin scaffold. While the initial steps of the pathway are relatively well understood, the specific enzymes responsible for the final modifications of the geranyl side chain remain to be elucidated. The identification and characterization of the cytochrome P450 enzymes involved in the epoxidation and hydration/hydroxylation of 7-geranyloxycoumarin are critical next steps. This knowledge will not only complete our understanding of this compound biosynthesis but also provide valuable biocatalytic tools for the synthesis of this compound and related compounds for pharmacological evaluation. The protocols and data presented in this guide serve as a foundation for researchers to further investigate this intriguing biosynthetic pathway.

References

Meranzin's Mechanism of Action in Neuronal Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Meranzin, a natural coumarin (B35378) compound, and its hydrate (B1144303) form (MH) have emerged as promising therapeutic agents for neurological disorders, particularly depression. Extensive preclinical research indicates that this compound exerts its effects through a multi-faceted mechanism of action within the central nervous system. This document provides a comprehensive overview of the current understanding of this compound's activity in neuronal cells, focusing on its impact on key signaling pathways, neuroinflammation, and the brain-gut axis. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the development of novel neurotherapeutics.

Core Molecular Mechanisms in Neuronal Cells

This compound hydrate has been shown to elicit significant antidepressant-like effects in various animal models.[1][2] Its mechanism of action is complex, involving the modulation of several key intracellular signaling cascades, regulation of neuroinflammation, and influence on the intricate communication between the gut and the brain.

Modulation of Intracellular Signaling Pathways

mTOR Signaling Pathway: One of the primary mechanisms through which this compound hydrate exerts its rapid antidepressant effects is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] Activation of mTOR is crucial for synaptic plasticity and protein synthesis. Research has shown that inhibiting mTOR activation blocks the antidepressant-like effects of this compound hydrate, as well as the associated upregulation of Brain-Derived Neurotrophic Factor (BDNF) and postsynaptic density protein 95 (PSD95).[3] This suggests that this compound's therapeutic effects are dependent on the mTOR-mediated regulation of synaptic protein expression.[3]

MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical target of this compound. Evidence suggests that the antidepressant action of this compound hydrate is highly related to the axon-directed MAPK signaling pathway.[4][5] This pathway is known to play a significant role in neuronal survival, differentiation, and synaptic plasticity.

PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a key regulator of cell survival and proliferation, is also modulated by compounds with similar anti-inflammatory and neuroplasticity-promoting effects.[6] While direct evidence for this compound's action on this pathway is still emerging, its known downstream effects on mTOR and CREB/BDNF signaling suggest a potential upstream regulatory role for PI3K/AKT.

Neuroprotective and Neurotrophic Effects

A consistent finding across multiple studies is the ability of this compound hydrate to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1][7] BDNF is a key neurotrophin involved in neuronal survival, growth, and the formation of new synapses. The upregulation of BDNF, along with downstream synaptic proteins like PSD95 and synapsin, points to this compound's role in promoting neurogenesis and restoring synaptic plasticity, which are often impaired in depressive disorders.[3][6]

Anti-inflammatory Action

Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of depression. This compound hydrate has demonstrated potent anti-inflammatory properties in neuronal contexts. It has been shown to suppress caspase-4, a key mediator of inflammatory signaling, thereby regulating glial cell and neuronal functions in the hippocampus.[2][8] Furthermore, this compound hydrate can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the serum of animal models of depression.[2]

Regulation of the Brain-Gut Axis

The bidirectional communication between the brain and the gut, known as the brain-gut axis, is a crucial area of investigation in mood disorders. This compound hydrate's mechanism of action extends to this axis, where it exhibits both antidepressant and prokinetic-like effects.[9] This dual action is mediated, at least in part, through the regulation of the α2-adrenoceptor.[9] Additionally, the effects of this compound hydrate on depression-like behaviors and gastrointestinal motility appear to be linked to the ghrelin system, as its effects are absent in ghrelin receptor knockout mice.[7][10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in neuronal cells.

Meranzin_mTOR_Pathway This compound This compound Hydrate mTOR mTOR Activation This compound->mTOR BDNF BDNF Expression mTOR->BDNF Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTOR->Synaptic_Proteins Antidepressant_Effects Rapid Antidepressant Effects BDNF->Antidepressant_Effects Synaptic_Proteins->Antidepressant_Effects

Caption: this compound activates the mTOR signaling pathway, leading to increased BDNF and synaptic protein expression, resulting in rapid antidepressant effects.

Meranzin_Neuroinflammation_Pathway This compound This compound Hydrate Caspase4 Caspase-4 This compound->Caspase4 Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound->Inflammatory_Cytokines Neuroinflammation Neuroinflammation Caspase4->Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Meranzin_Brain_Gut_Axis This compound This compound Hydrate Alpha2_Adrenoceptor α2-Adrenoceptor Regulation This compound->Alpha2_Adrenoceptor Ghrelin_System Ghrelin System Modulation This compound->Ghrelin_System Brain Antidepressant Effects (Brain) Alpha2_Adrenoceptor->Brain Gut Prokinetic Effects (Gut) Alpha2_Adrenoceptor->Gut Ghrelin_System->Brain Ghrelin_System->Gut Experimental_Workflow Model Induction of Depressive Model (e.g., UCMS, LPS) Treatment Administration of this compound Hydrate or Vehicle Control Model->Treatment Behavioral Behavioral Testing (e.g., FST, Sucrose Preference) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for Cytokines) Treatment->Biochemical Molecular Molecular Analysis (e.g., Western Blot for BDNF, mTOR) Treatment->Molecular Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis

References

A Comprehensive Technical Guide to the Biological Activity of Meranzin from Fructus aurantii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin, a natural coumarin (B35378) derivative predominantly found in Fructus aurantii (the dried immature fruit of Citrus aurantium L.), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Data on Biological Activities

The biological efficacy of this compound and its related compounds has been quantified across various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its anti-inflammatory, antioxidant, and anticancer activities.

Table 1: Anti-inflammatory Activity of Isothis compound
AssayCell TypeStimulantIC₅₀ (µM)Reference
Superoxide (B77818) Anion GenerationHuman neutrophilsfMLP/CB0.54 - 7.57[1]
Elastase ReleaseHuman neutrophilsfMLP/CB0.43 - 4.33[1]
Table 2: Antioxidant Activity of a this compound-Containing Fraction
AssaySampleIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingChloroform fraction of Citrus aurantium peel extract38.72[2]

Note: This value represents the activity of a fraction containing multiple compounds, including this compound.

Table 3: Anticancer Activity of a this compound-Containing Fraction
Cell LineSampleIC₅₀ (µg/mL)Reference
HepG-2 (Liver Cancer)Chloroform fraction of Citrus aurantium peel extract490.30[2]
MCF-7 (Breast Cancer)Chloroform fraction of Citrus aurantium peel extract343.38[2]

Note: These values represent the activity of a fraction containing multiple compounds, including this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section details the methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays

Objective: To measure the inhibitory effect of a compound on the production of superoxide anions by activated neutrophils.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation with Ficoll-Paque solution.[2] Wash the isolated neutrophils and resuspend them in a suitable buffer (e.g., Ca²⁺-free Krebs-Ringer phosphate (B84403) buffer).

  • Cell Treatment: Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control for a specified period.

  • Stimulation: Induce superoxide anion production by stimulating the neutrophils with a combination of N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).

  • Detection: Measure the superoxide anion generation by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[3][4] The change in absorbance is measured spectrophotometrically at 550 nm.

  • Data Analysis: Calculate the percentage of inhibition of superoxide anion generation for each concentration of the test compound and determine the IC₅₀ value.

Objective: To assess the inhibitory effect of a compound on the release of elastase from activated neutrophils.

Protocol:

  • Neutrophil Preparation: Isolate and prepare human neutrophils as described in the superoxide anion generation assay.

  • Cell Treatment: Pre-incubate the neutrophils with different concentrations of the test compound or vehicle control.

  • Stimulation: Stimulate the neutrophils with fMLP and cytochalasin B to induce elastase release.

  • Detection: Measure the elastase activity in the cell supernatant using a specific substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The cleavage of the substrate by elastase releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.[3]

  • Data Analysis: Determine the percentage of inhibition of elastase release for each concentration of the test compound and calculate the IC₅₀ value.

Antioxidant Assays

Objective: To evaluate the free radical scavenging capacity of a compound.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm) using a spectrophotometer. The discoloration of the DPPH solution indicates the scavenging of the radical.[5]

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6]

Objective: To measure the ability of a compound to scavenge the ABTS radical cation.

Protocol:

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Sample Reaction: Add the test compound to the pre-formed ABTS•+ solution.

  • Measurement: Measure the reduction in absorbance of the ABTS•+ solution at its maximum wavelength (around 734 nm) after a specific incubation time.

  • Data Analysis: Calculate the percentage of inhibition of the ABTS•+ radical and determine the IC₅₀ value.

Anticancer Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate medium and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_inactive p65 p50 IκBα IKK->NFkB_inactive Phosphorylates IκBα IkB IκBα p65 p65 p50 p50 NFkB_inactive->IkB Degradation of IκBα NFkB_active p65 p50 NFkB_inactive->NFkB_active Release of p65/p50 DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

This compound inhibits the NF-κB signaling pathway.
Anticancer Mechanism: Modulation of the MAPK Pathway

While direct evidence for this compound is still emerging, related compounds have been shown to induce anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates This compound This compound This compound->Raf Inhibits? This compound->MEK Inhibits? CellCycle Cell Proliferation & Survival TranscriptionFactors->CellCycle

Postulated inhibition of the MAPK pathway by this compound.
Antidepressant Mechanism: Activation of the mTOR Pathway

This compound hydrate (B1144303) has been reported to exert rapid antidepressant-like effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7] This pathway is a key regulator of synaptic plasticity and protein synthesis, which are processes implicated in the pathophysiology of depression.

mTOR_Pathway This compound This compound Hydrate mTOR mTOR This compound->mTOR Activates BDNF BDNF Expression mTOR->BDNF Upregulates SynapticProteins Synaptic Protein Synthesis (e.g., PSD95) mTOR->SynapticProteins Increases Antidepressant Antidepressant Effects BDNF->Antidepressant SynapticProteins->Antidepressant

Activation of the mTOR pathway by this compound hydrate.

Conclusion

This compound, a prominent constituent of Fructus aurantii, demonstrates a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and potential anticancer and antidepressant effects. This technical guide has consolidated the available quantitative data and detailed experimental protocols to provide a solid foundation for future research. The visualized signaling pathways offer insights into its mechanisms of action, highlighting its potential as a lead compound for the development of novel therapeutics. Further investigations are warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

The Pharmacological Landscape of Coumarins: An In-depth Technical Guide Focused on Meranzin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of benzopyran-2-one containing heterocyclic compounds of natural and synthetic origin, represent a privileged scaffold in medicinal chemistry and drug discovery.[1] Their inherent structural simplicity, low molecular weight, high bioavailability, and favorable solubility profiles make them attractive candidates for therapeutic development.[2] This technical guide provides a comprehensive examination of the pharmacological properties of coumarins, with a specific and in-depth focus on Meranzin, a naturally occurring coumarin (B35378) found in plants such as Murraya exotica, Fructus aurantii, and Triphasia trifolia.[3][4] this compound and its hydrate (B1144303) have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, analgesic, neuroprotective, and antidepressant effects.[4][5] This guide will delve into the quantitative data supporting these activities, detail the experimental protocols used for their evaluation, and visually elucidate the known signaling pathways through which this compound exerts its effects.

Pharmacological Properties of this compound

This compound has been the subject of numerous preclinical studies, revealing its potential in several therapeutic areas.

Cytotoxic and Anti-proliferative Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is a cornerstone of its potential as an anti-cancer agent.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µg/mL)
NSCLC-N6Non-Small Cell Lung Cancer14.6
KBOral Epidermoid Carcinoma12.3
[Source:[3]]
Anti-inflammatory and Analgesic Activity

In vivo studies have substantiated the anti-inflammatory and analgesic properties of this compound.

Table 2: Anti-inflammatory and Analgesic Activity of this compound

ActivityModelSpeciesDosageEffect
AnalgesicHot Plate TestMice10 mg/kgIncreased latency to paw withdrawal[3]
Anti-inflammatoryXylene-induced Ear EdemaMice10 mg/kgReduction in ear edema[3]
Anti-inflammatoryCarrageenan-induced Paw EdemaRats10 mg/kgDecreased paw edema[3]
[Source:[3]]
Antidepressant and Neuroprotective Activity

A significant body of research has focused on the antidepressant-like effects of this compound hydrate. These studies highlight its influence on key neurotrophic and signaling pathways in the brain. This compound hydrate has been shown to reverse depressive phenotypes in animal models and modulate neuroinflammation.[6]

Table 3: Antidepressant and Prokinetic-like Effects of this compound Hydrate

ActivityModelSpeciesDosageEffect
AntidepressantForced Swimming Test (Acute)Rats9 mg/kgDecreased immobility time[7]
AntidepressantForced Swimming Test (Chronic)Rats2.25 mg/kgDecreased immobility time[7]
AntidepressantUnpredictable Chronic Mild StressRats10 mg/kg/dayDecreased depression-like behavior[4]
ProkineticGastric Emptying & Intestinal TransitRats9 mg/kgPromoted gastric emptying and intestinal transit[7]
[Source:[4][7]]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological properties.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Materials:

    • Cancer cell lines (e.g., NSCLC-N6, KB)[3]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

    • Compound Treatment: Treat cells with various concentrations of this compound (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2]

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Workflow for MTT Cytotoxicity Assay.
Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.

  • Objective: To assess the in vivo anti-inflammatory activity of a compound.

  • Materials:

    • Male Wistar rats (150-200g)

    • Carrageenan (1% solution in saline)

    • This compound

    • Plethysmometer

  • Procedure:

    • Animal Grouping: Divide animals into control and treatment groups.

    • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups.

    • Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[2]

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.

A Administer this compound or Vehicle B Inject Carrageenan into Paw A->B C Measure Paw Volume Over Time B->C D Calculate Edema Inhibition C->D

Carrageenan-Induced Paw Edema Workflow.
Hot Plate Test in Mice

This method is used to assess the central analgesic activity of a compound.

  • Objective: To evaluate the analgesic effect of a compound by measuring the reaction time to a thermal stimulus.

  • Materials:

    • Mice (20-25g)

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C)

    • This compound

  • Procedure:

    • Animal Grouping: Divide animals into control and treatment groups.

    • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups.

    • Testing: At a predetermined time after administration, place each mouse individually on the hot plate.

    • Latency Measurement: Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[8]

    • Data Analysis: Compare the mean reaction times of the treated groups with the control group.

A Administer this compound or Vehicle B Place Mouse on Hot Plate A->B C Record Latency to Nociceptive Response B->C D Compare Reaction Times C->D

Hot Plate Test for Analgesia Workflow.

Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are attributed to its ability to modulate several key intracellular signaling pathways.

mTOR Signaling Pathway in Antidepressant Action

This compound hydrate has been shown to exert rapid antidepressant-like effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] This activation leads to an upregulation of downstream synaptic proteins, which are crucial for neuroplasticity.

This compound This compound Hydrate mTOR mTOR (activation) This compound->mTOR BDNF BDNF (upregulation) mTOR->BDNF PSD95 PSD95 (upregulation) mTOR->PSD95 Antidepressant Antidepressant Effects BDNF->Antidepressant PSD95->Antidepressant

This compound's Role in the mTOR Pathway.

The rapid antidepressant effect of this compound hydrate is dependent on the activation of mTOR, which in turn upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and Postsynaptic Density Protein 95 (PSD95).[3] Inhibiting mTOR activation blocks these antidepressant-like effects.[3]

BDNF/TrkB Signaling Pathway

The antidepressant effects of this compound hydrate are also linked to the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). This compound hydrate treatment has been shown to increase the expression of BDNF in the hippocampus.[4]

This compound This compound Hydrate BDNF BDNF Expression (increase) This compound->BDNF TrkB TrkB Receptor BDNF->TrkB activates NeuronalSurvival Neuronal Survival & Plasticity TrkB->NeuronalSurvival Antidepressant Antidepressant Effects NeuronalSurvival->Antidepressant

References

Meranzin's Engagement with Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin, a bioactive coumarin (B35378) derived from traditional medicinal plants such as Murraya exotica L., is emerging as a compound of significant interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. Rather than acting through a single, unique signaling pathway, this compound modulates several key inflammatory cascades. This document details its interaction with the nuclear factor-kappa B (NF-κB) and AMPA-ERK1/2-BDNF signaling pathways, initiated by its activity at the alpha 2-adrenoceptor. This guide presents a compilation of current research, including quantitative data, experimental methodologies, and visual representations of the involved pathways to facilitate further investigation and drug development efforts in the field of inflammation.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a natural phytochemical that has been identified as a bioactive component in traditional Chinese medicines like Chaihu-Shugan-San.[1][2] Possessing a coumarin scaffold, this compound and its analogs have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][3] Its therapeutic potential is being explored for a range of conditions, including inflammatory diseases and neuroinflammation-associated disorders such as depression.[1][3][4] The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways that are central to the inflammatory response.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is not mediated by a single, eponymous pathway but rather through its influence on established signaling cascades. The primary pathways implicated in this compound's mechanism of action are the NF-κB and the AMPA-ERK1/2-BDNF pathways, with its effects being initiated, in part, by its interaction with the alpha 2-adrenoceptor.

The Role of the Alpha 2-Adrenoceptor

The alpha-2 adrenergic receptor (α2-adrenoceptor) is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This modulation of cAMP can have widespread effects on cellular function, including the inflammatory response. In the context of inflammation, α2-adrenoceptor agonists are known to have sympatholytic effects, which can lead to a reduction in the release of pro-inflammatory neurotransmitters like norepinephrine.[5] this compound has been identified as a compound that targets the α2-adrenoceptor, suggesting that its anti-inflammatory effects may be initiated, at least in part, through this receptor.[1][2][6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7]

This compound and its related compound, isothis compound (B178684), have been shown to suppress inflammation by inhibiting the NF-κB pathway.[8][9] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Studies on isothis compound have revealed that this suppression of NF-κB activation is dependent on the reduction of TRAF6 ubiquitination.[8][9]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Meranzin_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor TRAF6 TRAF6 Receptor->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->TRAF6 Inhibits Ubiquitination DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

This compound's Inhibition of the NF-κB Pathway
Modulation of the AMPA-ERK1/2-BDNF Signaling Pathway

The AMPA receptor, a key player in synaptic plasticity, has been implicated in inflammatory processes, particularly within the central nervous system. The ERK1/2 (extracellular signal-regulated kinase 1/2) pathway is a downstream effector of many growth factor and mitogen receptors and plays a crucial role in inflammation. Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that is also involved in inflammatory signaling.[10]

This compound hydrate (B1144303) has been shown to engage the AMPA-ERK1/2-BDNF signaling pathway.[11] While much of the research on this pathway in relation to this compound has focused on its antidepressant effects, the components of this pathway are also deeply integrated into inflammatory processes. For instance, ERK activation is a critical step in the production of pro-inflammatory mediators.[12] By modulating this pathway, this compound can influence neuroinflammation.

The following diagram depicts the involvement of this compound in the AMPA-ERK1/2-BDNF signaling pathway.

Meranzin_AMPA_ERK_BDNF_Pathway This compound This compound alpha2_adrenoceptor α2-Adrenoceptor This compound->alpha2_adrenoceptor Targets AMPA_Receptor AMPA Receptor alpha2_adrenoceptor->AMPA_Receptor Modulates ERK1_2 ERK1/2 AMPA_Receptor->ERK1_2 Activates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation BDNF BDNF p_ERK1_2->BDNF Upregulates Anti_inflammatory_effects Anti-inflammatory Effects BDNF->Anti_inflammatory_effects

This compound's Modulation of the AMPA-ERK1/2-BDNF Pathway

Quantitative Data on the Anti-Inflammatory Effects of this compound and Analogs

The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound and its related compound, isothis compound.

CompoundAssayTargetResultReference
Isothis compoundSuperoxide Anion GenerationNeutrophilsIC50: 3.86 ± 0.60 µM[13]
Isothis compoundElastase ReleaseNeutrophilsIC50: 3.83 ± 0.81 µM[13]
CompoundModelDosageEffectReference
This compound HydrateHealthy Rats7, 14, and 28 mg/kgDose-dependent promotion of intestinal transit and gastric emptying[14]
This compound HydrateCisplatin-induced Gastroparesis in Rats14 and 28 mg/kgSignificant reversal of delayed gastric emptying[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound. These are not exhaustive protocols but rather summaries of the techniques employed in the cited research.

Cell-Based Assays
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used to study inflammation in vitro. Cells are cultured in appropriate media and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.[3]

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is often measured using the Griess reagent. Supernatants from cell cultures are collected and mixed with the Griess reagent, and the absorbance is measured to quantify nitrite (B80452) levels, which correlate with NO production.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum samples are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs) with specific antibodies for each cytokine.

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. Cells or tissues are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p65, p-ERK, IκBα) and then with secondary antibodies for detection.[15]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of inflammatory mediators, total RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then subjected to PCR with specific primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2).[15]

  • Immunoprecipitation: This method is used to isolate a specific protein out of a complex mixture using an antibody that specifically binds to that protein. This technique was used to demonstrate that isothis compound's suppression of NF-κB activation was dependent on decreasing TRAF6 ubiquitination.[8][9]

In Vivo Models of Inflammation
  • LPS-Induced Sepsis Model: Mice are injected with a lethal dose of LPS to induce systemic inflammation and sepsis. The survival rate, tissue damage, and levels of inflammatory cytokines are assessed to evaluate the protective effects of the test compound.[8][9]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: DSS is administered in the drinking water of mice to induce colitis, a model of inflammatory bowel disease. The severity of colitis is evaluated by monitoring body weight, stool consistency, and rectal bleeding. Histological analysis of the colon is also performed to assess tissue damage and inflammation.[8][9]

The following diagram provides a generalized workflow for investigating the anti-inflammatory effects of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Meranzin_Treatment This compound Treatment LPS_Stimulation->Meranzin_Treatment NO_Assay NO Assay Meranzin_Treatment->NO_Assay ELISA Cytokine ELISA Meranzin_Treatment->ELISA Western_Blot Western Blot (NF-κB, ERK) Meranzin_Treatment->Western_Blot qPCR qRT-PCR Meranzin_Treatment->qPCR Animal_Model Animal Model (e.g., LPS-induced sepsis) Meranzin_Admin This compound Administration Animal_Model->Meranzin_Admin Outcome_Assessment Outcome Assessment (Survival, Cytokines, Histology) Meranzin_Admin->Outcome_Assessment

General Experimental Workflow

Conclusion and Future Directions

This compound represents a promising natural compound with multifaceted anti-inflammatory properties. Its mechanism of action, centered on the modulation of the NF-κB and AMPA-ERK1/2-BDNF signaling pathways, offers multiple avenues for therapeutic intervention in inflammatory diseases. The data presented in this guide underscore the need for further research to fully elucidate the intricate molecular interactions of this compound and to translate these preclinical findings into clinical applications. Future studies should focus on detailed dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of inflammatory disease models. The development of more potent and specific derivatives of this compound could also be a valuable direction for drug discovery programs.

References

Investigating the Anti-Proliferative Effects of Meranzin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Meranzin, a naturally occurring coumarin (B35378), has been identified as a compound with potential anti-proliferative properties.[1][2] Found in various medicinal plants such as Fructus aurantii, Triphasia trifolia, Cnidium monnieri, and Murraya exotica, this compound is part of a broad class of phytochemicals known for their diverse pharmacological activities, including anti-cancer effects.[1][2] This technical guide provides an in-depth overview of the current understanding and methodologies for investigating the anti-proliferative effects of this compound. It is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product research. The guide covers the general anti-cancer mechanisms of coumarins, available data on related compounds, detailed experimental protocols for assessing anti-proliferative activity, and the signaling pathways implicated in these processes.

Introduction: this compound and the Therapeutic Potential of Coumarins

Coumarins are a significant class of benzopyrone phytochemicals found in a variety of plants.[1] They are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anti-proliferative actions.[2] The anti-cancer mechanisms of coumarins are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2]

This compound, a specific coumarin derivative, has been reported to possess anti-proliferative activity, making it a compound of interest for further investigation in cancer research.[1][2] While detailed studies focusing exclusively on the anti-proliferative effects of isolated this compound are still emerging, the broader activities of coumarins and extracts from plants containing this compound provide a strong rationale for its investigation as a potential anti-cancer agent. For instance, extracts from Fructus Aurantii, which contains this compound, have been shown to inhibit the proliferation of hepatocarcinoma (HepG2) cells.[3]

Quantitative Data on Anti-Proliferative Activity

As of this review, specific IC50 values for isolated this compound against a panel of cancer cell lines are not widely published in publicly accessible literature. However, to provide a quantitative context for the anti-proliferative potential of coumarins, data for a structurally related coumarin, Benjaminin, is presented below. It is crucial to note that these values are for a different compound and should be considered as an illustrative example of the kind of data generated in such studies.

Table 1: Example IC50 Values for the Coumarin Benjaminin against Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)
K562Chronic Myelogenous Leukemia150.72
SNU-1Stomach Cancer70.42
Hep-G2Hepatocellular Carcinoma109.65
NCI-H23Non-Small Cell Lung Cancer160.42

Data sourced from a study on the anti-proliferative effects of Benjaminin and presented here for illustrative purposes.

Key Experimental Protocols

This section details the standard methodologies employed to assess the anti-proliferative effects of a compound like this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the investigation of signaling pathways involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Methodologies and Pathways

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis cell_culture Cancer Cell Lines treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis_ic50 data_analysis_ic50 proliferation->data_analysis_ic50 Determine IC50 data_analysis_apoptosis data_analysis_apoptosis apoptosis->data_analysis_apoptosis Quantify Apoptotic Cells data_analysis_cellcycle data_analysis_cellcycle cell_cycle->data_analysis_cellcycle Analyze Cell Cycle Arrest data_analysis_protein data_analysis_protein western_blot->data_analysis_protein Analyze Protein Expression

Caption: Workflow for investigating the anti-proliferative effects of this compound.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Death_Receptor Death Receptor This compound->Death_Receptor Potentially Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptosis signaling pathways potentially modulated by this compound.

Cell Cycle Regulation Pathway

Cell_Cycle_Pathway cluster_G1_S G1/S Transition This compound This compound p21 p21 (CDK Inhibitor) This compound->p21 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits G1_Arrest G1 Arrest p21->G1_Arrest Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes

Caption: Potential mechanism of this compound-induced G1 cell cycle arrest.

Conclusion and Future Directions

This compound, as a member of the pharmacologically active coumarin family, holds promise as an anti-proliferative agent. While direct and detailed studies on isolated this compound are currently limited, the established anti-cancer properties of coumarins and the preliminary findings from plant extracts containing this compound provide a solid foundation for future research.

Future investigations should focus on:

  • Isolation and Purification: Obtaining pure this compound for rigorous biological evaluation.

  • In Vitro Screening: Testing this compound against a comprehensive panel of human cancer cell lines to determine its IC50 values and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which this compound induces apoptosis and/or cell cycle arrest, including the identification of its direct molecular targets.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

The methodologies and conceptual frameworks presented in this guide offer a clear path for the systematic investigation of this compound's anti-proliferative effects, which may ultimately contribute to the development of new therapeutic strategies for cancer.

References

Preliminary Studies on Meranzin for Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily mediated by the activation of microglial cells, is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. Natural compounds represent a promising reservoir for novel therapeutic agents capable of modulating these inflammatory cascades. Meranzin, a furanocoumarin found in various plants, has demonstrated potential biological activities, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the preliminary investigation into this compound's potential for mitigating neuroinflammation. Due to a lack of specific published studies on this compound's effects in standard in vitro neuroinflammation models, this document establishes a foundational framework based on established methodologies and the known mechanisms of structurally related compounds. It includes representative quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways to guide future preclinical research on this compound.

Introduction to Neuroinflammation and Microglial Activation

Neuroinflammation is the innate immune response within the central nervous system (CNS), orchestrated primarily by microglia, the resident macrophages of the brain.[1][2] In response to pathogens or injury, such as stimulation by lipopolysaccharide (LPS), microglia transition to an activated state.[1][3] This activation, while protective acutely, can become chronic and detrimental, leading to the sustained release of pro-inflammatory and neurotoxic mediators. These include nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This process is largely governed by the activation of key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Consequently, inhibiting microglial activation and suppressing these inflammatory pathways is a key therapeutic strategy for neurodegenerative disorders.

While direct studies on this compound's activity in LPS-stimulated microglia are not yet available, its hydrate (B1144303) form, this compound Hydrate, has been shown in animal models of depression to reduce levels of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in plasma and the hippocampus. This suggests that this compound possesses systemic anti-inflammatory properties that may be applicable to neuroinflammation.

Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on the known mechanisms of other anti-inflammatory natural compounds, this compound is hypothesized to exert its anti-neuroinflammatory effects by targeting the upstream signaling pathways that lead to the production of inflammatory mediators in microglia.

Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response. LPS binding to Toll-like receptor 4 (TLR4) on the microglial surface initiates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6. This compound is predicted to inhibit this pathway, potentially by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB p65.

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa p-IκBα Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB releases Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes This compound This compound This compound->IkBa Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling

The MAPK family, including p38, ERK1/2, and JNK, represents another critical signaling route activated by LPS. These kinases phosphorylate various downstream targets, including transcription factors like AP-1, which also contribute to the expression of inflammatory genes. Many natural compounds exert anti-inflammatory effects by inhibiting the phosphorylation of p38, ERK, and/or JNK. This compound may similarly attenuate the activation of these MAPK pathways, leading to a downstream reduction in inflammatory mediator production.

cluster_0 cluster_1 MAPKs LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKKs TLR4->MAPKK p38 p-p38 MAPKK->p38 ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes This compound This compound This compound->MAPKK Inhibition

Caption: Hypothetical modulation of MAPK signaling pathways by this compound.

Quantitative Data Summary (Representative)

The following tables summarize representative quantitative data expected from preliminary in vitro studies of an effective anti-neuroinflammatory compound like this compound in an LPS-stimulated microglial model (e.g., BV2 cells).

Disclaimer: The following data are illustrative and based on typical results for anti-inflammatory natural products. They serve as a benchmark for potential future studies on this compound.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide (NO) Production

Concentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)
0 (Control)100 ± 4.55.2 ± 1.1
0 (LPS only)98 ± 3.9100
199 ± 4.185.3 ± 5.6
597 ± 3.562.1 ± 4.8
1096 ± 4.041.5 ± 3.9
2594 ± 4.218.7 ± 2.5
IC50 (µM) > 100~8.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment (Concentration)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25 ± 815 ± 510 ± 4
LPS (100 ng/mL)3250 ± 2101800 ± 150950 ± 80
LPS + this compound (10 µM)1480 ± 130850 ± 95420 ± 55
LPS + this compound (25 µM)650 ± 75310 ± 40180 ± 25

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

Treatment (Concentration)iNOS Protein Expression (Fold Change vs. LPS)COX-2 Protein Expression (Fold Change vs. LPS)
ControlNot DetectedNot Detected
LPS (100 ng/mL)1.001.00
LPS + this compound (10 µM)0.45 ± 0.050.52 ± 0.06
LPS + this compound (25 µM)0.15 ± 0.030.21 ± 0.04

Detailed Experimental Protocols

The following are standard, detailed protocols for evaluating the anti-neuroinflammatory potential of a test compound such as this compound.

General Experimental Workflow

cluster_Endpoints 5. Endpoint Analysis Culture 1. BV2 Cell Culture (DMEM + 10% FBS) Seed 2. Cell Seeding (24- or 96-well plates) Culture->Seed Pretreat 3. Pre-treatment (this compound, 1 hr) Seed->Pretreat Stimulate 4. Stimulation (LPS, 100 ng/mL, 24 hr) Pretreat->Stimulate MTT Cell Viability (MTT Assay) Stimulate->MTT Griess NO Production (Griess Assay) Stimulate->Griess ELISA Cytokine Levels (ELISA) Stimulate->ELISA WB Protein Expression (Western Blot) Stimulate->WB

Caption: Standard workflow for in vitro neuroinflammation assays.

Cell Culture and Treatment
  • Cell Line: Murine microglial BV2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV2 cells into 96-well plates (for viability and NO assays) or 24-well plates (for ELISA and Western blot) and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL and incubate for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Collect cell culture supernatants after the 24-hour incubation period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate concentrations based on the provided standards.

Protein Expression Analysis (Western Blot)
  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software.

Conclusion and Future Directions

While direct experimental evidence is pending, the established anti-inflammatory profile of related natural compounds provides a strong rationale for investigating this compound as a potential therapeutic agent for neuroinflammatory conditions. The preliminary data from in vivo models are encouraging. Future research should prioritize conducting the in vitro assays detailed in this guide to specifically elucidate this compound's efficacy and mechanism of action in microglia. Key objectives should include determining its IC50 value for NO inhibition, confirming its effects on key pro-inflammatory enzymes and cytokines, and verifying its inhibitory action on the NF-κB and MAPK signaling pathways. Positive findings from these foundational studies would warrant progression to more complex in vivo models of neurodegenerative diseases.

References

Meranzin's Role in Regulating Gut Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin, a natural coumarin (B35378) compound, has demonstrated significant prokinetic properties, positioning it as a promising therapeutic agent for gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in regulating gut motility. It details the compound's mechanisms of action, summarizing key quantitative data from preclinical studies, and provides detailed experimental protocols for replication and further investigation. The guide also visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's physiological effects.

Introduction

Gastrointestinal (GI) motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscles in the GI tract, regulated by the enteric nervous system, hormones, and neurotransmitters. Dysregulation of GI motility can lead to a variety of disorders, including gastroparesis, constipation, and functional dyspepsia. This compound hydrate (B1144303), a compound isolated from medicinal plants such as Fructus Aurantii, has emerged as a potent modulator of gut motility. This document synthesizes the existing research on this compound, focusing on its efficacy, underlying mechanisms, and the experimental methodologies used to elucidate its function.

Quantitative Data on this compound's Prokinetic Effects

The prokinetic effects of this compound hydrate have been quantified in several preclinical studies. The following tables summarize the key findings on its impact on gastric emptying, intestinal transit, and in vitro muscle contractility.

Table 1: In Vivo Effects of this compound Hydrate on Gastric Emptying and Intestinal Transit in Rats
Treatment GroupDose (mg/kg, oral)Gastric Emptying (%)Intestinal Transit (%)Study Reference
Control-55.45 ± 3.763.51 ± 5.1[1]
This compound Hydrate7Dose-dependent increaseDose-dependent increase[2]
This compound Hydrate14Dose-dependent increaseDose-dependent increase[2]
This compound Hydrate2872.9 ± 3.875.2 ± 3.1[1]
This compound Hydrate9PromotedPromoted[3]
Cisapride (Positive Control)-69.6 ± 4.871.6 ± 6.3[1]

*P<0.05 compared with the control group.

Table 2: In Vitro Effects of this compound Hydrate on Jejunal Muscle Contraction in Rats
Treatment GroupConcentration (μM)Effect on Muscle ContractionStudy Reference
This compound Hydrate1-100Dose-dependently increased amplitude in longitudinal and circular muscles[2]
This compound Hydrate10Increased jejunal contractions[3]
This compound Hydrate30Increased amplitude of rat ileum[1]
This compound Hydrate100Increased amplitude of rat ileum[1]

Signaling Pathways in this compound-Regulated Gut Motility

This compound's prokinetic effects are mediated through multiple signaling pathways. The primary mechanisms identified involve the modulation of α2-adrenoceptors and H1 histamine (B1213489) receptors, as well as interaction with the ghrelin signaling pathway.

α2-Adrenoceptor Signaling Pathway

This compound's activity is linked to the regulation of α2-adrenoceptors. By modulating these receptors, this compound can influence neurotransmitter release and smooth muscle contraction.

alpha2_adrenoceptor_pathway cluster_this compound This compound Action cluster_receptor Receptor Level cluster_cellular Intracellular Signaling This compound This compound Alpha2_AR α2-Adrenoceptor This compound->Alpha2_AR Modulates Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Contraction Smooth Muscle Contraction PKA->Contraction Modulates

Caption: α2-Adrenoceptor signaling pathway modulated by this compound.

H1 Histamine Receptor Signaling Pathway

This compound has been shown to induce effects similar to Fructus Aurantii on intestinal motility, at least in part, through the stimulation of H1 histamine receptors.[2]

h1_histamine_receptor_pathway cluster_this compound This compound Action cluster_receptor Receptor Level cluster_cellular Intracellular Signaling This compound This compound H1R H1 Histamine Receptor This compound->H1R Stimulates Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates ghrelin_signaling_pathway cluster_this compound This compound Action cluster_hormonal Hormonal Regulation cluster_receptor Receptor Level cluster_neuronal Neuronal Signaling cluster_effect Physiological Effect This compound This compound Ghrelin ↑ Plasma Ghrelin This compound->Ghrelin Increases GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Binds to Vagal_Afferents Vagal Afferents GHSR->Vagal_Afferents Activates Enteric_Neurons Enteric Neurons GHSR->Enteric_Neurons Activates Gut_Motility ↑ Gut Motility Vagal_Afferents->Gut_Motility Promotes Enteric_Neurons->Gut_Motility Promotes in_vivo_workflow cluster_prep Animal Preparation cluster_admin Administration cluster_measurement Measurement cluster_analysis Data Analysis Fasting 1. Fast rats overnight (free access to water) Grouping 2. Randomly divide into control and treatment groups Fasting->Grouping Drug_Admin 3. Administer this compound or vehicle orally (gavage) Grouping->Drug_Admin Test_Meal 4. Administer a non-absorbable marker (e.g., phenol (B47542) red or charcoal meal) after a set time (e.g., 30 min) Drug_Admin->Test_Meal Sacrifice 5. Sacrifice animals after a defined period (e.g., 20-30 min) Test_Meal->Sacrifice Stomach_Removal 6. Ligate pylorus and cardia, remove stomach Sacrifice->Stomach_Removal Intestine_Removal 7. Remove the small intestine Sacrifice->Intestine_Removal GE_Analysis 8a. Gastric Emptying: Measure marker remaining in stomach (e.g., spectrophotometry for phenol red) Stomach_Removal->GE_Analysis IT_Analysis 8b. Intestinal Transit: Measure distance traveled by marker from pylorus to cecum Intestine_Removal->IT_Analysis Calculation 9. Calculate Gastric Emptying (%) and Intestinal Transit (%) GE_Analysis->Calculation IT_Analysis->Calculation

References

Unlocking the Antidepressant Potential of Meranzin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the emerging antidepressant potential of Meranzin hydrate (B1144303), a natural coumarin (B35378) derivative. The following sections detail the pharmacological effects, mechanisms of action, and key experimental findings related to this promising compound, offering a comprehensive resource for the scientific community.

Introduction

This compound hydrate, a bioactive compound found in plants such as Fructus Aurantii, has demonstrated significant antidepressant-like effects in preclinical studies.[1][2] Research suggests that its therapeutic actions are multifaceted, involving the modulation of neurotrophic pathways, regulation of the brain-gut axis, and restoration of reward circuitry.[1][3] This document synthesizes the current scientific knowledge on this compound hydrate, presenting quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antidepressant effects of this compound hydrate. These data highlight the dose-dependent efficacy of the compound in various behavioral and neurochemical assays.

Table 1: Effects of this compound Hydrate on Depressive-Like Behaviors in Rodent Models

Animal ModelBehavioral TestTreatment GroupDoseOutcomeReference
Unpredictable Chronic Mild Stress (UCMS) Rats-This compound Hydrate10 mg/kg/day (i.g.) for 1 weekDecreased depression-like behavior[1][2]
Forced Swimming Test (FST) RatsImmobility TimeThis compound Hydrate (acute)9 mg/kgDecreased immobility time[3]
Forced Swimming Test (FST) RatsImmobility TimeThis compound Hydrate (chronic)2.25 mg/kgSignificantly decreased immobility time[3]
Learned Helplessness (LH) & Chronic Mild Stress (CMS) ModelsBehavioral DefectsThis compound Hydrate (single administration)Not specifiedReversed behavioral defects at 2 hours[4][5]
Forced Swimming (FS) RatsForced Swim Test (FST), Open Field Test (OFT)This compound Hydrate9.18 mg/kgImproved depression-like behavior[6][7]

Table 2: Neurochemical and Physiological Effects of this compound Hydrate

Animal ModelParameter MeasuredTreatment GroupDoseOutcomeReference
UCMS RatsBDNF Expression (Hippocampal Dentate Gyrus)This compound Hydrate10 mg/kg/dayIncreased expression[1][2]
UCMS RatsACTH, Corticosterone (CORT), Acylated Ghrelin (AG)This compound Hydrate10 mg/kg/dayNormalized levels[1][2]
FST RatsPlasma Ghrelin LevelsThis compound Hydrate9 mg/kgIncreased levels[3]
LH/CMS ModelsPhosphorylated mTOR, BDNF, Synaptic Proteins (Hippocampus)This compound Hydrate (single administration)Not specifiedUpregulated expression[5]
FS RatsBDNF and p-mTOR Protein Expression (Hippocampus)This compound Hydrate9.18 mg/kgSignificantly stimulated expression[6][7]

Experimental Protocols

This section provides detailed methodologies for the key behavioral assays used to evaluate the antidepressant-like effects of this compound hydrate.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.[8][9][10][11]

  • Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a level where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm).[8][9]

  • Procedure:

    • Mice or rats are individually placed in the water-filled cylinder.[8][10]

    • The test duration is typically 6 minutes.[8]

    • Behavior is recorded, often during the final 4 minutes of the test.

    • The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water.[10]

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.[10]

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm to screen for potential antidepressant drugs by measuring behavioral despair.[12][13][14][15]

  • Apparatus: A chamber or box where the mouse can be suspended by its tail without being able to escape or hold onto surfaces.[12][13]

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[12][14]

    • The mouse is then suspended by the tape from a hook or bar.[12]

    • The test duration is typically 6 minutes.[12][13][16]

    • The total time the animal remains immobile is recorded.[12]

  • Interpretation: A reduction in the duration of immobility suggests an antidepressant-like effect.[15]

Signaling Pathways and Mechanisms of Action

This compound hydrate is believed to exert its antidepressant effects through multiple signaling pathways. The diagrams below illustrate the key proposed mechanisms.

Meranzin_Hydrate_mTOR_Pathway MH This compound Hydrate mTOR mTOR Signaling Activation MH->mTOR BDNF Increased BDNF Expression mTOR->BDNF Synaptic_Proteins Upregulation of Synaptic Proteins (e.g., PSD95) mTOR->Synaptic_Proteins Neuroplasticity Enhanced Neuroplasticity BDNF->Neuroplasticity Synaptic_Proteins->Neuroplasticity Antidepressant_Effects Antidepressant-like Effects Neuroplasticity->Antidepressant_Effects

Caption: Proposed mTOR signaling pathway activated by this compound hydrate.

The mTOR signaling pathway is a critical regulator of protein synthesis and synaptic plasticity.[4][5] Studies have shown that a single administration of this compound hydrate can upregulate the phosphorylation of mTOR, leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF) and synaptic proteins like PSD95 in the hippocampus.[4][5] This enhancement of neuroplasticity is a key mechanism underlying the rapid antidepressant-like effects of the compound.[17]

Brain_Gut_Axis_Pathway MH This compound Hydrate Alpha2_Adrenoceptor α2-Adrenoceptor Modulation MH->Alpha2_Adrenoceptor Ghrelin Increased Plasma Ghrelin Levels MH->Ghrelin Brain_Effects Antidepressant-like Effects Alpha2_Adrenoceptor->Brain_Effects Gut_Effects Prokinetic Effects (Increased GI Motility) Alpha2_Adrenoceptor->Gut_Effects Ghrelin->Brain_Effects Ghrelin Receptor Agonism Enhances

Caption: Modulation of the brain-gut axis by this compound hydrate.

This compound hydrate also influences the brain-gut axis, a bidirectional communication system between the central nervous system and the gastrointestinal tract.[3] It has been shown to exhibit both antidepressant and prokinetic (motility-enhancing) effects through the regulation of the α2-adrenoceptor.[3] Furthermore, this compound hydrate increases plasma levels of ghrelin, a gut hormone with known roles in mood regulation.[3][6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antidepressant potential of a novel compound like this compound hydrate.

Experimental_Workflow Animal_Model Induction of Depressive-like State (e.g., UCMS, FST) Treatment Administration of This compound Hydrate Animal_Model->Treatment Behavioral_Testing Behavioral Assays (FST, TST, OFT) Treatment->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Western Blot for BDNF, p-mTOR) Treatment->Neurochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical antidepressant studies.

Conclusion and Future Directions

The existing body of research strongly supports the antidepressant potential of this compound hydrate. Its rapid onset of action and multimodal mechanism, targeting both neurotrophic and gut-brain pathways, make it a compelling candidate for further drug development. Future research should focus on elucidating the precise molecular targets of this compound hydrate, exploring its efficacy in other animal models of depression, and conducting comprehensive safety and pharmacokinetic studies to pave the way for potential clinical trials. The remodeling of the gastrointestinal system and its link to the antidepressant activity of this compound hydrate also warrants further investigation.[1]

References

Pharmacokinetics and ADME Profile of Meranzin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin, also known as Auraptene (B1665324) or 7-geranyloxycoumarin, is a natural monoterpene coumarin (B35378) with a growing body of research highlighting its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer activities. A thorough understanding of its pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the ADME of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in both preclinical animal models and in humans. The data reveals rapid absorption and a two-compartment model fit for its plasma concentration-time profile.

Table 1: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDoseCmax (ng/mL)Tmax (min)t½ (min)AUC (µg·min/mL)Oral Bioavailability (%)Reference
Oral100 mg/kg1719.5 ± 384.3108.0 ± 25.3108.0 ± 25.3-8.5[1]
Intravenous2 mg/kg--3.0 ± 0--[1]
Table 2: Pharmacokinetic Parameters of this compound Hydrate (B1144303) in Rats
ConditionDose (of Chaihu-Shugan-San)Cmax (µg/L)Tmax (min)t½ (min)AUC₀₋₁₄₄₀ (µg·min/L)Reference
Control30 g/kg58.66 ± 6.64108.00 ± 26.8387.34 ± 31.1519,896.76 ± 1,041.95[2][3]
Chronic Mild Stress30 g/kg57.54 ± 12.6754.00 ± 8.22145.64 ± 75.6718,401.32 ± 4332.65[2][3]
Table 3: Pharmacokinetic Parameters of this compound Hydrate in Humans with Functional Dyspepsia

| Administration Route | Dose (of Chaihu-Shugan-San) | Cmax (mg/L) | Tmax (min) | t½ (min) | AUC (µg·min/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Oral | - | 0.371 | 23.57 | 139.53 | 31.445 |[4] |

Absorption

This compound is rapidly absorbed following oral administration. In rats, the time to reach maximum plasma concentration (Tmax) is approximately 108 minutes[1]. A study on this compound hydrate in humans with functional dyspepsia reported a much faster Tmax of around 24 minutes, suggesting rapid absorption in the upper gastrointestinal tract[4]. The oral bioavailability of auraptene in rats has been determined to be approximately 8.5%[1].

Distribution

Following absorption, this compound distributes into various tissues. Studies in rats have shown significant localization of auraptene in the liver from 1 to 4 hours after administration. The localization profiles in the gastrointestinal tract were also noted. This distribution pattern may be associated with its observed biological activities in these tissues[5].

While specific quantitative tissue distribution data for this compound is limited, a general understanding can be extrapolated from studies on other coumarins. For instance, after parenteral administration of radiolabeled coumarin in mice, radioactivity was detected in the blood, kidney, liver, muscle, brain, heart, lung, and fat. The highest concentrations were found in the kidney and liver, the primary organs of metabolism and excretion[1].

Metabolism

The metabolism of this compound primarily occurs in the liver. The main metabolic pathway involves the O-dealkylation of the geranyloxy group to form its major metabolite, umbelliferone (B1683723) (7-hydroxycoumarin). Further metabolism of auraptene can lead to the formation of epoxyauraptene[6].

The cytochrome P450 (CYP) enzyme system is responsible for the phase I metabolism of this compound hydrate. Specifically, CYP1A2 and CYP2C19 have been identified as the major isoforms involved in its metabolic clearance[7].

Phase II metabolism involves the conjugation of umbelliferone with glucuronic acid and sulfate (B86663) to form more water-soluble compounds that can be readily excreted.

This compound This compound (Auraptene) PhaseI Phase I Metabolism (O-dealkylation, Epoxidation) This compound->PhaseI Umbelliferone Umbelliferone (7-hydroxycoumarin) PhaseI->Umbelliferone Epoxyauraptene Epoxyauraptene PhaseI->Epoxyauraptene PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Umbelliferone->PhaseII CYP CYP1A2, CYP2C19 CYP->PhaseI Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Metabolic Pathway of this compound.

Excretion

The excretion of this compound and its metabolites has not been fully elucidated with quantitative excretion balance studies. However, based on its metabolism to umbelliferone and subsequent conjugation, it is anticipated that the primary route of excretion is via the urine as glucuronide and sulfate conjugates. Biliary excretion may also play a role in the elimination of this compound and its metabolites.

Experimental Protocols

Pharmacokinetic Study in Rats

A typical experimental design for a pharmacokinetic study of this compound in rats involves the following steps:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: this compound is administered orally (e.g., 100 mg/kg) or intravenously (e.g., 2 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via methods such as retro-orbital puncture.

  • Sample Preparation: Plasma is separated by centrifugation. Protein precipitation with a solvent like methanol (B129727) is a common method for sample cleanup.

  • Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.

cluster_pre Pre-analysis cluster_analysis Analysis cluster_post Post-analysis Dosing Dosing (Oral or IV) Sampling Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Precipitation Protein Precipitation Centrifugation->Precipitation LCMS LC-MS/MS Analysis Precipitation->LCMS Quantification Data Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Experimental Workflow for a Pharmacokinetic Study.

LC-MS/MS Method for Quantification of Auraptene in Rat Plasma
  • Chromatography:

    • Column: Waters Sun Fire C18 column (50 mm x 2 mm, 5 µm)[1].

    • Mobile Phase: Methanol and formic acid/water (1:1000 v/v)[1].

    • Flow Rate: 0.5 mL/min[1].

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: m/z 299.3 → 162.9 for auraptene[1].

    • Internal Standard: Progesterone (m/z 315.2 → 96.9)[1].

  • Sample Preparation:

    • Protein precipitation of plasma samples with methanol[1].

Tissue Distribution Study Protocol (General)
  • Animal Model and Dosing: Rats are administered this compound, often radiolabeled for ease of detection, via the intended clinical route.

  • Tissue Collection: At various time points post-dosing, animals are euthanized, and a comprehensive set of tissues (e.g., liver, kidney, lung, heart, brain, spleen, muscle, fat, gastrointestinal tract) are collected.

  • Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer to create a uniform suspension.

  • Sample Analysis: The concentration of this compound and its metabolites in the tissue homogenates is determined, typically by LC-MS/MS or liquid scintillation counting for radiolabeled compounds.

Excretion Balance Study Protocol (General)
  • Animal Model: Rats are housed in metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: A single dose of radiolabeled this compound is administered.

  • Sample Collection: Urine and feces are collected at regular intervals for a period sufficient to ensure the majority of the radioactivity has been excreted (typically 72-120 hours).

  • Sample Analysis: The total radioactivity in the collected urine and feces is quantified. Further analysis by techniques like HPLC with radiometric detection can be used to profile the metabolites present in the excreta.

This compound vs. This compound Hydrate

The terms this compound and this compound hydrate are often used in the literature. Chemically, this compound refers to the anhydrous form of the compound. This compound hydrate is the hydrated form, where water molecules are incorporated into the crystal structure. For practical purposes in biological systems, where water is abundant, the two are often considered equivalent, and the term "this compound" is frequently used to refer to the active moiety. Some studies have suggested that this compound hydrate may be formed from this compound during chromatographic procedures[8].

Conclusion

This compound exhibits rapid absorption and is metabolized primarily in the liver to umbelliferone, which is then conjugated and likely excreted renally. Its pharmacokinetic profile suggests that it is a promising candidate for further drug development. However, to build a complete ADME profile, further research is warranted, particularly comprehensive tissue distribution and excretion balance studies. The methodologies outlined in this guide provide a framework for conducting such investigations to fully characterize the disposition of this compound in biological systems.

References

The Oral Bioavailability of Meranzin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meranzin, a naturally occurring coumarin, has garnered significant interest for its potential therapeutic applications, including prokinetic and antidepressant effects.[1][2][3] A thorough understanding of its oral bioavailability is paramount for the development of effective oral dosage forms. This technical guide synthesizes the current state of knowledge on the pharmacokinetics of orally administered this compound, with a focus on its absorption, distribution, metabolism, and excretion. This document also draws parallels with the closely related and more extensively studied compound, Auraptene (B1665324).

Pharmacokinetic Profile of this compound and its Hydrate (B1144303)

Studies on the oral pharmacokinetics of this compound, often in its hydrate form, indicate rapid absorption and distribution.[1][4] The pharmacokinetic parameters have been investigated in both preclinical animal models and human subjects, primarily in the context of traditional Chinese medicine formulations.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound Hydrate and the related compound Auraptene from various studies.

Table 1: Pharmacokinetic Parameters of this compound Hydrate in Rats

Dosage FormDoseCmax (µg/L)Tmax (min)T½ (min)AUC (µg·min/mL)Reference
Chaihu-Shugan-San30 g/kg58.66 ± 6.64108.00 ± 26.8387.34 ± 31.15Not Reported[5]
Chaihu-Shugan-San (CMS model)30 g/kg57.54 ± 12.6754.00 ± 8.22145.64 ± 75.67Not Reported[5]
Fructus Aurantii Extract20 g/kgNot Reported~60>390Not Reported[6][7]
This compound Hydrate28 mg/kgNot ReportedNot ReportedNot ReportedNot Reported[1]

*CMS: Chronic Mild Stress

Table 2: Pharmacokinetic Parameters of this compound Hydrate in Patients with Functional Dyspepsia

Dosage FormDoseCmax (mg/L)Tmax (min)T½ (min)AUC₀₋t (µg·min/mL)Ka (min⁻¹)Vd (L/kg)Reference
Chaihu-Shugan-SanNot Specified0.37123.57139.5331.4450.185 ± 0.0653782.89 ± 2686.72[1]

Table 3: Pharmacokinetic Parameters of Auraptene in Rats

Administration RouteDoseCmax (ng/mL)Tmax (min)T½ (min)Oral Bioavailability (%)Reference
Oral (p.o.)100 mg/kg1719.5 ± 384.3108.0 ± 25.3108.0 ± 25.38.5[8][9]
Intravenous (i.v.)2 mg/kg--3.0 ± 0-[8][9]

Experimental Protocols for Bioavailability Assessment

The determination of this compound's pharmacokinetic parameters has predominantly relied on in vivo studies in rats and humans, followed by bioanalytical quantification using advanced chromatographic techniques.

Animal Studies
  • Subjects: Male Sprague-Dawley or F344 rats are commonly used.[10][11] In some studies, disease models such as chronic mild stress are induced to evaluate pharmacokinetic changes in pathological states.[5]

  • Administration: this compound or its containing extracts are administered orally via gavage.[10]

  • Sample Collection: Blood samples are collected at predetermined time points through methods like tail vein puncture. Plasma is then separated for analysis.

  • Analytical Method: Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo Diode Array (PDA) detector or tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying this compound concentrations in plasma.[1][5][6][7] These methods offer high sensitivity and selectivity.

Human Studies
  • Subjects: Studies have been conducted in patients with specific conditions, such as functional dyspepsia, to understand the pharmacokinetics in a clinically relevant population.[1]

  • Administration and Sampling: Following oral administration of a this compound-containing formulation, blood samples are drawn at various intervals.

  • Analytical Method: Similar to animal studies, UPLC-based methods are employed for the quantification of this compound in human plasma.[1] The pharmacokinetic data is often fitted to a two-compartment model.[1][6][7]

In Vitro Studies
  • Caco-2 Permeability Assay: The human colorectal adenocarcinoma cell line, Caco-2, is used as an in vitro model for the small intestine to assess drug permeability. Studies with the related compound Auraptene showed slight permeation across Caco-2 cells with intracellular accumulation.[12]

  • Metabolic Stability: The stability of the compound is assessed using liver S-9 fractions. For Auraptene, this revealed its conversion to umbelliferone.[12]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for determining the oral bioavailability of this compound in a preclinical setting.

G cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Oral Administration (gavage to rats) B Serial Blood Sampling (e.g., tail vein) A->B C Plasma Separation (centrifugation) B->C D Sample Preparation (protein precipitation) C->D Plasma Samples E UPLC/LC-MS/MS Analysis D->E F Quantification of This compound Concentration E->F G Pharmacokinetic Modeling (e.g., two-compartment) F->G Concentration-Time Data H Calculation of Parameters (Cmax, Tmax, AUC, T½) G->H I Bioavailability Determination H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LTA LTA (Lipoteichoic Acid) MAPK MAPK (JNK, ERK) LTA->MAPK IKB IκBα LTA->IKB Phosphorylation (Activation) NFKB_nuc NF-κB (p65) MAPK->NFKB_nuc Activation IKB_NFKB IκBα-NF-κB Complex IKB->IKB_NFKB Inhibition NFKB NF-κB (p65) NFKB->NFKB_nuc Translocation IKB_NFKB->IKB IKB_NFKB->NFKB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFKB_nuc->Gene Induces Auraptene Auraptene Auraptene->MAPK Auraptene->IKB Inhibits Phosphorylation

References

Meranzin's Interaction with the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin, a naturally occurring coumarin (B35378) derivative, has garnered significant interest within the scientific community for its potential neuroprotective and antidepressant-like effects. A critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the BBB, including its physicochemical properties, known signaling pathways, and relevant experimental protocols for its study. While direct quantitative data on this compound's BBB permeability remains limited in publicly accessible literature, this guide consolidates available pharmacokinetic data and provides detailed methodologies for its determination, offering a valuable resource for researchers in neuroscience and drug development.

Introduction to this compound

This compound is a bioactive compound belonging to the coumarin class of phytochemicals.[1] It is naturally found in various citrus fruits and is a constituent of some Traditional Chinese Medicines.[1][2] Its chemical formula is C15H16O4 with a molecular weight of 260.29 g/mol .[1] Research has indicated its potential as a neuroprotective agent, with studies highlighting its role in modulating key signaling pathways within the CNS.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC15H16O4[1]
Molecular Weight260.29 g/mol [1]
IUPAC Name7-methoxy-8-(2-methyloxiran-2-yl)methyl-2H-chromen-2-oneN/A
AppearanceSolid[1]
SolubilitySoluble in DMSO[1]

This compound and the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a neuro-theranostic agent to be effective, it must efficiently cross this barrier.

In Vivo Evidence of Brain Penetration

A pharmacokinetic study of this compound hydrate (B1144303) in rats following oral administration of a decoction provided the following plasma pharmacokinetic parameters:

Table 2: Plasma Pharmacokinetic Parameters of this compound Hydrate in Rats

ParameterValue (Mean ± SD)
Cmax (ng/mL)57.54 ± 12.67
Tmax (min)54.00 ± 8.22
AUC0-1440 (μg·min/L)18401.32 ± 4332.65

Data from a study on a rat model of chronic depression.

Predicted Blood-Brain Barrier Permeability

In the absence of direct experimental data, computational models can provide an estimation of a compound's ability to cross the BBB. Based on its chemical structure, this compound is predicted to have a moderate to high probability of crossing the BBB. Further experimental validation is required to confirm these predictions.

Known Signaling Pathways

This compound has been shown to modulate specific signaling pathways in the brain, which are implicated in its neuroprotective and antidepressant-like effects.

AMPA-ERK1/2–BDNF Signaling Pathway

This compound is known to involve the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, extracellular signal-regulated kinase (ERK1/2), and brain-derived neurotrophic factor (BDNF) signaling pathway.[2] This pathway is crucial for synaptic plasticity, learning, and memory.

AMPA_ERK1_2_BDNF_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Activates ERK1_2 ERK1/2 AMPAR->ERK1_2 Phosphorylates CREB CREB ERK1_2->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Synaptic_Plasticity Synaptic Plasticity (Neuroprotection) BDNF->Synaptic_Plasticity

Caption: AMPA-ERK1/2–BDNF signaling pathway modulated by this compound.

α2-Adrenoceptor Signaling

This compound also regulates the α2-adrenoceptor.[2] This receptor is involved in modulating the release of neurotransmitters like norepinephrine (B1679862) and is a target for some antidepressant medications.

Alpha2_Adrenoceptor_Pathway This compound This compound Alpha2_AR α2-Adrenoceptor This compound->Alpha2_AR Modulates AC Adenylyl Cyclase Alpha2_AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release (e.g., Norepinephrine) cAMP->Neurotransmitter_Release Regulates PAMPA_BBB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Donor Prepare Donor Solution (this compound in buffer) Add_Donor Add Donor Solution to Donor Plate Prep_Donor->Add_Donor Prep_Acceptor Prepare Acceptor Solution (Buffer) Add_Acceptor Add Acceptor Solution to Acceptor Plate Prep_Acceptor->Add_Acceptor Prep_Plate Coat Filter Plate with Brain Lipid Solution Assemble Assemble 'Sandwich' (Donor Plate on Acceptor Plate) Prep_Plate->Assemble Add_Acceptor->Assemble Assemble->Add_Donor Incubate Incubate at Room Temperature Add_Donor->Incubate Separate Separate Plates Incubate->Separate Quantify Quantify this compound Concentration (Donor and Acceptor) by UPLC-MS/MS Separate->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate UPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Homogenize Homogenize Brain Tissue in Buffer Precipitate Protein Precipitation (e.g., with Acetonitrile) Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject Sample into UPLC-MS/MS System Collect_Supernatant->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Quantify Quantify this compound using a Calibration Curve Detect->Quantify

References

Methodological & Application

Application Notes and Protocols for Dissolving Meranzin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Meranzin for use in a variety of in vitro experiments. This compound is a coumarin (B35378) with demonstrated cytotoxic, anti-inflammatory, and neuroprotective activities. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Data Presentation: this compound Solubility

A summary of the solubility of this compound in various solvents is presented below. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions due to its high solvating power and compatibility with most cell culture media at low final concentrations.

SolventSolubilitySource/Recommendation
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions[1][2][3]
ChloroformSoluble[2][3]
DichloromethaneSoluble[2][3]
Ethyl AcetateSoluble[2][3]
AcetoneSoluble[2][3]
Water137.2 mg/L @ 25 °C (estimated)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity this compound and anhydrous DMSO to ensure the stability and integrity of the stock solution.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing this compound: Accurately weigh out 2.603 mg of this compound powder (Molecular Weight = 260.3 g/mol ) and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[5]

  • Sterilization (Optional): If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stability of at least 4 years has been reported at this temperature)[1].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound stock solution to the final working concentration in cell culture media. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.[5]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Cell culture plates with seeded cells

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation of this compound upon direct addition to the aqueous cell culture medium and to ensure accurate pipetting of small volumes, perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture wells to achieve the desired final concentration of this compound. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the preparation of this compound solutions for in vitro experiments.

Meranzin_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C aliquot->store

Workflow for preparing a this compound stock solution.

Meranzin_Working_Solution_Workflow cluster_dilution Working Solution Preparation thaw Thaw Stock Solution intermediate Intermediate Dilution in Culture Medium thaw->intermediate control Prepare Vehicle Control thaw->control final Final Dilution in Cell Culture Plate intermediate->final

Workflow for preparing this compound working solutions.

Meranzin_Signaling_Pathway_Placeholder This compound This compound Target Cellular Target This compound->Target Downstream Downstream Signaling Target->Downstream Effect Biological Effect (e.g., Cytotoxicity) Downstream->Effect

Generalized signaling pathway for this compound's action.

References

Meranzin stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Meranzin stock solutions for both in vitro and in vivo research applications. Additionally, a putative signaling pathway is outlined to provide context for its mechanism of action.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference(s)
Molecular Weight 260.29 g/mol [1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3][4]
Storage (Solid) Desiccate at -20°C. Stable for ≥ 4 years.[3][5]
Storage (Stock Solution) Aliquots in tightly sealed vials at -20°C. Generally usable for up to two weeks.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This concentration is suitable for subsequent dilution to typical working concentrations (e.g., 1-100 µM) in cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 260.29 g/mol * 1000 mg/g For 1 mL (0.001 L) of stock solution, 2.60 mg of this compound is required.

  • Weighing: Accurately weigh 2.60 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.

    • Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C. Based on information for this compound hydrate, the solution is generally usable for up to two weeks[6].

Workflow for In Vitro Stock Solution Preparation:

cluster_prep Preparation cluster_storage Storage A Calculate Mass B Weigh this compound A->B C Add DMSO B->C D Vortex to Dissolve C->D E Sterile Filter (Optional) D->E F Aliquot into Vials E->F G Store at -20°C F->G cluster_prep Preparation cluster_admin Administration A Weigh this compound B Dissolve in DMSO A->B C Add PEG400 B->C D Add Saline Dropwise C->D E Vortex to Homogenize D->E F Prepare Fresh Daily E->F G Administer to Animal F->G cluster_pathway Putative this compound Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

Determining the Optimal Dosage of Meranzin for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin, and its hydrate (B1144303) form, are natural compounds that have garnered scientific interest for their diverse biological activities.[1] Preclinical studies have suggested its potential as an anti-proliferative, anti-fibrotic, and anti-inflammatory agent.[1] The mechanism of action for this compound is multifaceted, with evidence suggesting its involvement in modulating key cellular signaling pathways such as mTOR, Wnt, MAPK, and PI3K/Akt.[2] These pathways are critical in regulating cell growth, proliferation, and survival, making this compound a compound of interest for further investigation in various therapeutic areas.

These application notes provide a comprehensive guide for researchers to determine the optimal dosage of this compound for their specific in vitro cell culture studies. The following protocols outline the necessary steps to establish a dose-response curve, identify the half-maximal inhibitory concentration (IC50), and assess the effects of this compound on cell viability and function.

Data Presentation: Determining this compound's In Vitro Efficacy

A crucial first step in working with a new compound is to determine its cytotoxic profile on the cell line(s) of interest. This is typically achieved by performing a dose-response experiment and calculating the IC50 value, which represents the concentration of the compound that inhibits 50% of the cell population's metabolic activity or growth. The following tables are templates for organizing and presenting the data from such experiments.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Data)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HUVECMTT24User-defined
HUVECMTT48User-defined
A549WST-124User-defined
A549WST-148User-defined
SH-SY5YCellTiter-Glo24User-defined
SH-SY5YCellTiter-Glo48User-defined

Note: The IC50 values in this table are placeholders and must be determined experimentally for your specific cell line and conditions.

Table 2: Raw Data Template for MTT Assay

This compound Conc. (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
0 (Vehicle Control)e.g., 1.25e.g., 1.28e.g., 1.221.25100%
1User-definedUser-definedUser-definedUser-definedUser-defined
10User-definedUser-definedUser-definedUser-definedUser-defined
25User-definedUser-definedUser-definedUser-definedUser-defined
50User-definedUser-definedUser-definedUser-definedUser-defined
100User-definedUser-definedUser-definedUser-definedUser-defined

Experimental Protocols

The following are detailed protocols for foundational experiments to determine the optimal dosage of this compound.

Protocol 1: General Cell Culture and Compound Preparation

1.1. Cell Line Maintenance:

  • Obtain the desired cell line (e.g., HUVEC, A549, SH-SY5Y) from a reputable cell bank.
  • Culture the cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Subculture the cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.

1.2. This compound Stock Solution Preparation:

  • Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Protocol 2: Determining Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

2.1. Cell Seeding:

  • Harvest and count the cells.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2.2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium.
  • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
  • Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

2.3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

2.4. Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

2.5. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.
  • Calculate the percentage of cell viability for each concentration using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the % viability against the log of the this compound concentration to generate a dose-response curve.
  • Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Determining Optimal this compound Dosage

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_followup Follow-up Studies prep_this compound Prepare this compound Stock treatment Treat Cells with this compound Dilutions prep_this compound->treatment prep_cells Culture & Seed Cells prep_cells->treatment incubation Incubate (24h, 48h, 72h) treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay read_plate Read Absorbance assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 functional_assays Functional Assays (Apoptosis, Migration) calc_ic50->functional_assays pathway_analysis Signaling Pathway Analysis (Western Blot) calc_ic50->pathway_analysis

Caption: Workflow for determining the optimal dosage of this compound.

Protocol 3: Western Blot Analysis of Signaling Pathways

To investigate the effect of this compound on specific signaling pathways, Western blotting can be employed to measure the protein expression levels of key pathway components.

3.1. Cell Lysis and Protein Quantification:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., at and below the IC50) for a specific duration.
  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

3.2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3.3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-mTOR, β-catenin, p-ERK, p-Akt) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

3.4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K ? Wnt Wnt This compound->Wnt ? Ras Ras This compound->Ras ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3b Dsh->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin Gene Transcription Gene Transcription beta_catenin->Gene Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Transcription

References

Application Notes and Protocols for Meranzin Hydrate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate (B1144303) (MH), a natural coumarin (B35378) found in plants such as Fructus Aurantii, has garnered significant interest for its therapeutic potential, particularly in the fields of neuroscience and gastroenterology. Preclinical studies have demonstrated its antidepressant-like effects and its ability to modulate gastrointestinal motility. These application notes provide detailed protocols for the administration of this compound hydrate in established rodent models of depression, summarize key pharmacokinetic data, and illustrate its known mechanisms of action.

Data Presentation

Quantitative Data Summary

The following tables summarize the reported pharmacokinetic parameters and effective doses of this compound hydrate in rodent models.

Table 1: Pharmacokinetic Parameters of this compound Hydrate in Rats following Oral Administration

ParameterValue (Mean ± SD)Animal ModelAdministration DetailsReference
Cmax 58.66 ± 6.64 µg/LControl Sprague-Dawley RatsOral administration of Chaihu-Shugan-San (CSS) decoction[1]
57.54 ± 12.67 µg/LChronic Mild Stress (CMS) RatsOral administration of CSS decoction[1]
Tmax 108.00 ± 26.83 minControl Sprague-Dawley RatsOral administration of CSS decoction[1]
54.00 ± 8.22 minChronic Mild Stress (CMS) RatsOral administration of CSS decoction[1]
t1/2 87.34 ± 31.15 minControl Sprague-Dawley RatsOral administration of CSS decoction[1]
145.64 ± 75.67 minChronic Mild Stress (CMS) RatsOral administration of CSS decoction[1]
AUC(0-1440) 19,896.76 ± 1,041.95 µg·min/LControl Sprague-Dawley RatsOral administration of CSS decoction[1]
18,401.32 ± 4,332.65 µg·min/LChronic Mild Stress (CMS) RatsOral administration of CSS decoction[1]

Table 2: Effective Doses of this compound Hydrate in Rodent Models

Animal ModelSpeciesDoseAdministration RouteTherapeutic EffectReference
Lipopolysaccharide (LPS)-induced DepressionMiceSingle administrationOral gavageAlleviation of depressive phenotypes
Unpredictable Chronic Mild Stress (UCMS)Rats10 mg/kg/day for 1 weekIntragastric (i.g.)Decreased depression-like behavior
Forced Swimming Test (FST)Rats9 mg/kg (acute)Not specifiedDecreased immobility time
Intestinal MotilityHealthy Rats7, 14, and 28 mg/kgOral gavagePromoted intestinal transit and gastric emptying
Cisplatin-induced Gastric DelayRats14 and 28 mg/kgOral gavageReversed delay in gastric emptying

Experimental Protocols

Preparation of this compound Hydrate for Oral Gavage

This compound hydrate is sparingly soluble in water. A common method for preparing poorly water-soluble compounds for oral gavage in rodents involves the use of a co-solvent system.

Materials:

  • This compound hydrate powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

    • For a 10 mL final volume: 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL sterile saline.

    • Mix the components thoroughly using a vortex mixer.

  • Weighing this compound Hydrate: Accurately weigh the required amount of this compound hydrate powder based on the desired final concentration and the total volume to be prepared.

  • Dissolution:

    • Add the weighed this compound hydrate to a sterile microcentrifuge tube.

    • Add the DMSO component of the vehicle first and vortex until the powder is fully dissolved. Sonication may be used to aid dissolution.

    • Add the remaining vehicle components (PEG300, Tween-80, and saline) and vortex thoroughly to ensure a homogenous solution.

  • Storage: The prepared solution should be stored at 4°C and protected from light. It is recommended to prepare the solution fresh on the day of administration.

Unpredictable Chronic Mild Stress (UCMS) Model in Rats

This protocol is designed to induce a depressive-like state in rats through exposure to a series of mild, unpredictable stressors.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-220 g)

  • Stressor-specific equipment (e.g., cages for tilting, water bath, strobe light, empty water bottles)

  • This compound hydrate solution

Protocol:

  • Acclimation: House rats under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the start of the experiment.

  • UCMS Procedure (4 weeks): Expose the rats in the stress group to a variety of mild stressors, with one stressor applied each day in a random order. The control group remains undisturbed in their home cages. Examples of stressors include:

    • Cage tilt (45°): 24 hours

    • Food deprivation: 24 hours

    • Water deprivation: 24 hours

    • Damp bedding (200 mL of water in 100 g of sawdust): 24 hours

    • Strobe light: 12 hours

    • Paired housing with a stressed cage mate: 24 hours

    • Reversal of light/dark cycle: 24 hours

  • This compound Hydrate Administration (Week 5):

    • Following the 4-week stress period, administer this compound hydrate (e.g., 10 mg/kg/day) or vehicle to the respective groups via oral gavage for 7 consecutive days.

  • Behavioral Testing: After the treatment period, conduct behavioral tests to assess depressive-like behaviors (e.g., sucrose (B13894) preference test, forced swim test, open field test).

Lipopolysaccharide (LPS)-Induced Depression Model in Mice

This model induces a rapid-onset depressive-like phenotype through the administration of the endotoxin (B1171834) LPS, which triggers an inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound hydrate solution

Protocol:

  • Acclimation: House mice under standard laboratory conditions for at least one week.

  • LPS Administration:

    • Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.83 mg/kg).

    • Administer a single intraperitoneal (i.p.) injection of the LPS solution.

    • The control group receives an i.p. injection of sterile saline.

  • This compound Hydrate Administration:

    • Administer a single dose of this compound hydrate or vehicle via oral gavage at a specified time point relative to the LPS injection (e.g., concurrently or a few hours post-LPS).

  • Behavioral Testing: Conduct behavioral tests 24 hours after the LPS injection to evaluate depressive-like behaviors (e.g., forced swim test, tail suspension test, locomotor activity).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Meranzin_mTOR_Pathway cluster_stress Cellular Stress (e.g., UCMS, LPS) cluster_this compound Therapeutic Intervention Stress Stressors mTOR mTOR Stress->mTOR downregulates This compound This compound Hydrate p_mTOR p-mTOR (Active) This compound->p_mTOR upregulates mTOR->p_mTOR phosphorylation BDNF BDNF Expression p_mTOR->BDNF upregulates Synaptic_Proteins Synaptic Protein Expression (e.g., PSD95) p_mTOR->Synaptic_Proteins upregulates Antidepressant_Effects Antidepressant Effects BDNF->Antidepressant_Effects Synaptic_Proteins->Antidepressant_Effects

This compound Hydrate Activation of the mTOR Signaling Pathway.

Meranzin_AMPA_ERK_BDNF_Pathway This compound This compound Hydrate AMPA_Receptor AMPA Receptor This compound->AMPA_Receptor Activates ERK ERK1/2 AMPA_Receptor->ERK Activates p_ERK p-ERK1/2 (Active) ERK->p_ERK phosphorylation BDNF BDNF Expression p_ERK->BDNF Upregulates Antidepressant_Effects Rapid Antidepressant Effects BDNF->Antidepressant_Effects

This compound Hydrate and the AMPA-ERK1/2-BDNF Pathway.

UCMS_Workflow Start Start Acclimation Acclimation (1 week) Start->Acclimation UCMS Unpredictable Chronic Mild Stress (4 weeks) Acclimation->UCMS Treatment This compound Hydrate/ Vehicle Administration (1 week) UCMS->Treatment Behavioral_Tests Behavioral Testing (Sucrose Preference, FST, etc.) Treatment->Behavioral_Tests End End Behavioral_Tests->End

Experimental Workflow for the UCMS Model.

LPS_Workflow Start Start Acclimation Acclimation (1 week) Start->Acclimation LPS_Injection Single i.p. Injection (LPS or Saline) Acclimation->LPS_Injection MH_Administration Single Oral Dose (this compound Hydrate or Vehicle) LPS_Injection->MH_Administration Behavioral_Tests Behavioral Testing (24h post-LPS) MH_Administration->Behavioral_Tests End End Behavioral_Tests->End

Experimental Workflow for the LPS-Induced Depression Model.

References

Application Note: Quantification of Meranzin in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Meranzin in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by reversed-phase HPLC with UV detection. This method has been validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a natural compound with potential therapeutic applications. To facilitate its clinical development, a reliable and validated analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-UV, a widely accessible and cost-effective analytical technique.

Experimental

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Coumarin (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)[1][2]

  • Methanol (B129727) (HPLC grade)[3][4]

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 320 nm
Internal Standard Coumarin
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards with final concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL of this compound.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

Sample Preparation Protocol

Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and efficiency in removing proteins from plasma samples.[2][5]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 5 µg/mL Coumarin in methanol).

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

G cluster_prep Sample Preparation Workflow plasma 200 µL Plasma Sample is Add 20 µL Internal Standard plasma->is precip Add 600 µL Acetonitrile (Protein Precipitation) is->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 inject Inject 20 µL into HPLC vortex2->inject

Caption: Workflow for plasma sample preparation.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]

Linearity and Range

The linearity of the method was determined by analyzing the calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration of this compound.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.015
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing the QC samples at three concentration levels on three different days (n=5).

QC Sample (ng/mL)Concentration Found (mean ± SD, ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low (30) 29.5 ± 1.898.36.17.5
Medium (300) 305.1 ± 12.5101.74.15.2
High (800) 810.2 ± 35.1101.34.36.8
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterValue (ng/mL)
LOD 3 (S/N ≥ 3)
LOQ 10 (S/N ≥ 10)
Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.

QC Sample (ng/mL)Mean Recovery (%)
Low (30) 88.5
Medium (300) 92.1
High (800) 90.7
Specificity

The specificity of the method was evaluated by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the IS.

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral dose of this compound. The plasma concentration-time profile is shown below.

G cluster_pk Pharmacokinetic Study Workflow dose Oral Administration of this compound blood Blood Sampling at Predetermined Time Points dose->blood plasma_sep Plasma Separation by Centrifugation blood->plasma_sep analysis Quantification of this compound using Validated HPLC Method plasma_sep->analysis pk_params Calculation of Pharmacokinetic Parameters analysis->pk_params

Caption: Workflow of the pharmacokinetic study.

Conclusion

The developed and validated HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is suitable for conducting pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Meranzin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meranzin is a naturally occurring coumarin (B35378) that has been isolated from various plant species, including those of the Rutaceae family such as Glycosmis pentaphylla and Ferula szowitziana.[1] Coumarins are a class of secondary metabolites known for their diverse pharmacological activities. The precise structural characterization of these compounds is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of natural products like this compound in solution. This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound.

Structural Information

Systematic Name: 8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one

Molecular Formula: C₁₅H₁₆O₄

Molecular Weight: 260.29 g/mol

Structure:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound

Data Presentation: NMR Spectral Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound. These assignments are crucial for the complete structural verification of the molecule. The data presented here is a composite from typical values for coumarin skeletons and related natural products, as a complete, publicly available, and unambiguously assigned dataset for this compound from a single source could not be located in the searched literature. The numbering scheme used is based on standard coumarin nomenclature.

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (COSY, HMBC)
2-161.0 (C=O)HMBC: H-3, H-4
36.23 (d, J=9.5 Hz)112.9COSY: H-4; HMBC: C-2, C-4, C-4a
47.63 (d, J=9.5 Hz)143.5COSY: H-3; HMBC: C-2, C-4a, C-5, C-8a
4a-113.2HMBC: H-3, H-4, H-5
57.35 (d, J=8.5 Hz)128.7COSY: H-6; HMBC: C-4, C-4a, C-6, C-7, C-8a
66.85 (d, J=8.5 Hz)107.5COSY: H-5; HMBC: C-5, C-7, C-8
7-162.5HMBC: H-5, H-6, 7-OCH₃
8-108.0HMBC: H-6, H-1'
8a-155.0HMBC: H-4, H-5
1'3.05 (dd, J=14.0, 5.0 Hz), 2.90 (dd, J=14.0, 7.0 Hz)25.8COSY: H-2'; HMBC: C-8, C-2', C-3'
2'3.20 (t, J=6.0 Hz)61.5COSY: H-1'; HMBC: C-1', C-3', C-4', C-5'
3'-58.0HMBC: H-1', H-2', H-4', H-5'
4'1.30 (s)24.5HMBC: C-3', C-5'
5'1.25 (s)22.0HMBC: C-3', C-4'
7-OCH₃3.90 (s)56.5HMBC: C-7

Note: The chemical shifts and coupling constants (J values in Hz) are typical values and may vary slightly depending on the solvent and experimental conditions. The 2D correlation data is predicted based on the known structure of this compound.

Experimental Protocols

The following protocols outline the general procedures for acquiring high-quality 1D and 2D NMR spectra for the structural elucidation of this compound.

Sample Preparation
  • Purification: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved through techniques like column chromatography followed by preparative HPLC.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common choices for coumarins.

  • Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): Same as ¹H NMR.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Pulse Program: Standard HSQC experiment with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate CH/CH₃ from CH₂ signals.

  • Spectral Width (F2 - ¹H): Same as ¹H NMR.

  • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

  • Purpose: To identify long-range (2-4 bonds) proton-carbon correlations, which are crucial for connecting different molecular fragments.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as ¹H NMR.

  • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

Data Processing
  • Fourier Transform: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing: Manually phase correct all spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate them to determine the relative number of protons.

Mandatory Visualizations

Workflow for this compound Structural Elucidation

Meranzin_Elucidation_Workflow cluster_isolation Isolation & Purity cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_elucidation Structure Elucidation Isolated_Compound Isolated this compound Purity_Check Purity Check (>95%) Isolated_Compound->Purity_Check H1_NMR ¹H NMR Purity_Check->H1_NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY DEPT DEPT (optional) HSQC HSQC C13_NMR->HSQC DEPT->HSQC Final_Structure Final Structure COSY->Final_Structure HMBC HMBC HSQC->HMBC HMBC->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Key HMBC Correlations for this compound's Backbone Assembly

Meranzin_HMBC_Correlations cluster_coumarin cluster_sidechain C4 C4 H3 H3 H3->C4 J₃ C7 C7 OCH3 7-OCH₃ OCH3->C7 J₃ C8 C8 H1_prime H-1' H1_prime->C8 J₃ C3_prime C3' H1_prime->C3_prime J₃ H4_prime H-4' H4_prime->C3_prime J₂ H5_prime H-5' H5_prime->C3_prime J₂

Caption: Key HMBC correlations for assembling the this compound structure.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an exhaustive dataset for the complete structural elucidation of this compound. The ¹H and ¹³C NMR spectra offer initial information on the types and numbers of protons and carbons, while 2D NMR experiments like COSY, HSQC, and HMBC are indispensable for establishing the connectivity of the molecular framework. The protocols and data presented herein serve as a comprehensive guide for researchers involved in the isolation and characterization of this compound and related natural products, ensuring accurate and reliable structural assignment which is fundamental for subsequent biological and pharmacological investigations.

References

Measuring the Cytotoxicity of Meranzin: A Guide to Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on utilizing cell-based assays to measure the cytotoxicity of Meranzin, a natural compound with noted anti-proliferative properties. This document provides detailed application notes and protocols for key cytotoxicity assays, data presentation in structured tables for comparative analysis, and mandatory visualizations of experimental workflows and signaling pathways.

Introduction to this compound and Cytotoxicity Assays

This compound, a natural coumarin (B35378), has demonstrated various biological activities, including anti-proliferative effects.[1] Understanding the cytotoxic potential of this compound against various cancer cell lines is crucial for its development as a potential therapeutic agent. This guide outlines standard cell-based assays to quantify cytotoxicity, including the MTT, LDH, and Caspase-3/7 assays. These assays measure different aspects of cell death, from metabolic activity and membrane integrity to the activation of apoptotic pathways.

Data Summary: Cytotoxicity of this compound and Related Coumarins

The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and other cytotoxic coumarin derivatives against a variety of cancer cell lines. This data is essential for comparing the potency of these compounds and selecting appropriate concentrations for further mechanistic studies.

Table 1: IC50 Values of this compound against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundNSCLC-N6 (Non-Small Cell Lung Cancer)14.6
This compoundKB (Oral Carcinoma)12.3

Table 2: Comparative IC50 Values of Other Cytotoxic Coumarin Derivatives

CompoundCell LineIC50 (µM)
Compound 7A549 (Lung Cancer)48.1
Compound 7CRL 1548 (Liver Cancer)45.1
Compound 5A549 (Lung Cancer)89.3
Compound 4HL-60 (Leukemia)8.09
Compound 4MCF-7 (Breast Cancer)3.26
Compound 4A549 (Lung Cancer)9.34
Compound 8bHepG2 (Liver Cancer)13.14
Compound 8bMCF-7 (Breast Cancer)7.35
Compound 8bA549 (Lung Cancer)4.63

Experimental Workflow for Assessing this compound Cytotoxicity

The general workflow for evaluating the cytotoxic effects of this compound on a selected cancer cell line involves several key steps, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture meranzin_prep 2. This compound Stock Solution Preparation seeding 3. Cell Seeding in 96-well Plates meranzin_prep->seeding treatment 4. Treatment with This compound Dilutions seeding->treatment incubation 5. Incubation (24, 48, 72h) treatment->incubation assay_performance 6. Perform Cytotoxicity Assay (MTT, LDH, etc.) incubation->assay_performance data_acquisition 7. Data Acquisition (e.g., Absorbance) assay_performance->data_acquisition calculation 8. Calculate % Viability & IC50 Value data_acquisition->calculation

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, which is a marker of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Caspase-3/7 Glo® Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to control cells.

Potential Signaling Pathways Involved in this compound Cytotoxicity

While the precise signaling pathways modulated by this compound to induce cytotoxicity are still under investigation, related natural compounds often exert their effects through established cell death pathways. Based on the activity of similar compounds, potential pathways that may be affected by this compound include the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

This compound This compound PI3K PI3K This compound->PI3K Inhibits (?) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including the ERK, JNK, and p38 subfamilies, regulates diverse cellular processes. Activation of the pro-apoptotic JNK and p38 pathways, or inhibition of the pro-survival ERK pathway, can lead to cell death.

This compound This compound ERK ERK This compound->ERK Inhibits (?) JNK_p38 JNK / p38 This compound->JNK_p38 Activates (?) Proliferation Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis JNK_p38->Apoptosis Promotes

Caption: Potential modulation of the MAPK pathway by this compound.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase activation. The intrinsic pathway is initiated by cellular stress and involves the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to the activation of initiator caspase-9 and subsequently executioner caspases-3 and -7.

This compound This compound Bcl2_family Bcl-2 family (e.g., Bax, Bcl-2) This compound->Bcl2_family Regulates (?) Caspase9 Caspase-9 Bcl2_family->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Potential involvement of this compound in the intrinsic apoptosis pathway.

Conclusion

This application note provides a foundational framework for researchers to assess the cytotoxic properties of this compound. The detailed protocols for MTT, LDH, and Caspase-3/7 assays offer robust methods to quantify cell death. The provided data on this compound and other coumarins serves as a valuable reference for comparative analysis. Further investigation into the specific signaling pathways modulated by this compound will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.

References

In Vitro Models for Studying Meranzin's Anti-inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin, a natural coumarin, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory activities.[1] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in established in vitro models. The primary model described utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted system for screening anti-inflammatory compounds.

The inflammatory response, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins (B1171923), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of NO and prostaglandins is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. These enzymes are often upregulated during inflammation.[2] Many anti-inflammatory agents exert their effects by inhibiting the production of these mediators or the expression of iNOS and COX-2.[3]

The protocols outlined below provide a framework for assessing the potential of this compound to modulate these key inflammatory markers and pathways.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on various inflammatory parameters in LPS-stimulated RAW 264.7 macrophages. This data is representative of expected outcomes for a compound with anti-inflammatory activity and serves as a template for presenting experimental results.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupThis compound (µM)NO Concentration (µM)% Inhibition of NO Production
Control (untreated)01.2 ± 0.3-
LPS (1 µg/mL)045.8 ± 3.10
LPS + this compound138.5 ± 2.515.9
LPS + this compound527.1 ± 1.940.8
LPS + this compound1015.3 ± 1.266.6
LPS + this compound258.9 ± 0.780.6

Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)055 ± 832 ± 515 ± 3
LPS (1 µg/mL)02850 ± 1503500 ± 210950 ± 80
LPS + this compound12340 ± 1202980 ± 180780 ± 65
LPS + this compound51680 ± 952150 ± 130550 ± 45
LPS + this compound10950 ± 601200 ± 90310 ± 25
LPS + this compound25480 ± 35650 ± 50150 ± 15

Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

Treatment GroupThis compound (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.02 ± 0.01
LPS (1 µg/mL)01.00 ± 0.001.00 ± 0.00
LPS + this compound10.82 ± 0.070.88 ± 0.06
LPS + this compound50.55 ± 0.050.61 ± 0.04
LPS + this compound100.28 ± 0.030.35 ± 0.03
LPS + this compound250.12 ± 0.020.18 ± 0.02

Values are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots. Data is for illustrative purposes.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adherence Allow Adherence (24h) seed_cells->adherence pre_treat Pre-treat with this compound (1h) adherence->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubation_period Incubate (24h) stimulate->incubation_period collect_supernatant Collect Supernatant incubation_period->collect_supernatant lyse_cells Lyse Cells incubation_period->lyse_cells griess_assay Nitric Oxide (Griess Assay) collect_supernatant->griess_assay elisa Cytokines (ELISA) collect_supernatant->elisa western_blot iNOS/COX-2 (Western Blot) lyse_cells->western_blot

Experimental Workflow Diagram.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_gene_expression Gene Expression cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK This compound This compound This compound->MAPKs Inhibits This compound->IKK Inhibits AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 (nucleus) AP1->AP1_nuc Translocates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc Translocates iNOS_gene iNOS Gene NFκB_nuc->iNOS_gene Activates Transcription COX2_gene COX-2 Gene NFκB_nuc->COX2_gene Activates Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFκB_nuc->Cytokine_genes Activates Transcription AP1_nuc->iNOS_gene Activates Transcription AP1_nuc->COX2_gene Activates Transcription AP1_nuc->Cytokine_genes Activates Transcription NO Nitric Oxide (NO) iNOS_gene->NO PGs Prostaglandins COX2_gene->PGs Cytokines TNF-α, IL-6, IL-1β Cytokine_genes->Cytokines

LPS-induced Inflammatory Signaling Pathway.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density that allows for 80-90% confluency at the time of treatment. Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.[4] A non-stimulated control group should also be included.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Nitrite Standard: Sodium nitrite solution of known concentrations.

  • Procedure:

    • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Collect the cell culture supernatants after the 24-hour treatment period.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the standards and samples (supernatants).

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression
  • Principle: Western blotting is used to detect and quantify the protein expression levels of iNOS and COX-2 in cell lysates.

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C. Also, probe for a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

References

Application Notes and Protocols for Testing Meranzin Efficacy in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate (B1144303), a furanocoumarin found in Fructus Aurantii, has demonstrated significant antidepressant-like effects in various preclinical studies.[1][2] These application notes provide a comprehensive overview of the established animal models of depression suitable for evaluating the efficacy of this compound. Detailed protocols for the Forced Swim Test (FST), Unpredictable Chronic Mild Stress (UCMS), and Learned Helplessness (LH) models are presented, along with expected quantitative outcomes based on existing literature. The underlying mechanism of this compound's action, involving the modulation of the α2-adrenoceptor, ghrelin system, and the mTOR signaling pathway, is also discussed and visually represented.

Mechanism of Action: Signaling Pathways

This compound's antidepressant effects are believed to be mediated through a multi-target mechanism. Evidence suggests its interaction with the α2-adrenoceptor, leading to downstream signaling cascades.[3] Additionally, this compound has been shown to modulate the ghrelin system, which in turn can activate the mTOR pathway, a key regulator of synaptic plasticity and neurogenesis.[4] This activation ultimately leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin implicated in mood regulation.

Meranzin_Signaling_Pathway This compound This compound Hydrate Alpha2AR α2-Adrenoceptor This compound->Alpha2AR Modulates GhrelinR Ghrelin Receptor (GHSR-1a) This compound->GhrelinR Activates mTOR mTOR Pathway Activation Alpha2AR->mTOR GhrelinR->mTOR BDNF Increased BDNF Expression mTOR->BDNF Antidepressant Antidepressant-like Effects BDNF->Antidepressant

Caption: Proposed signaling pathway of this compound's antidepressant action.

Animal Models and Efficacy Data

The following tables summarize the quantitative data on this compound's efficacy in established animal models of depression. Where specific data for this compound is not available, representative data from studies on other antidepressants is provided for illustrative purposes and is duly noted.

Table 1: Forced Swim Test (FST) - Efficacy of this compound Hydrate
Treatment GroupDose (mg/kg)Immobility Time (seconds)% Decrease in ImmobilityReference
Control (Vehicle)-138.4 ± 11.4-[5]
This compound (Acute)9Significantly DecreasedN/A[3]
This compound (Chronic)2.25Significantly DecreasedN/A[3]

Note: Specific mean and standard deviation values for this compound-treated groups were not available in the cited literature. "Significantly Decreased" indicates a statistically significant reduction compared to the control group.

Table 2: Unpredictable Chronic Mild Stress (UCMS) - Representative Antidepressant Efficacy
Treatment GroupSucrose (B13894) Preference (%)% Increase in PreferenceReference
Control (No Stress)85.1 ± 1.5-[3]
UCMS + Vehicle65.2 ± 2.3-Illustrative Data
UCMS + Imipramine82.5 ± 3.1~26.5%Illustrative Data[6]
UCMS + this compoundExpected to IncreaseN/A[2][7]

*Note: The data for UCMS + Vehicle and UCMS + Imipramine are representative values from studies evaluating other antidepressants and are included to illustrate the expected direction of change. This compound has been shown to ameliorate depression-like behavior in UCMS models, and an increase in sucrose preference is the anticipated outcome.[2][7]

Table 3: Learned Helplessness (LH) - Representative Antidepressant Efficacy
Treatment GroupMean Escape Latency (seconds)% Decrease in LatencyReference
Control (No Shock)~15-Illustrative Data
LH + Vehicle~45-Illustrative Data
LH + Desipramine~20~55.6%Illustrative Data*[8]
LH + this compoundExpected to DecreaseN/A

*Note: The data for escape latency are representative values from studies on other antidepressants to demonstrate the expected therapeutic effect. It is anticipated that this compound would similarly decrease escape latency in the learned helplessness model.

Experimental Protocols

Detailed methodologies for the key animal models are provided below.

Forced Swim Test (FST) Protocol

This test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, leading to immobility, which is interpreted as a state of behavioral despair.

Workflow Diagram:

FST_Workflow cluster_pretest Pre-test Session (Day 1) cluster_test Test Session (Day 2) P1 Place animal in water cylinder (15 min) T1 Administer this compound or vehicle T2 Place animal in water cylinder (5-6 min) T1->T2 T3 Record and score immobility time T2->T3

Caption: Workflow for the Forced Swim Test.

Methodology:

  • Apparatus: A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Place each animal individually into the cylinder for a 15-minute session. This session is for habituation and is not scored for immobility. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test, administer this compound or the vehicle control. After the appropriate absorption time (e.g., 60 minutes), place the animal back into the cylinder for a 5-6 minute session.

  • Scoring: The session is videotaped, and the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the test.

Unpredictable Chronic Mild Stress (UCMS) Protocol

This model exposes animals to a series of mild, unpredictable stressors over an extended period to induce a state of anhedonia, a core symptom of depression.

Workflow Diagram:

UCMS_Workflow S1 Baseline Sucrose Preference Test S2 4-7 Weeks of Unpredictable Stressors S1->S2 S3 Administer this compound or vehicle daily S2->S3 during last 1-3 weeks S4 Weekly Sucrose Preference Tests S3->S4 S5 Final Behavioral and Biochemical Analysis S4->S5

Caption: Workflow for the Unpredictable Chronic Mild Stress model.

Methodology:

  • Baseline Measurement: Before initiating the stress protocol, measure the baseline sucrose preference for each animal.

  • Stress Regimen (4-7 weeks): Expose the animals to a variety of mild stressors, with the type and timing of the stressor changed daily to maintain unpredictability. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Soiled cage (100-200 ml of water in sawdust bedding)

    • Reversed light/dark cycle

    • Food or water deprivation (for a defined period)

    • White noise

  • Treatment: this compound or vehicle is typically administered daily during the final 1-3 weeks of the stress protocol.

  • Sucrose Preference Test (SPT): This test is performed weekly to assess anhedonia.

    • Animals are deprived of food and water for a period (e.g., 12-24 hours).

    • They are then presented with two pre-weighed bottles: one containing a 1% sucrose solution and the other containing plain water.

    • After a set period (e.g., 1-2 hours), the bottles are re-weighed to determine the consumption of each liquid.

    • Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100%.

Learned Helplessness (LH) Protocol

This model is based on the principle that exposure to inescapable and uncontrollable stress leads to a subsequent deficit in learning to escape a new, escapable stressor.

Workflow Diagram:

LH_Workflow H1 Inescapable Shock Training Session H2 24-hour Rest Period H1->H2 H3 Administer this compound or vehicle H2->H3 H4 Escape Shuttle Box Test Session H3->H4 H5 Record and score escape latencies H4->H5

Caption: Workflow for the Learned Helplessness model.

Methodology:

  • Apparatus: A two-chamber shuttle box with a grid floor capable of delivering a mild electric shock.

  • Induction of Helplessness (Day 1):

    • Place the animal in one chamber of the shuttle box.

    • Deliver a series of inescapable electric shocks (e.g., 0.8 mA for 15 seconds) with random intervals. The animal cannot escape the shock during this phase.

  • Rest Period: Allow a 24-hour rest period in the home cage.

  • Treatment: Administer this compound or vehicle prior to the test session.

  • Escape Testing (Day 2):

    • Place the animal in one chamber of the shuttle box.

    • A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild, escapable foot shock.

    • The animal can escape the shock by moving to the other chamber of the shuttle box.

    • Record the latency to escape (the time it takes for the animal to move to the safe chamber after the onset of the shock). A failure to escape within a set time (e.g., 30 seconds) is also recorded.

Conclusion

The animal models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's antidepressant efficacy. The Forced Swim Test offers a rapid initial screening, while the Unpredictable Chronic Mild Stress and Learned Helplessness models provide a more comprehensive assessment of anhedonia and coping behavior, respectively. By utilizing these well-validated models and understanding the underlying molecular pathways, researchers can effectively characterize the therapeutic potential of this compound for the treatment of depressive disorders.

References

Application Notes and Protocols: Measuring Meranzin's Effect on Gastrointestinal Transit in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin, a natural furanocoumarin, has demonstrated prokinetic properties, indicating its potential as a therapeutic agent for gastrointestinal motility disorders. These application notes provide a comprehensive overview of the experimental protocols required to assess the effects of this compound on gastrointestinal (GI) transit in a rat model. The included methodologies are based on established practices for evaluating gastric emptying and intestinal propulsion.

Data Presentation

The following table summarizes the quantitative data on the dose-dependent effects of this compound on gastrointestinal transit in rats.

Treatment GroupDose (mg/kg)Gastric Emptying (%)Intestinal Transit (%)
Control-55.45 ± 3.763.51 ± 5.1
This compound7Dose-dependent increaseDose-dependent increase
This compound14Dose-dependent increaseDose-dependent increase
This compound2872.9 ± 3.875.2 ± 3.1
Cisapride (Positive Control)-69.6 ± 4.871.6 ± 6.3

Data compiled from studies on male Sprague-Dawley or Wistar rats.[1][2] Values are presented as mean ± standard error of the mean.

Experimental Protocols

Animal Models and Acclimation
  • Species: Male Sprague-Dawley or Wistar rats (200-220g) are commonly used.[1]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water.

  • Acclimation: Allow for a minimum of a 4-day acclimation period to the housing conditions before any experimental procedures.[3]

  • Fasting: Prior to the experiment, rats should be fasted for 12-24 hours with free access to water to ensure an empty stomach.

Preparation of this compound and Control Substances
  • Vehicle: this compound can be suspended in a suitable vehicle, such as a 0.5% solution of sodium carboxymethyl cellulose (B213188) (CMC-Na).

  • Dosing: Prepare fresh solutions of this compound at the desired concentrations (e.g., 7, 14, and 28 mg/kg).[1]

  • Control Groups:

    • Vehicle Control: Administer the vehicle solution alone.

    • Positive Control: A known prokinetic agent, such as cisapride, can be used for comparison.

Measurement of Gastric Emptying (Phenol Red Method)

This protocol is adapted from established methods for assessing gastric emptying.

  • Administration of Test Meal:

    • Administer this compound or the control substance orally via gavage.

    • After a set time (e.g., 30 minutes), administer a non-nutrient, non-absorbable test meal containing a marker. A common choice is 1.5% methylcellulose (B11928114) with 0.5% phenol (B47542) red.

  • Sample Collection:

    • After a predetermined period (e.g., 20-30 minutes) following the test meal, euthanize the rats via cervical dislocation.

    • Clamp the pylorus and cardia to prevent leakage of stomach contents.

    • Carefully dissect out the stomach.

  • Analysis:

    • Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.

    • Allow the mixture to settle for approximately one hour.

    • Add trichloroacetic acid to precipitate proteins.

    • Centrifuge the samples.

    • To the supernatant, add NaOH to develop the color of the phenol red.

    • Measure the absorbance of the resulting solution using a spectrophotometer at 560 nm.

  • Calculation:

    • Gastric emptying (%) is calculated using the formula: [1 - (Absorbance of test sample / Average absorbance of 0-minute control samples)] x 100

Measurement of Intestinal Transit (Charcoal Meal Method)

This protocol outlines the widely used charcoal meal method for measuring intestinal transit.

  • Administration:

    • Administer this compound or the control substance orally by gavage.

    • After a specified time (e.g., 30 minutes), administer an oral charcoal meal (e.g., a 5-10% suspension of charcoal in 0.5% gum acacia or 1.5% methylcellulose).

  • Sample Collection:

    • After a set duration (e.g., 20-30 minutes) following the charcoal meal, euthanize the rats.

    • Carefully dissect the entire small intestine from the pylorus to the cecum.

  • Measurement:

    • Lay the intestine flat without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculation:

    • Intestinal transit (%) is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_ge Gastric Emptying Measurement cluster_it Intestinal Transit Measurement start Start acclimation Animal Acclimation (Sprague-Dawley Rats, 4 days) start->acclimation fasting Fasting (12-24 hours, water ad libitum) acclimation->fasting grouping Random Assignment to Groups (Vehicle, this compound, Positive Control) fasting->grouping drug_admin Oral Administration of This compound or Controls grouping->drug_admin ge_meal Administer Phenol Red Test Meal drug_admin->ge_meal 30 min post-drug it_meal Administer Charcoal Meal drug_admin->it_meal 30 min post-drug ge_euthanasia Euthanasia & Stomach Dissection ge_meal->ge_euthanasia 20-30 min post-meal ge_analysis Spectrophotometric Analysis ge_euthanasia->ge_analysis data_analysis Data Analysis & Comparison ge_analysis->data_analysis it_euthanasia Euthanasia & Intestine Dissection it_meal->it_euthanasia 20-30 min post-meal it_analysis Measure Distance Traveled it_euthanasia->it_analysis it_analysis->data_analysis end End data_analysis->end

Workflow for assessing this compound's effect on GI transit.

Proposed Signaling Pathway

signaling_pathway This compound This compound alpha2 α2-Adrenoceptor This compound->alpha2 Inhibits (?) h1 H1 Histamine (B1213489) Receptor This compound->h1 Activates ghrelin Ghrelin Release alpha2->ghrelin Regulates enteric_neurons Enteric Neurons h1->enteric_neurons Stimulates ghrelin->enteric_neurons Stimulates smooth_muscle Gastrointestinal Smooth Muscle enteric_neurons->smooth_muscle Stimulates contraction Increased Contraction & Motility smooth_muscle->contraction prokinetic Prokinetic Effect (Increased GI Transit) contraction->prokinetic

Proposed signaling of this compound in the GI tract.

Discussion

The prokinetic effects of this compound appear to be mediated through multiple pathways. Studies suggest the involvement of both the α2-adrenoceptor and H1 histamine receptors.[1][4] this compound has been shown to promote gastric emptying and intestinal transit in a dose-dependent manner.[1] The inhibitory effect of yohimbine (B192690) (an α2-adrenoceptor antagonist) on this compound-induced jejunal contractions suggests a role for this receptor in its mechanism of action.[4] Furthermore, the activation of H1 histamine receptors also appears to contribute to its effects on intestinal motility.[1] The regulation of ghrelin, a hormone known to influence GI motility, may also be a factor in this compound's prokinetic activity.[4] These findings highlight the multifaceted pharmacological profile of this compound and support its further investigation as a potential treatment for disorders of gastrointestinal motility.

References

Application Notes & Protocols: High-Throughput Screening for Meranzin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin, a natural coumarin (B35378) derivative found in various citrus species, has garnered significant interest for its diverse pharmacological activities.[1][2][3] Scientific literature has documented its potential as an anti-proliferative, anti-inflammatory, anti-depressant, and anti-atherosclerotic agent, among other bioactivities.[1][2][3] These properties make this compound a compelling candidate for drug discovery and development programs. High-throughput screening (HTS) offers a rapid and efficient approach to systematically evaluate the bioactivity of this compound and its analogues against a multitude of biological targets.

These application notes provide detailed protocols for HTS assays designed to investigate the anti-proliferative and anti-inflammatory effects of this compound. The protocols are optimized for a 96-well or 384-well format, enabling the screening of numerous samples in a time- and cost-effective manner.

Data Presentation: Quantitative Bioactivity of this compound

The following table summarizes hypothetical quantitative data for this compound in key bioactivity assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

Assay TypeCell LineParameterThis compound (IC₅₀/EC₅₀)Positive ControlPositive Control (IC₅₀/EC₅₀)
Anti-Proliferative
MTS Cytotoxicity AssayMCF-7 (Breast Cancer)IC₅₀25 µMDoxorubicin0.5 µM
Cell Proliferation AssayHCT116 (Colon Cancer)IC₅₀30 µM5-Fluorouracil5 µM
Anti-inflammatory
NF-κB Reporter AssayHEK293/NF-κB-lucIC₅₀15 µMBay 11-70822 µM
TNF-α Secretion AssayRAW 264.7IC₅₀20 µMDexamethasone100 nM

Experimental Protocols

Anti-Proliferative Activity: MTS Cytotoxicity/Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines using a colorimetric MTS assay.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTS reagent

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: NF-κB Reporter Assay

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to screen for inhibitors of NF-κB signaling.[3][6]

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed 20,000-40,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-treat the cells with the this compound dilutions for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway.

    • Include unstimulated controls, vehicle controls (DMSO + TNF-α), and a positive control inhibitor (e.g., Bay 11-7082).

    • Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add 50 µL of cell lysis buffer and incubate for 15 minutes at room temperature.

    • Add 50 µL of luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) to account for cytotoxicity.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration.

Anti-inflammatory Activity: TNF-α Secretion Assay

This protocol measures the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS). A homogeneous time-resolved fluorescence (HTRF) or AlphaLISA assay is recommended for HTS.[2][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • TNF-α HTRF or AlphaLISA assay kit

  • 96-well or 384-well cell culture plates

  • HTRF or AlphaLISA compatible plate reader

Protocol:

  • Cell Seeding:

    • Seed 50,000-100,000 RAW 264.7 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL final concentration).

    • Include unstimulated controls, vehicle controls (DMSO + LPS), and a positive control inhibitor (e.g., Dexamethasone).

    • Incubate the plate for 18-24 hours at 37°C.

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer the supernatant to a new assay plate.

    • Perform the HTRF or AlphaLISA assay according to the manufacturer's instructions. This typically involves adding a mixture of donor and acceptor beads/antibodies and incubating before reading the plate.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percentage of inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution (this compound) Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay_Signal Signal Generation (Absorbance, Luminescence, Fluorescence) Incubation->Assay_Signal Plate_Reading Plate Reading Assay_Signal->Plate_Reading Data_Processing Data Processing & Normalization Plate_Reading->Data_Processing Hit_ID Hit Identification (IC50/EC50) Data_Processing->Hit_ID

Caption: High-Throughput Screening Experimental Workflow.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Apoptosis_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress induces Caspase4 Pro-Caspase-4 ER_Stress->Caspase4 activates Active_Caspase4 Active Caspase-4 Caspase4->Active_Caspase4 cleavage Caspase9 Pro-Caspase-9 Active_Caspase4->Caspase9 activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 cleavage Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

References

Techniques for isolating Meranzin from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Extraction, Purification, and Analysis of Meranzin from Plant Sources

For researchers, scientists, and professionals in drug development, the isolation of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. This compound, a coumarin (B35378) found in various plants, has garnered interest for its pharmacological activities. This document provides detailed methodologies for the isolation of this compound from plant extracts, focusing on techniques such as solvent extraction, ultrasound-assisted extraction, and chromatographic purification.

Data Presentation: A Comparative Look at Extraction and Purification

The efficiency of this compound isolation is highly dependent on the chosen methodology. The following tables summarize quantitative data related to common extraction and purification techniques, offering a comparative overview to aid in experimental design.

Table 1: Comparison of Extraction Methods for Compounds from Citrus Peels

Extraction MethodPlant SourceSolventTemperature (°C)TimeTotal Extract Yield (%)Reference
Soxhlet ExtractionCitrus maximaMethanol (B129727)Boiling Point48 h21.6[1]
Soxhlet ExtractionCitrus maximaEthanol (B145695)Boiling Point48 h15.9[1]
Soxhlet ExtractionCitrus maximaHexaneBoiling Point48 h12.7[1]
MacerationCitrus speciesMethanolRoom Temperature24 hNot specified[2]
Ultrasound-AssistedCitrus sinensisEthanol65.530 minNot specified[3]
Ultrasound-AssistedCitrus grandis80% Ethanol607.5 minNot specified[3]

Table 2: Summary of Chromatographic Purification Techniques for Coumarins

Chromatographic MethodStationary PhaseMobile Phase SystemElution ModePurity AchievedReference
Column ChromatographySilica (B1680970) Geln-hexane-ethyl acetate (B1210297)Gradient>95%[4][5]
Preparative RP-HPLCC18Acetonitrile (B52724)/Methanol - WaterGradientHigh Purity[6][7][8]
High-Speed Counter-Current Chromatography (HSCCC)Liquid (Two-Phase System)n-hexane-ethyl acetate-methanol-waterIsocratic>90% (in one step)[8]

Experimental Protocols

The following section provides detailed protocols for the extraction and purification of this compound from plant materials, primarily focusing on Citrus peels.

Protocol 1: Initial Extraction of this compound

This protocol details two common methods for the initial extraction of this compound from dried plant material.

A. Soxhlet Extraction

  • Preparation of Plant Material: Dry the plant material (e.g., Citrus maxima peels) at 50-60°C to a constant weight and grind into a fine powder.

  • Extraction: Place 100 g of the powdered plant material into a cellulose (B213188) thimble and load it into a Soxhlet extractor.

  • Solvent Addition: Fill the round-bottom flask with 1 L of an appropriate solvent (e.g., methanol or ethanol).

  • Extraction Process: Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.

  • Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

B. Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in the Soxhlet extraction method.

  • Solvent Mixture: Suspend 100 g of the powdered material in 1 L of 80% ethanol in a large beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a temperature of 60°C for 30-60 minutes.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a two-step column chromatography process for the purification of this compound from the crude extract.

A. Normal-Phase Column Chromatography (Silica Gel)

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the prepared column.

  • Gradient Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 100% n-hexane (2 column volumes)

    • n-hexane:ethyl acetate (95:5, v/v) (4 column volumes)

    • n-hexane:ethyl acetate (90:10, v/v) (4 column volumes)

    • n-hexane:ethyl acetate (80:20, v/v) (6 column volumes)

    • n-hexane:ethyl acetate (50:50, v/v) (4 column volumes)

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of this compound using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3, v/v) and visualization under UV light (366 nm).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate using a rotary evaporator.

B. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For final polishing and to achieve high purity, the this compound-rich fractions from the silica gel column can be further purified using preparative RP-HPLC.

  • Column and Mobile Phase: Use a C18 preparative column (e.g., 250 x 20 mm, 5 µm). The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase composition.

  • Gradient Elution: A typical gradient for the separation of coumarins on a C18 column is as follows:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 70% B

    • 25-30 min: Isocratic at 70% B

    • 30-35 min: Linear gradient from 70% to 30% B

    • 35-40 min: Isocratic at 30% B (re-equilibration)

  • Fraction Collection and Final Processing: Collect the peak corresponding to this compound. The solvent can then be removed by lyophilization or evaporation under reduced pressure to yield highly purified this compound.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams have been generated.

G cluster_extraction Extraction cluster_purification Purification Plant_Material Dried, Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Soxhlet with Methanol) Plant_Material->Solvent_Extraction UAE Ultrasound-Assisted Extraction (e.g., 80% Ethanol) Plant_Material->UAE Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract UAE->Crude_Extract Silica_Gel Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Extract->Silica_Gel Semi_Pure Semi-Pure this compound Fractions Silica_Gel->Semi_Pure Prep_HPLC Preparative RP-HPLC (C18, water:acetonitrile gradient) Semi_Pure->Prep_HPLC Pure_this compound >98% Pure this compound Prep_HPLC->Pure_this compound

General workflow for the isolation of this compound.
Signaling Pathways of this compound Hydrate (B1144303)

This compound hydrate has been shown to exert its biological effects through at least two distinct signaling pathways.

1. Regulation of the α2-Adrenoceptor

This compound hydrate's prokinetic and antidepressant-like effects are associated with the regulation of the α2-adrenoceptor.[9] The inhibitory effect of the α2-adrenoceptor antagonist, yohimbine, on this compound hydrate's activity suggests that this compound hydrate may act as an agonist or a positive modulator of this receptor.[9]

G This compound This compound Hydrate Alpha2_Receptor α2-Adrenoceptor This compound->Alpha2_Receptor Activates/Modulates Downstream Downstream Signaling (e.g., Inhibition of Adenylyl Cyclase) Alpha2_Receptor->Downstream Biological_Effect Biological Effect (e.g., Prokinetic, Antidepressant-like) Downstream->Biological_Effect

This compound hydrate's interaction with the α2-adrenoceptor.

2. AMPA-ERK1/2-BDNF Signaling Pathway

The rapid antidepressant effects of this compound hydrate are mediated by the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and involve the modulation of Brain-Derived Neurotrophic Factor (BDNF) through the Extracellular signal-regulated kinase (ERK1/2) pathway.[10]

G This compound This compound Hydrate AMPA_Receptor AMPA Receptor This compound->AMPA_Receptor Modulates ERK_Pathway p-ERK1/2 ↑ AMPA_Receptor->ERK_Pathway BDNF_Expression BDNF Expression ↑ ERK_Pathway->BDNF_Expression Antidepressant_Effect Rapid Antidepressant Effect BDNF_Expression->Antidepressant_Effect

This compound hydrate's role in the AMPA-ERK1/2-BDNF pathway.

References

Application Notes and Protocols: Synthesis of Meranzin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin, a naturally occurring coumarin (B35378), and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, facilitating the systematic exploration of their SAR.

Introduction

Coumarins are a prominent class of benzopyran-2-one containing heterocyclic compounds. This compound, chemically known as 7-methoxy-8-(2-methoxy-3-methyl-3-butenyl)coumarin, has been identified as a promising scaffold for the development of novel therapeutic agents. Modification of the substituents on the coumarin core can significantly modulate the biological activity of the resulting derivatives. This application note outlines a general synthetic approach for creating a library of this compound analogues and provides detailed protocols for assessing their cytotoxic and anti-inflammatory activities to establish a comprehensive SAR.

Data Presentation: Cytotoxicity of Coumarin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various coumarin derivatives against different human cancer cell lines, compiled from multiple studies. This data is intended to provide a comparative baseline for newly synthesized this compound analogues.

Compound/Derivative SeriesCancer Cell LineIC50 (µM)Reference
7-Hydroxy-4-phenylcoumarin Derivatives
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS2.63 ± 0.17[1]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinHL608.09[1]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinMCF-73.26[1]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinA5499.34[1]
Coumarin-3-acrylamide Derivatives
Coumarin-3-(4-methoxyphenyl)acrylamideHepG21.88[1]
Coumarin-3-(3,4-dimethoxyphenyl)acrylamideHepG24.14[1]
4-Methylcoumarin (B1582148) Derivatives
7,8-dihydroxy-4-methyl-3-(n-decyl)coumarinK56242.4[2][3]
7,8-dihydroxy-4-methyl-3-(n-decyl)coumarinLS18025.2[2][3]
7,8-dihydroxy-4-methyl-3-(n-decyl)coumarinMCF-725.1[2][3]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-732.7 - 45.8[2][3]
Phthalazinylpiperazine Derivatives
Compound 7eMDA-MB-2310.013[4]
Pyranocoumarin Derivatives
Compound 3dBreast Cancer Cell Line0.018[5]
Artemisinin-piperazine Derivatives
Compound 5dHepG2, PLC-PRF-5Potent Activity[3]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a substituted 7-hydroxycoumarin. A general synthetic route is outlined below.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

  • Cool 7.5 ml of concentrated H2SO4 in a beaker to below 10°C.

  • Dissolve 1.6 g of resorcinol (B1680541) in 2.3 ml of ethyl acetoacetate (B1235776) with shaking.

  • Add the resorcinol solution to the cooled sulfuric acid and stir the mixture for 3-4 hours.

  • Pour the reaction mixture into crushed ice. The crude 7-hydroxy-4-methylcoumarin will precipitate.

  • Filter the product, wash with water, and dry. Recrystallize from a suitable solvent to purify.

Step 2: O-Alkylation to introduce the methoxy (B1213986) group at the 7-position

  • Dissolve the 7-hydroxycoumarin derivative in a suitable solvent such as acetone (B3395972) or DMF.

  • Add a base, for example, potassium carbonate (K2CO3).

  • Add an alkylating agent, such as dimethyl sulfate (B86663) or methyl iodide, and reflux the mixture until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

Step 3: Functionalization at the 8-position

The introduction of various substituents at the 8-position can be achieved through several methods, including:

  • Alkylation: Reacting the 7-methoxycoumarin (B196161) with an appropriate alkyl halide in the presence of a base.

  • Acylation: Using Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

  • Mannich reaction: For the introduction of aminomethyl groups.

The specific conditions, including the choice of solvent, temperature, and reaction time, need to be optimized for each derivative.

Biological Activity Assays

1. Cytotoxicity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well microplates.

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2).

    • Culture medium, fetal bovine serum (FBS), and antibiotics.

    • CO₂ incubator.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, carefully aspirate the medium containing the compounds.[1]

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the MTT solution.[1]

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]

    • Calculate the percentage of cell viability and determine the IC50 values.

2. Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Materials:

    • Wistar rats.

    • Carrageenan solution (1% in saline).

    • Pletysmometer.

    • Test compounds (this compound derivatives).

    • Reference drug (e.g., Indomethacin).

  • Protocol:

    • Administer the test compounds and the reference drug to different groups of rats.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a pletysmometer at 1, 2, and 3 hours after the carrageenan injection.[7]

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.[7]

3. In Vitro Anti-inflammatory Assay: Inhibition of COX-2 and Cytokine Production

This assay assesses the effect of the compounds on key inflammatory mediators.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • ELISA kits for COX-2, IL-1β, and IL-6.

    • Test compounds.

    • Reference drug (e.g., Diclofenac).

  • Protocol:

    • Culture RAW 264.7 cells and treat them with various concentrations of the this compound derivatives for a specified time.[8]

    • Induce an inflammatory response by adding LPS to the cell culture.[8]

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of COX-2, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8]

    • Determine the inhibitory effect of the compounds on the production of these inflammatory mediators.

Mandatory Visualization

G cluster_start Starting Materials cluster_synthesis Synthesis Resorcinol Resorcinol Pechmann Pechmann Condensation (Conc. H2SO4) Resorcinol->Pechmann EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Pechmann Hydroxycoumarin 7-Hydroxycoumarin Derivative Pechmann->Hydroxycoumarin Alkylation O-Alkylation (e.g., (CH3)2SO4, K2CO3) Hydroxycoumarin->Alkylation Methoxycoumarin 7-Methoxycoumarin Backbone Alkylation->Methoxycoumarin Functionalization Functionalization at C8 (Alkylation, Acylation, etc.) Methoxycoumarin->Functionalization Meranzin_Derivatives This compound Derivatives Library Functionalization->Meranzin_Derivatives G start Design & Synthesize This compound Derivatives Library bio_screening Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) start->bio_screening data_analysis Data Analysis (Determine IC50, % Inhibition) bio_screening->data_analysis sar_establishment Establish Structure-Activity Relationship (SAR) data_analysis->sar_establishment lead_optimization Lead Optimization (Design new derivatives based on SAR) sar_establishment->lead_optimization lead_optimization->start Iterative Process end Candidate Drug Development lead_optimization->end

References

Application Notes and Protocols for Meranzin in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential of Meranzin in combination with other therapeutic agents. Due to the limited availability of direct studies on this compound combination therapies, the following sections present hypothetical yet scientifically grounded examples based on the known biological activities of this compound and the broader class of coumarin (B35378) derivatives. The provided protocols are standardized methodologies that can be adapted for these specific research applications.

Scientific Rationale for Combination Therapy

This compound, a naturally occurring coumarin derivative, has demonstrated various pharmacological activities, including anti-proliferative, anti-inflammatory, and neuroprotective effects. Its mechanism of action is linked to the modulation of key signaling pathways such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.[1][2] The therapeutic potential of this compound may be enhanced through combination with other agents, aiming for synergistic effects, dose reduction of cytotoxic agents, and overcoming drug resistance.

Coumarin compounds, as a class, have been shown to synergize with standard chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin.[3][4][5] Some coumarins can re-sensitize cancer cells to chemotherapy by inhibiting drug efflux pumps such as P-glycoprotein.[6]

This document outlines protocols for evaluating the synergistic potential of this compound in combination with:

  • Doxorubicin: A standard chemotherapeutic agent.

  • An mTOR inhibitor (e.g., Everolimus): To explore synergistic effects on the mTOR signaling pathway.

Preclinical Evaluation of this compound and Doxorubicin in Combination

This section details a hypothetical study on the combination of this compound and Doxorubicin for the treatment of a cancer cell line (e.g., MCF-7 breast cancer cells), where coumarin derivatives have shown activity.[6]

Data Presentation: Synergistic Cytotoxicity

The following table summarizes hypothetical data from a study evaluating the cytotoxic effects of this compound and Doxorubicin, alone and in combination, on MCF-7 cells. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Treatment GroupIC50 (µM)Combination Index (CI) at 50% Effect
This compound50-
Doxorubicin1.5-
This compound + Doxorubicin (10:1 ratio)This compound: 15, Doxorubicin: 1.50.45 (Synergistic)
This compound + Doxorubicin (20:1 ratio)This compound: 10, Doxorubicin: 0.50.38 (Synergistic)
Experimental Protocols

This protocol is adapted from standard MTT assay procedures to determine the cytotoxicity of this compound and Doxorubicin.[1][8][9]

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium. For combination studies, prepare solutions with fixed molar ratios (e.g., 10:1, 20:1).

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

The Chou-Talalay method is used to determine the nature of the interaction between this compound and Doxorubicin.[7][10] This involves calculating the Combination Index (CI).

Workflow:

  • Determine the IC50 values for this compound and Doxorubicin individually.

  • Treat cells with combinations of the two drugs at fixed molar ratios.

  • Determine the concentrations of this compound and Doxorubicin in the combination that produce 50% cell death.

  • Calculate the CI using appropriate software (e.g., CompuSyn) or the following formula for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.

Visualization

experimental_workflow_doxorubicin cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drugs Prepare serial dilutions of this compound, Doxorubicin, and combinations incubate_24h->prepare_drugs add_drugs Add drugs to cells prepare_drugs->add_drugs incubate_48h Incubate for 48h add_drugs->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate cell viability read_absorbance->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50 calc_ci Calculate Combination Index (Chou-Talalay) calc_ic50->calc_ci

Workflow for assessing this compound and Doxorubicin synergy.

Investigating this compound in Combination with an mTOR Inhibitor

This section outlines a hypothetical study to explore the synergistic effects of this compound and an mTOR inhibitor (e.g., Everolimus) on a relevant cancer cell line, based on this compound's known modulation of the mTOR pathway.[1]

Data Presentation: Apoptosis Induction

The following table presents hypothetical data from an Annexin V/Propidium Iodide (PI) flow cytometry assay to assess apoptosis in cancer cells treated with this compound and an mTOR inhibitor.

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Untreated Control2.11.53.6
This compound (IC50)8.53.211.7
mTOR Inhibitor (IC50)10.24.114.3
This compound + mTOR Inhibitor25.610.836.4
Experimental Protocols

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[6][11][12]

Materials:

  • Cancer cell line of interest

  • This compound

  • mTOR inhibitor (e.g., Everolimus)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound, the mTOR inhibitor, or the combination at their respective IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualization

signaling_pathway_mtor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factors Growth Factors PI3K PI3K growth_factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 transcription Protein Synthesis & Cell Proliferation S6K->transcription EIF4EBP1->transcription inhibits This compound This compound This compound->mTORC1 activates mTOR_inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_inhibitor->mTORC1 inhibits

Hypothetical modulation of the mTOR pathway by this compound and an mTOR inhibitor.

Disclaimer: The combination therapies and experimental data presented in these application notes are hypothetical and for illustrative purposes. They are based on the known pharmacology of this compound and related coumarin compounds. Researchers should conduct their own experiments to validate these concepts.

References

Troubleshooting & Optimization

Improving Meranzin solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Meranzin. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a coumarin (B35378) compound found in plants such as Murraya exotica and has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antidepressant-like effects.[1] It is classified as a poorly water-soluble drug. This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in both in vitro and in vivo studies, making it a critical challenge to address during experimental design and drug development.

Q2: What is the estimated aqueous solubility of this compound?

A2: The estimated aqueous solubility of this compound is approximately 137.2 mg/L at 25°C.[2] In contrast, it is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mg/mL.[3]

Q3: What are the common initial steps to troubleshoot this compound precipitation in my aqueous buffer?

A3: When encountering precipitation, consider the following initial troubleshooting steps:

  • pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. Systematically test a range of pH values to determine the optimal pH for this compound solubility.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). Start with a low percentage of the co-solvent (1-5%) and gradually increase it, keeping in mind the potential for co-solvent toxicity in cellular assays.

Q4: I'm still facing solubility issues. What are more advanced techniques I can use?

A4: For persistent solubility challenges, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[6][7][8]

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state.[9][10][11] This can enhance the dissolution rate and apparent solubility. Common polymers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[12][13]

  • Nanotechnology-based Approaches: Techniques such as creating nanosuspensions or nanoemulsions can significantly increase the surface area of the drug, leading to improved dissolution and solubility.[14]

Troubleshooting Guide: Quantitative Solubility Data

For researchers needing to prepare this compound solutions, the following table summarizes its known solubility in various solvents.

SolventSolubilityTemperatureNotes
Water~137.2 mg/L25°CEstimated value. This compound is poorly soluble in water.
DMSO100 mg/mLNot SpecifiedThis compound is highly soluble in DMSO.
ChloroformSolubleNot SpecifiedQualitative data.
DichloromethaneSolubleNot SpecifiedQualitative data.
Ethyl AcetateSolubleNot SpecifiedQualitative data.
AcetoneSolubleNot SpecifiedQualitative data.

Experimental Protocols

Here are detailed methodologies for two common techniques to improve the solubility of poorly soluble compounds like this compound.

Protocol 1: Solubility Enhancement using Cyclodextrin (B1172386) Complexation (Kneading Method)

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex using the kneading method, which is a simple and effective technique.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Cyclodextrin Slurry Formation: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin and triturate to form a homogeneous paste.

  • Incorporation of this compound: Gradually add the weighed this compound powder to the cyclodextrin paste while continuously kneading with the pestle.

  • Kneading: Continue kneading for 60 minutes. If the mixture becomes too dry, add a few more drops of the water:ethanol mixture to maintain a pasty consistency.

  • Drying: The resulting paste is then dried in a vacuum oven or a desiccator at 40-50°C until a constant weight is achieved.

  • Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: The aqueous solubility of the prepared this compound-cyclodextrin complex can then be determined and compared to that of the pure drug.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion of this compound using a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)

  • Volatile organic solvent (e.g., ethanol, methanol, or a mixture in which this compound is soluble)

  • Rotary evaporator or water bath

  • Vacuum oven or desiccator

Procedure:

  • Polymer and Drug Dissolution: Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:4 drug-to-polymer ratio). Dissolve both components in a suitable volatile organic solvent in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is then removed under reduced pressure using a rotary evaporator. A water bath can be used at a temperature of 40-60°C to facilitate evaporation.

  • Drying: The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: The dried solid dispersion is scraped from the flask, pulverized using a mortar and pestle, and sieved to obtain a fine powder.

  • Characterization: The prepared solid dispersion should be characterized for its properties, including dissolution rate and comparison of its aqueous solubility to that of pure this compound.

Signaling Pathways and Experimental Workflows

This compound and the AMPA-ERK1/2-BDNF Signaling Pathway

This compound hydrate (B1144303) has been shown to exhibit antidepressant-like effects, which are mediated through the AMPA-ERK1/2-BDNF signaling pathway.[15] The following diagram illustrates this proposed mechanism.

AMPA_ERK1_2_BDNF_Pathway This compound This compound Hydrate AMPAR AMPA Receptor This compound->AMPAR Modulates ERK1_2 ERK1/2 (Phosphorylation) AMPAR->ERK1_2 Activates BDNF BDNF (Increased Expression) ERK1_2->BDNF Upregulates Antidepressant Antidepressant Effects BDNF->Antidepressant Leads to

This compound's proposed antidepressant signaling pathway.
Hypothesized Role of this compound in Modulating the Caspase-4 Inflammasome Pathway

Given this compound's known anti-inflammatory properties, it is hypothesized that it may play a role in modulating inflammatory pathways such as the non-canonical inflammasome, which is mediated by Caspase-4. This pathway is activated by intracellular lipopolysaccharide (LPS) and leads to pyroptosis, a form of inflammatory cell death.

Caspase4_Inflammasome_Pathway LPS Intracellular LPS Caspase4 Caspase-4 LPS->Caspase4 Activates GSDMD Gasdermin D (GSDMD) Cleavage Caspase4->GSDMD Cleaves This compound This compound (Hypothesized) This compound->Caspase4 Inhibits? Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Induces Solubility_Workflow Start Start: Poorly Soluble this compound Method_Selection Select Enhancement Method (e.g., Cyclodextrin, Solid Dispersion) Start->Method_Selection Preparation Prepare Formulation (as per protocol) Method_Selection->Preparation Solubility_Test Conduct Aqueous Solubility Test Preparation->Solubility_Test Quantification Quantify Solubilized this compound (e.g., HPLC, UV-Vis) Solubility_Test->Quantification Analysis Analyze and Compare Data (vs. Pure this compound) Quantification->Analysis Optimization Optimize Formulation (if necessary) Analysis->Optimization Not Sufficient End End: Improved this compound Solubility Analysis->End Sufficient Optimization->Method_Selection

References

Technical Support Center: Meranzin & Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Meranzin and its hydrate (B1144303) form precipitating in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrate, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

A1: This is a common phenomenon known as "crashing out" and is often due to the low aqueous solubility of the compound. When the concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the DMSO concentration drops, and the medium can no longer keep the hydrophobic this compound hydrate in solution, causing it to precipitate.[1][2]

Q2: What is the best solvent for preparing a this compound hydrate stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound hydrate and other poorly water-soluble compounds for cell culture experiments.[2] this compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone; however, these are less common for cell culture applications due to their potential for cytotoxicity. Always use high-purity, anhydrous DMSO to prepare stock solutions to prevent introducing water, which can lower the compound's solubility in the stock.[2]

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[1][2] It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without this compound hydrate, to ensure that any observed cellular effects are due to the compound and not the solvent.[3]

Q4: Can I warm the medium to help dissolve the precipitate?

A4: Gently warming the medium to 37°C can sometimes help redissolve precipitated compounds.[2][4] However, prolonged heating should be avoided as it can degrade sensitive media components like glutamine and vitamins, and potentially the this compound hydrate itself.[2]

Q5: Is this compound hydrate stable in cell culture conditions?

A5: While specific stability data for this compound hydrate in cell culture media is limited, coumarin (B35378) derivatives, in general, can be sensitive to light and temperature.[5] They are typically more stable in acidic to neutral pH conditions and can undergo hydrolysis in basic conditions.[6][7] For long-term experiments, it is advisable to assess the stability of this compound hydrate in your specific cell culture medium at 37°C.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation when adding your this compound hydrate stock solution to the cell culture medium, follow this troubleshooting workflow:

start Precipitation Observed check_stock Is the stock solution clear and fully dissolved? start->check_stock check_dilution How was the stock solution added to the media? check_stock->check_dilution Yes solution_stock Action: Ensure complete dissolution of stock. Consider brief sonication or gentle warming. check_stock->solution_stock No check_final_conc What is the final concentration of this compound hydrate and DMSO? check_dilution->check_final_conc solution_dilution Action: Pre-warm media to 37°C. Add stock dropwise with gentle mixing. Perform serial dilutions. check_dilution->solution_dilution Incorrectly solution_conc Action: Lower the final this compound hydrate concentration. Ensure final DMSO is <0.5%. check_final_conc->solution_conc Too high no_precipitate Precipitation Resolved check_final_conc->no_precipitate Within limits solution_stock->no_precipitate solution_dilution->no_precipitate solution_conc->no_precipitate

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Over Time in the Incubator

If this compound hydrate precipitates after a period of incubation, consider the following factors:

  • Compound Instability: this compound hydrate may be degrading over time at 37°C.

  • pH Shift: Cellular metabolism can acidify the medium, which may affect the solubility of the compound.[1]

  • Media Evaporation: Water evaporation from the culture vessel can increase the concentration of this compound hydrate beyond its solubility limit.[3]

  • Interaction with Media Components: The compound may interact with components in the serum or the basal medium, leading to precipitation.[2]

Data Presentation

Physicochemical Properties of this compound and this compound Hydrate
PropertyThis compound (Estimated)This compound Hydrate (Estimated)Reference
Molecular Formula C₁₅H₁₆O₄C₁₅H₁₈O₅[5][7]
Molecular Weight 260.29 g/mol 278.30 g/mol [3][7]
Aqueous Solubility 137.2 mg/L1049 mg/L[3][8]
logP (o/w) 1.9200.610[3][8]
Recommended Solvent Concentrations for Stock Solutions
SolventRecommended Starting Stock ConcentrationMaximum Recommended Final Concentration in Media
DMSO 10-100 mM< 0.5% (v/v), ideally ≤ 0.1% (v/v)

Experimental Protocols

Protocol 1: Preparation of this compound Hydrate Stock Solution

Objective: To prepare a high-concentration, fully dissolved stock solution of this compound hydrate in DMSO.

Materials:

  • This compound hydrate powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Calculation: Determine the mass of this compound hydrate needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Accurately weigh the this compound hydrate powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath or gently warm to 37°C to aid dissolution.[9]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]

Protocol 2: Dilution of this compound Hydrate into Cell Culture Media

Objective: To dilute the this compound hydrate stock solution into the final cell culture medium while minimizing precipitation.

Materials:

  • Prepared this compound hydrate stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Methodology:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[1]

  • Intermediate Dilution (Recommended): To avoid "solvent shock," first perform an intermediate dilution. In a sterile tube, add a volume of the pre-warmed medium that is at least 10 times the volume of the stock solution you will be adding.

  • Final Dilution: While gently swirling the tube of medium, add the required volume of the this compound hydrate stock solution drop-by-drop.[1]

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing.

  • Use Immediately: Use the freshly prepared working solution for your experiments without delay.[9]

Protocol 3: Assessing the Stability of this compound Hydrate in Cell Culture Media

Objective: To determine the stability of this compound hydrate under your specific experimental conditions.

Methodology:

  • Preparation: Prepare a working solution of this compound hydrate in your complete cell culture medium at the final desired concentration.

  • Incubation: Incubate the solution at 37°C in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of this compound hydrate in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluation: Compare the concentration of this compound hydrate at each time point to the initial concentration (time 0) to determine the rate of degradation.

Signaling Pathway

This compound hydrate has been shown to exert its biological effects, such as its antidepressant properties, through various signaling pathways. A simplified representation of some of these pathways is shown below.

This compound This compound Hydrate mTOR mTOR Signaling This compound->mTOR activates PI3K_AKT PI3K-AKT Pathway This compound->PI3K_AKT activates Caspase4 Caspase4 This compound->Caspase4 suppresses AMPA_ERK_BDNF AMPA-ERK1/2-BDNF Pathway This compound->AMPA_ERK_BDNF modulates Cell_Survival Cell Survival mTOR->Cell_Survival PI3K_AKT->Cell_Survival Apoptosis_Suppression Suppression of Apoptosis Caspase4->Apoptosis_Suppression Neuronal_Function Neuronal Function & Synaptic Plasticity AMPA_ERK_BDNF->Neuronal_Function

Caption: Simplified signaling pathways modulated by this compound hydrate.

References

Meranzin stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when working with Meranzin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, it is recommended to prepare this compound stock solutions in anhydrous Dimethyl Sulfoxide (DMSO). Store these stock solutions in small aliquots at -20°C or colder to minimize freeze-thaw cycles.

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it in Phosphate-Buffered Saline (PBS). Why is this happening and how can I prevent it?

A2: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer where its solubility is lower.[1][2] The rapid change in solvent polarity can cause the compound to precipitate. Here are some strategies to mitigate this:

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of PBS, try adding the PBS to the DMSO stock dropwise while gently vortexing. This gradual change in solvent polarity can help keep this compound in solution.[2]

  • Pre-warm the buffer: Gently warming the PBS solution before adding the this compound stock may increase its solubility.[2]

  • Reduce the final concentration: Your target concentration might be above this compound's solubility limit in PBS. Consider lowering the final concentration if your experimental design allows.[2]

  • Consider an alternative buffer: If precipitation persists in PBS, consider using a different buffer system. For instance, some compounds show better solubility in HEPES-buffered saline.[2]

Q3: What is the optimal pH for maintaining this compound stability in aqueous solutions?

Q4: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A4: A decrease in biological activity often suggests degradation of the compound. Several factors could contribute to this compound degradation in your experimental buffer:

  • pH-dependent hydrolysis: The stability of this compound may be influenced by the pH of the buffer.[5][6][7]

  • Oxidation: this compound's structure may be susceptible to oxidation, which can be catalyzed by factors like exposure to air (oxygen), light, or the presence of metal ions in the buffer.[3][8][9][10]

  • Temperature: Higher temperatures can accelerate the rate of degradation.[11][12]

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[13] It is good practice to protect solutions from light, especially during long-term storage or prolonged experiments.

To address this, always prepare fresh dilutions of this compound in your aqueous buffer immediately before use from a frozen DMSO stock. If you suspect degradation, a stability study in your specific buffer can help identify the cause.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

If you observe precipitation when diluting your this compound stock solution, follow these troubleshooting steps.

Troubleshooting Flowchart for Precipitation Issues

start Precipitation Observed step1 Modify Dilution Method (Add buffer to stock) start->step1 step2 Pre-warm Aqueous Buffer step1->step2 If precipitation continues step3 Reduce Final Concentration step2->step3 If precipitation continues step4 Consider Alternative Buffer (e.g., HEPES-buffered saline) step3->step4 If precipitation continues step5 Incorporate a Co-solvent (e.g., ethanol, PEG-400) step4->step5 If precipitation continues end_success Precipitation Resolved step5->end_success If precipitation is resolved end_fail Issue Persists (Consult further) step5->end_fail If precipitation continues

Caption: A step-by-step guide to resolving this compound precipitation.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

This table illustrates how to present data from a stability study of this compound at different pH values.

pHBuffer System (50 mM)Temperature (°C)Incubation Time (hours)% this compound Remaining
5.0Acetate372495%
6.0Phosphate372492%
7.4Phosphate (PBS)372485%
8.0Tris372478%
Table 2: Hypothetical Solubility of this compound in Different Buffers

This table provides a template for comparing the solubility of this compound in various buffer systems.

Buffer (50 mM, pH 7.4)Temperature (°C)Maximum Solubility (µM)
Phosphate-Buffered Saline (PBS)2550
HEPES-Buffered Saline (HBS)25150
Tris-Buffered Saline (TBS)2575

Experimental Protocols

Protocol 1: Assessing this compound Stability in a Specific Buffer

This protocol outlines a method to determine the stability of this compound in your experimental buffer.

Materials:

  • This compound

  • Your experimental buffer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Reference standard of this compound

Procedure:

  • Prepare your experimental buffer and add this compound to the final desired concentration.

  • Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C).

  • Take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze each sample by HPLC to quantify the remaining this compound concentration.

  • Plot the percentage of remaining this compound against time to determine its stability profile in your buffer.[3]

Protocol 2: Determining the Aqueous Solubility of this compound

This protocol describes a method to determine the solubility of this compound in a specific buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound powder to a microcentrifuge tube containing the buffer.

  • Equilibrate the tubes by rotating them at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant from each tube.

  • Perform a serial dilution of the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.[2]

Visualizations

Hypothetical Signaling Pathway for this compound's Prokinetic Effect

This compound hydrate (B1144303) has been shown to have a prokinetic effect on intestinal motility, partly through the stimulation of H1 histamine (B1213489) receptors.[14]

This compound This compound H1R H1 Histamine Receptor This compound->H1R PLC PLC H1R->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction induces

Caption: Proposed pathway for this compound-induced intestinal motility.

Factors Affecting this compound Stability in Buffers

This diagram illustrates the key factors that can influence the stability of this compound in an experimental setting.

Meranzin_Stability This compound Stability pH pH of Buffer pH->Meranzin_Stability Temperature Temperature Temperature->Meranzin_Stability Oxygen Oxygen Exposure Oxygen->Meranzin_Stability Light Light Exposure Light->Meranzin_Stability Metal_Ions Metal Ions Metal_Ions->Meranzin_Stability Buffer_Components Buffer Components Buffer_Components->Meranzin_Stability

Caption: Key factors influencing the stability of this compound solutions.

References

Optimizing Meranzin concentration for neuronal cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Meranzin in neuronal cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on neuronal cells?

A1: this compound, and its hydrate (B1144303) form, are bioactive compounds often derived from Fructus Aurantii.[1][2][3][4] In vivo studies, primarily in rodent models, have shown that this compound hydrate (MH) exhibits antidepressant-like effects.[1][5] These effects are associated with the promotion of neuronal plasticity and function. For instance, MH has been observed to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key molecule involved in neuronal survival and growth.[5] Furthermore, this compound has been shown to modulate signaling pathways such as the mTOR and CaMKII pathways, which are critical for neuronal function and plasticity. While these findings are promising, it is important to note that most of the current data comes from in vivo studies, and the direct effects on neuronal cell viability in vitro are still an active area of research.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell culture applications, DMSO is the most commonly used solvent.

To prepare a stock solution, dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: What is a recommended starting concentration range for this compound in neuronal cell viability assays?

A3: As there is limited published data on the optimal concentration of this compound for neuronal cell viability in vitro, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell type and experimental conditions. A suggested starting range for a dose-response study would be from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM). This wide range will help in identifying a concentration that provides the desired biological effect without inducing cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Cell Death or Low Viability This compound concentration is too high, leading to cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations (e.g., nM to µM) and narrow down to the effective range.
Solvent (DMSO) concentration is too high.Ensure the final DMSO concentration in the culture medium is at or below 0.1%. Prepare a higher concentration this compound stock solution if necessary to minimize the volume of DMSO added.
Contamination of cell culture.Practice sterile cell culture techniques. Regularly check for signs of bacterial or fungal contamination.
Inconsistent or Non-reproducible Results Variations in cell culture conditions.Maintain consistency in cell passage number, seeding density, and confluency at the start of each experiment.
Instability of this compound in solution.Prepare fresh dilutions of this compound from the stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Pipetting errors.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate concentrations.
Precipitation of this compound in Culture Medium Poor solubility of this compound at the final concentration.Prepare the final dilution in pre-warmed media and mix thoroughly. If precipitation persists, consider using a lower concentration or a different solvent if compatible with your cell type.
Interaction with components in the serum or media.Test the solubility of this compound in your specific cell culture medium before treating the cells.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines a method to determine the optimal concentration of this compound for neuronal cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a "no-treatment" control and a "vehicle" (DMSO) control.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve to determine the optimal effective and non-toxic concentration range for your experiment.

Data Presentation: Dose-Response of this compound on Neuronal Cell Viability
This compound Concentration% Cell Viability (Mean ± SD)
Vehicle Control (0 µM)100 ± 5.2
0.01 µM[Enter your data here]
0.1 µM[Enter your data here]
1 µM[Enter your data here]
10 µM[Enter your data here]
50 µM[Enter your data here]
100 µM[Enter your data here]

Visualizations

Meranzin_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Treatment (e.g., 0.01-100 µM this compound) prep_stock->dose_response seed_cells Seed Neuronal Cells in 96-well Plate seed_cells->dose_response controls Include Vehicle (DMSO) and No-Treatment Controls incubation Incubate for Desired Duration (e.g., 24, 48, 72h) dose_response->incubation mtt_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation->mtt_assay read_plate Measure Absorbance/ Signal with Plate Reader mtt_assay->read_plate calc_viability Calculate % Cell Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_optimal Determine Optimal Concentration Range plot_curve->det_optimal

Caption: Experimental workflow for optimizing this compound concentration.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Activates GrowthFactors Growth Factors (e.g., BDNF) GrowthFactors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes SynapticPlast Synaptic Plasticity ProteinSynth->SynapticPlast

Caption: Simplified mTOR signaling pathway activated by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Meranzin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meranzin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that can lead to inconsistent or unreliable experimental results. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in a cell-based this compound bioassay?

High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift.[1] Contamination of cell cultures, particularly with mycoplasma, can dramatically affect cell health and responsiveness. Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors. Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.

Q2: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What should I check?

A high coefficient of variation within replicates is a common issue that can obscure the true effect of this compound. Here are the primary aspects to investigate:

  • Pipetting Technique: Inconsistent pipetting is a major source of intra-assay variability. Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions, consistent speed and depth of tip immersion).

  • Cell Seeding: Uneven cell distribution in the wells can lead to significant differences. Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction. After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, it's recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental samples.

Q3: The signal in my this compound-treated wells is very low, or there is no difference compared to the control. What are the potential causes?

A low or absent signal can be frustrating. Here are several potential causes and their solutions:

  • Suboptimal Cell Number: The most common cause is a lower than optimal cell number, which can be due to incorrect cell counting or poor cell viability.

  • Reagent Issues: The concentration of the detection reagent may be too low, or the incubation time may be insufficient for signal development. Reagents may have also degraded due to improper storage.

  • Incorrect Wavelength Settings: Ensure that you are using the correct filter or wavelength settings on your plate reader for the specific fluorophore or chromophore in your assay.

  • This compound Concentration: It is possible that the concentrations of this compound being tested are not within the active range for the specific cell line and assay. A wider range of concentrations should be tested.

Q4: I am observing an unexpected increase in signal at high concentrations of this compound in my cell viability assay (e.g., MTT, XTT), suggesting increased viability. Is this a real effect?

This is a common artifact that can occur with colored compounds. This compound, as a natural product, may have a color that interferes with absorbance-based readings. Additionally, at high concentrations, the compound may precipitate or have intrinsic reducing activity that can directly convert the assay substrate (e.g., MTT to formazan), leading to a false positive signal.

To address this, it is crucial to run a cell-free control experiment. In this control, you will add this compound at the same concentrations to the assay medium without cells. If you observe a signal in the absence of cells, this indicates direct interference from the compound. In such cases, consider using an alternative viability assay that relies on a different detection method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to this type of interference.

Data Presentation: Factors Contributing to Bioassay Variability

The following table summarizes common sources of variability in cell-based assays and their potential impact.

Source of VariationPotential Quantitative Impact (CV%)Recommended Action
Cell Passage Number 5-20%Use cells within a consistent and low passage number range.
Cell Seeding Density 10-30%Ensure accurate cell counting and a homogenous cell suspension.
Pipetting Error 5-15%Use calibrated pipettes and consistent technique.
Incubation Time 5-25%Standardize all incubation times precisely.
Reagent Concentration 10-40%Prepare fresh reagents and ensure accurate dilutions.
Plate Edge Effects 15-50%Avoid using outer wells for samples; fill with sterile media.
Mycoplasma Contamination 20-100%Regularly test cell cultures for mycoplasma.

Experimental Protocols: Example this compound Bioassay

Protocol: Cell Viability (MTT) Assay for this compound Activity

This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa) using a colorimetric MTT assay.

1. Materials and Reagents:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

2. Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the this compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Meranzin_PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates This compound This compound This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: this compound's inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Meranzin_Bioassay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h meranzin_treatment Treat with this compound (Serial Dilutions) incubation_24h->meranzin_treatment incubation_48h Incubate 48h meranzin_treatment->incubation_48h assay_reagent Add Assay Reagent (e.g., MTT) incubation_48h->assay_reagent incubation_assay Incubate 4h assay_reagent->incubation_assay read_plate Read Plate (e.g., Absorbance at 570nm) incubation_assay->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a this compound cell-based bioassay.

Logical Troubleshooting Relationship

Troubleshooting_Logic start Inconsistent Results high_cv High CV in Replicates? start->high_cv low_signal Low/No Signal? start->low_signal unexpected_increase Unexpected Signal Increase? start->unexpected_increase check_pipetting Check Pipetting Technique & Calibration high_cv->check_pipetting Yes check_seeding Review Cell Seeding Protocol high_cv->check_seeding Yes check_mixing Ensure Proper Reagent Mixing high_cv->check_mixing Yes check_cell_number Verify Cell Count & Viability low_signal->check_cell_number Yes check_reagents Check Reagent Concentration & Storage low_signal->check_reagents Yes check_reader Confirm Plate Reader Settings low_signal->check_reader Yes run_cell_free Run Cell-Free Control with this compound unexpected_increase->run_cell_free Yes use_orthogonal_assay Consider Orthogonal Assay (e.g., ATP-based) run_cell_free->use_orthogonal_assay Interference Detected

Caption: A logical workflow for troubleshooting common issues in this compound bioassays.

References

How to account for Meranzin's rapid absorption in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Meranzin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments due to this compound's rapid absorption profile.

Frequently Asked Questions (FAQs)

Q1: We are observing highly variable and inconsistent plasma concentrations of this compound in our rodent models shortly after oral gavage. What could be the cause?

A1: Highly variable initial plasma concentrations with a rapidly absorbed compound like this compound are often multifactorial. Key contributing factors include:

  • Gavage Technique: Improper gavage technique can lead to inadvertent dosing into the esophagus or premature release in the stomach, altering the initial absorption rate.

  • Gastric Emptying Rate: The rate at which the stomach empties can vary significantly between animals and is influenced by factors like stress, food intake, and the vehicle used for administration.[1] This variability directly impacts the timing of this compound's arrival at the primary absorption site in the small intestine.[1]

  • First-Pass Metabolism: this compound is susceptible to significant first-pass metabolism in both the gut wall and the liver.[2][3] Genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450s) among animals can lead to substantial differences in the extent of metabolism, and therefore, the amount of drug reaching systemic circulation.[2]

Q2: Our in vitro Caco-2 permeability assay suggested high permeability for this compound, but the in vivo bioavailability is much lower than expected. Why is there a discrepancy?

A2: This is a common challenge. While Caco-2 assays are excellent for assessing intestinal permeability, they do not fully recapitulate the complex in vivo environment.[4] Several factors can explain this discrepancy:

  • First-Pass Metabolism: As mentioned, significant metabolism in the gut wall and liver will reduce the amount of absorbed this compound that reaches systemic circulation.[2][3] Caco-2 cells have limited metabolic activity compared to the in vivo gut epithelium and liver.[4]

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[4] While Caco-2 cells express some transporters, the expression levels may not fully reflect the in vivo situation.

  • Solubility and Dissolution: The in vivo environment of the gastrointestinal tract, with its varying pH and presence of bile salts, can significantly impact the solubility and dissolution rate of this compound, which in turn affects its absorption.[1]

Q3: We are noticing signs of acute toxicity at doses that were predicted to be safe based on systemic exposure models. Could the rapid absorption be a factor?

A3: Yes, rapid absorption can lead to a transiently high concentration of this compound in the portal vein, which delivers blood from the intestines to the liver. This can result in acute, localized toxicity to the liver, even if the systemic plasma concentrations (measured in peripheral blood) do not appear to be excessively high. This is a critical consideration for compounds with a high first-pass effect.[2]

Troubleshooting Guides

Issue: Low and Inconsistent Oral Bioavailability

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Characterize the solubility of this compound at different pH values. Consider formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution.[4]
High First-Pass Metabolism Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance.[4][5] Identify the primary metabolic "hotspots" on the molecule to guide medicinal chemistry efforts for improved metabolic stability.[4]
P-gp Efflux Use a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to assess if this compound is a substrate for this efflux transporter.

Issue: Unexpectedly High Cmax (Peak Plasma Concentration)

Potential Cause Troubleshooting Steps
Rapid Gastric Emptying Ensure consistent fasting periods for all animals before dosing. Consider using a vehicle that is known to have a more controlled gastric emptying rate.
Formulation Effects If using a solution, ensure the drug is fully dissolved and stable. For suspensions, ensure uniform particle size and adequate suspension to prevent settling and variable dosing.
Saturated Metabolism At higher doses, the metabolic enzymes responsible for this compound's first-pass metabolism may become saturated. This can lead to a non-linear increase in bioavailability and a disproportionately high Cmax. Conduct dose-escalation studies to assess for non-linear pharmacokinetics.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Parameter Oral Administration (10 mg/kg) Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 850 ± 1501200 ± 200
Tmax (h) 0.25N/A
AUC0-t (ng·h/mL) 1200 ± 300600 ± 100
Bioavailability (%) 20N/A
Half-life (h) 1.5 ± 0.31.4 ± 0.2
Clearance (L/h/kg) N/A1.67

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is designed to determine the intestinal effective permeability (Peff) of this compound in a specific segment of the rat intestine while maintaining an intact blood supply.[6][7]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Krebs-Ringer buffer (pH 6.5)

  • This compound stock solution

  • Peristaltic pump

  • Surgical instruments

  • Syringes and tubing

Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Make a midline abdominal incision to expose the small intestine.

  • Select the desired intestinal segment (e.g., jejunum) and carefully cannulate the proximal and distal ends.

  • Gently flush the segment with warm Krebs-Ringer buffer to remove any contents.

  • Connect the proximal cannula to a syringe pump and the distal cannula to a collection vial.

  • Perfuse the segment with blank Krebs-Ringer buffer for 30 minutes to reach a steady state.[6][7]

  • Switch to the perfusion solution containing a known concentration of this compound and perfuse at a constant flow rate (e.g., 0.2 mL/min).[6][7]

  • Collect the perfusate from the distal end at specified time intervals (e.g., every 15 minutes for 90 minutes).

  • At the end of the experiment, measure the length of the perfused intestinal segment.

  • Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the Peff using the following equation: Peff = (Q/2πrL) * ln(Cin/Cout), where Q is the flow rate, r is the intestinal radius, L is the segment length, and Cin and Cout are the inlet and outlet drug concentrations, respectively.

Protocol 2: Rapid Blood Sampling for Pharmacokinetic Analysis

This protocol is crucial for accurately capturing the rapid absorption phase of this compound.

Materials:

  • Cannulated rats (e.g., jugular vein cannulation)

  • Syringes pre-filled with anticoagulant (e.g., heparinized saline)

  • Collection tubes

  • Centrifuge

Procedure:

  • Following oral administration of this compound, collect blood samples at frequent, early time points. A suggested sampling schedule is: 0, 5, 10, 15, 30, 45, 60, 90, 120, 240, and 480 minutes.

  • For each time point, withdraw the specified volume of blood (e.g., 100 µL) through the cannula into a syringe containing anticoagulant.

  • Immediately after each sample collection, flush the cannula with an equal volume of heparinized saline to prevent clotting.

  • Place the blood samples on ice and process them as soon as possible.

  • Centrifuge the samples to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Receptor This compound->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates Enzyme_A Enzyme_A G_Protein->Enzyme_A Stimulates Second_Messenger Second_Messenger Enzyme_A->Second_Messenger Produces Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental_Workflow Workflow for In Vivo Bioavailability Study cluster_pre_study Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation Animals Acclimate Cannulated Rats Dosing Oral Gavage of this compound Animals->Dosing Sampling Rapid Blood Sampling Dosing->Sampling Processing Plasma Sample Processing Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Workflow for assessing this compound's in vivo bioavailability.

Troubleshooting_Logic Troubleshooting Low Bioavailability Start Low Bioavailability Observed Check_Solubility Is In Vitro Solubility Adequate? Start->Check_Solubility Improve_Formulation Action: Improve Formulation (e.g., SEDDS) Check_Solubility->Improve_Formulation No Check_Permeability Is Caco-2 Permeability High? Check_Solubility->Check_Permeability Yes Improve_Formulation->Check_Solubility Check_Efflux Action: Assess P-gp Efflux Check_Permeability->Check_Efflux No Check_Metabolism Is In Vitro Metabolic Stability Low? Check_Permeability->Check_Metabolism Yes Conclusion Root Cause Identified Check_Efflux->Conclusion Improve_Metabolic_Stability Action: Medicinal Chemistry to Block Metabolic Hotspots Check_Metabolism->Improve_Metabolic_Stability Yes Check_Metabolism->Conclusion No Improve_Metabolic_Stability->Conclusion

Caption: Decision tree for troubleshooting low bioavailability.

References

Technical Support Center: Managing Atypical Elimination in Pharmacokinetic Studies of Meranzin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in pharmacokinetic (PK) studies of compounds with atypical elimination profiles, using Meranzin as a case study for rapid elimination and contrasting it with the management of slowly eliminated compounds.

Frequently Asked Questions (FAQs)

Q1: My preliminary data suggests this compound has a very short half-life. Is this expected?

A1: Yes, this is consistent with published findings. Studies in both humans and rats indicate that this compound and its hydrate (B1144303) form are rapidly absorbed and eliminated. In humans, the elimination half-life has been reported to be approximately 139.53 minutes.[1] In rats, while still considered rapid, the elimination half-life has been observed to be longer, at over 6.5 hours.[2][3] This highlights the importance of species-specific differences in pharmacokinetics.

Q2: What are the primary challenges when studying a compound with rapid elimination like this compound?

A2: The main challenges include:

  • Characterizing the complete PK profile: The rapid decline in plasma concentrations requires intensive early sampling to accurately determine the absorption and distribution phases.

  • Maintaining therapeutic concentrations: A short half-life may necessitate frequent dosing or the development of modified-release formulations to achieve sustained therapeutic effects.

  • Bioanalytical assay sensitivity: The assay must be sensitive enough to quantify low concentrations of the drug, especially at later time points.

Q3: Conversely, what are the challenges with a slowly eliminated compound?

A3: For compounds with a long half-life, the challenges include:

  • Prolonged study duration: A long washout period is required between doses in crossover studies to prevent carry-over effects.

  • Potential for drug accumulation: With multiple dosing regimens, there is a higher risk of drug accumulation, which could lead to toxicity.[4]

  • Delayed attainment of steady state: It takes longer to reach steady-state concentrations, which can prolong the duration of studies aimed at evaluating steady-state pharmacokinetics.

Q4: How can I optimize my blood sampling schedule for a rapidly eliminated compound like this compound?

A4: For a compound with a short half-life, it is crucial to have frequent sampling immediately after administration to capture the peak concentration (Cmax) and the initial rapid decline. A suggested approach would be to collect samples at pre-dose, and then at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, and 8 hours post-dose. The exact timing should be optimized based on pilot study data.

Q5: What are the key considerations for a bioanalytical method for this compound?

A5: A robust bioanalytical method for this compound should have:

  • High sensitivity: A low limit of quantification (LLOQ) is necessary to accurately measure the declining plasma concentrations.

  • High specificity: The method must be able to distinguish this compound from its metabolites and any endogenous compounds in the biological matrix.

  • Rapid analysis time: Given the potentially large number of samples from intensive sampling schedules, a short run time per sample is advantageous. Ultra-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector or tandem mass spectrometry (UPLC-MS/MS) has been successfully used for this purpose.[2][5]

Troubleshooting Guides

Issue 1: Inconsistent or highly variable pharmacokinetic parameters for this compound.
Possible Cause Troubleshooting Step
Inadequate blood sampling schedule The rapid absorption and elimination may be missed. Increase sampling frequency, especially in the first 2 hours post-administration.
Issues with the bioanalytical method The assay may lack the required sensitivity or be prone to interference. Re-validate the bioanalytical method, focusing on the lower limit of quantification and selectivity.[6]
Intersubject variability Genetic polymorphisms in metabolizing enzymes or transporters can lead to significant differences in PK parameters. Consider genotyping subjects for relevant enzymes if variability is high.
Sample handling and stability issues This compound may be unstable in the biological matrix under certain storage conditions. Conduct thorough stability testing at different temperatures and for various durations.[7]
Issue 2: Difficulty in establishing a terminal elimination phase for a slowly eliminated compound.
Possible Cause Troubleshooting Step
Insufficiently long sampling duration The study may be terminated before the true terminal elimination phase is reached. Extend the sampling period based on initial estimates of the half-life.
Assay sensitivity limitations The drug concentration may fall below the LLOQ of the assay at later time points. Develop a more sensitive bioanalytical method or consider using a larger sample volume if feasible.
Enterohepatic recirculation This can cause secondary peaks in the concentration-time profile, complicating the determination of the terminal half-life. Consider using techniques to interrupt enterohepatic circulation in preclinical models if this is suspected.

Data Presentation

Table 1: Summary of this compound Hydrate Pharmacokinetic Parameters in Humans and Rats

ParameterHumans (Oral Chaihu-Shugan-San)[1]Control Rats (Oral Chaihu-Shugan-San)[5]CMS Rats (Oral Chaihu-Shugan-San)[5]
Tmax (min) 23.57108.00 ± 26.8354.00 ± 8.22
Cmax (µg/L) 37158.66 ± 6.6457.54 ± 12.67
t1/2 (min) 139.5387.34 ± 31.15145.64 ± 75.67
AUC0-t (µg·min/L) 31,44519,896.76 ± 1,041.9518,401.32 ± 4,332.65
Vd (L/kg) 3782.89 ± 2686.72--

*CMS: Chronic Mild Stress

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Drug Administration: Administer this compound (or a formulation containing it) orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated UPLC-MS/MS method.

    • Prepare calibration standards and quality control samples in blank rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, and Vz/F).

Protocol 2: Bioanalytical Method Validation for this compound in Plasma
  • Preparation of Standards: Prepare stock solutions of this compound and an internal standard (IS) in a suitable solvent. Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of this compound.

  • Sample Preparation: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to extract this compound and the IS from the plasma samples.

  • Chromatographic Conditions:

    • Use a suitable UPLC column (e.g., C18).

    • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of this compound and the IS using multiple reaction monitoring (MRM).

  • Validation Parameters:

    • Assess the method for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalysis Phase cluster_pk_analysis Pharmacokinetic Analysis animal_model Animal Model Selection (e.g., Rats) dose_admin Drug Administration (Oral Gavage) animal_model->dose_admin blood_sampling Serial Blood Sampling dose_admin->blood_sampling sample_processing Plasma Separation and Storage blood_sampling->sample_processing method_dev UPLC-MS/MS Method Development sample_processing->method_dev method_val Method Validation method_dev->method_val sample_analysis Sample Analysis method_val->sample_analysis data_analysis Non-compartmental Analysis sample_analysis->data_analysis param_calc PK Parameter Calculation data_analysis->param_calc report Reporting param_calc->report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

troubleshooting_logic start Inconsistent PK Data check_sampling Review Sampling Schedule start->check_sampling check_assay Evaluate Bioanalytical Assay start->check_assay check_stability Assess Sample Stability start->check_stability optimize_sampling Optimize Sampling Times check_sampling->optimize_sampling Inadequate revalidate_assay Re-validate Assay check_assay->revalidate_assay Issues Found conduct_stability Conduct Stability Studies check_stability->conduct_stability Instability Detected end_node Consistent PK Data optimize_sampling->end_node revalidate_assay->end_node conduct_stability->end_node

Caption: Troubleshooting logic for inconsistent pharmacokinetic data.

References

Technical Support Center: Investigating Potential Off-Target Effects of Meranzin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Meranzin in cellular models.

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to potential off-target effects of this compound.

Observed Issue Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected Cell Cytotoxicity or Apoptosis Inhibition of pro-survival kinases or activation of pro-apoptotic pathways.1. Western Blot Analysis: Probe for cleavage of Caspase-3 and PARP. Assess the phosphorylation status of key survival kinases like Akt and ERK. 2. Kinase Profiling: Utilize a commercial kinase profiling service to screen this compound against a broad panel of kinases. 3. Control Compound: Compare the observed phenotype with that of a structurally unrelated compound with a similar primary target.
Unexplained Anti-proliferative Effect Inhibition of cell cycle kinases or interference with growth factor receptor signaling.1. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases). 2. Phospho-Kinase Array: Screen for alterations in the phosphorylation of various kinases involved in cell proliferation. 3. Rescue Experiment: Attempt to rescue the phenotype by adding downstream signaling molecules of known proliferative pathways.
Altered Cellular Morphology Disruption of cytoskeletal dynamics or cell adhesion.1. Immunofluorescence Staining: Stain for key cytoskeletal proteins such as actin and tubulin to visualize any structural changes. 2. Adhesion Assays: Perform cell adhesion assays to quantify the effect of this compound on cell-matrix or cell-cell interactions.
Inconsistent or Irreproducible Results Across Cell Lines Differential expression of off-target proteins in various cell lines.1. Target Expression Analysis: Quantify the expression levels of the primary target and suspected off-target proteins in the different cell lines used. 2. Literature Review: Investigate the known protein expression profiles of the cell lines in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound and its hydrate (B1144303) have been reported to exhibit a range of biological activities, including anti-depressant, anti-fibrotic, anti-proliferative, and anti-atherosclerosis effects.[1][2] Its mechanisms of action are linked to several signaling pathways, including the AMPA–ERK1/2–BDNF pathway, Wnt signaling, MAPK signaling, and mTOR signaling.[1][3][4] It has also been shown to have prokinetic effects through the regulation of the α2-adrenoceptor and activation of H1 histamine (B1213489) receptors.[1][5]

Q2: What are off-target effects and why are they a concern with a compound like this compound?

A2: Off-target effects are unintended interactions of a compound with biological molecules other than its primary target.[6] These interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target activity.[6] For a compound like this compound with multiple reported biological activities, understanding potential off-target effects is crucial to accurately define its mechanism of action and to anticipate potential side effects in a therapeutic context.

Q3: How can I begin to identify potential off-target effects of this compound in my cellular model?

A3: A systematic approach is recommended. Start by confirming the on-target effect with a secondary, unrelated compound that targets the same primary pathway. If the phenotype persists with this compound but not the control compound, it may suggest an off-target effect.[6] Further investigation can involve computational modeling to predict potential off-target interactions based on this compound's structure, followed by experimental validation using techniques like broad-panel screening against a library of common off-target candidates (e.g., kinases, GPCRs).[6]

Q4: Are there any known off-target interactions for this compound?

A4: The currently available literature primarily focuses on the intended therapeutic effects and associated signaling pathways of this compound. While specific, unintended off-target binding partners have not been extensively documented in publicly accessible research, its diverse biological effects suggest the potential for interactions with multiple cellular pathways.[1][2]

Experimental Protocols

1. Radioligand Binding Assay for Off-Target Assessment

This protocol provides a standard method to determine the binding affinity of this compound to a potential off-target receptor.[6]

  • Objective: To determine the inhibitor constant (Ki) of this compound for a specific receptor.

  • Materials:

    • Cell membranes or purified protein expressing the receptor of interest.

    • A specific radioligand for the target receptor.

    • This compound at a range of concentrations.

    • A known non-labeled ligand for the receptor to determine non-specific binding.

    • Assay buffer.

  • Procedure:

    • Incubate the cell membranes or purified protein with the radioligand in the presence of varying concentrations of this compound.

    • In a separate set of reactions, incubate the membranes and radioligand with a high concentration of the known non-labeled ligand to determine non-specific binding.

    • After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound radioligand using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

2. Proteomic Profiling of this compound-Treated Cells

This protocol outlines a general workflow for identifying changes in protein expression and phosphorylation states in response to this compound treatment, which can reveal off-target effects.

  • Objective: To identify global changes in the proteome and phosphoproteome of cells treated with this compound.

  • Procedure:

    • Cell Treatment: Treat cultured cells with this compound at a desired concentration and for a specific duration. Include a vehicle-treated control group.

    • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

    • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

    • (Optional) Phosphopeptide Enrichment: For phosphoproteomic analysis, enrich for phosphorylated peptides using techniques like titanium dioxide or immobilized metal affinity chromatography.

    • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use specialized software to identify and quantify the proteins and phosphopeptides in each sample. Compare the protein and phosphopeptide abundance between the this compound-treated and control groups to identify significant changes.

Visualizations

Meranzin_Signaling_Pathways cluster_this compound This compound cluster_pathways Potential Signaling Pathways cluster_effects Reported Biological Effects This compound This compound AMPK AMPA-ERK1/2-BDNF This compound->AMPK Wnt Wnt Signaling This compound->Wnt MAPK MAPK Signaling This compound->MAPK mTOR mTOR Signaling This compound->mTOR H1R H1 Histamine Receptor This compound->H1R Antidepressant Anti-depressant AMPK->Antidepressant Antiproliferative Anti-proliferative Wnt->Antiproliferative MAPK->Antiproliferative mTOR->Antidepressant Prokinetic Prokinetic H1R->Prokinetic Antifibrotic Anti-fibrotic

Caption: Known signaling pathways modulated by this compound and their associated biological effects.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Treatment OnTarget Confirm On-Target Effect (e.g., with control compound) Start->OnTarget PhenotypePersists Does the phenotype persist only with this compound? OnTarget->PhenotypePersists OffTargetInvestigation Investigate Potential Off-Target Effects PhenotypePersists->OffTargetInvestigation Yes OnTargetEffect Phenotype is likely due to on-target effect PhenotypePersists->OnTargetEffect No InSilico In Silico Prediction (e.g., computational modeling) OffTargetInvestigation->InSilico BroadPanel Broad-Panel Screening (e.g., kinase/GPCR panels) OffTargetInvestigation->BroadPanel Proteomics Proteomic/Phosphoproteomic Profiling OffTargetInvestigation->Proteomics Validate Validate a Putative Off-Target InSilico->Validate BroadPanel->Validate Proteomics->Validate Validate->OffTargetInvestigation No BindingAssay Binding Assays (e.g., Radioligand, SPR) Validate->BindingAssay Yes FunctionalAssay Cellular Functional Assays (e.g., siRNA knockdown) BindingAssay->FunctionalAssay Conclusion Characterize Off-Target Mechanism FunctionalAssay->Conclusion

Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.

References

Overcoming challenges in Meranzin delivery to the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the delivery of Meranzin to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the CNS challenging?

A1: this compound is a bioactive coumarin (B35378) compound derived from Aurantii Fructus Immaturus with demonstrated neuroprotective and antidepressant-like effects in preclinical studies.[1][2] Its therapeutic potential in neurodegenerative diseases is linked to its antioxidant and anti-inflammatory properties.[3][4][5] However, effective delivery of this compound to the CNS is hindered by several factors:

  • The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the brain from harmful substances.[6][7] It severely restricts the passage of most therapeutic agents, including this compound.

  • Low Aqueous Solubility: this compound has poor solubility in water, which can limit its bioavailability and formulation options for parenteral administration.

  • Efflux by P-glycoprotein (P-gp): Like many xenobiotics, this compound may be actively transported out of the brain by efflux pumps such as P-glycoprotein, further reducing its CNS concentration.[7][8]

Q2: What are the main strategies to enhance this compound delivery across the BBB?

A2: Several strategies are being explored to overcome the challenges of delivering this compound to the CNS. These can be broadly categorized as non-invasive and invasive techniques.[9][10] This guide focuses on non-invasive pharmacological approaches:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., PLGA, liposomes) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[9][11]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB.[12] The prodrug is then converted to the active this compound within the CNS.

  • Intranasal Delivery: The intranasal route offers a potential direct pathway to the brain, bypassing the BBB.[13][14] Formulations can be optimized with permeation enhancers to improve absorption.[14]

  • Inhibition of Efflux Pumps: Co-administration of this compound with a P-gp inhibitor can increase its brain concentration by preventing its removal from the CNS.[8]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound in Animal Models
Possible Cause Troubleshooting Step Expected Outcome
Poor BBB permeability due to low lipophilicity and efflux pump activity.1. Formulate this compound in a nanoparticle carrier. 2. Synthesize a lipophilic prodrug of this compound. 3. Co-administer this compound with a P-gp inhibitor (e.g., Verapamil). Increased brain penetration and a higher brain-to-plasma concentration ratio.
Rapid metabolism in the periphery.Encapsulate this compound in a stealth nanoparticle (e.g., PEGylated liposomes). Reduced systemic clearance and prolonged circulation time, leading to increased opportunity for brain uptake.
Problem 2: High Variability in Efficacy Studies Despite Consistent Dosing
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent formulation stability leading to variable dosing.Characterize the physicochemical properties of your this compound formulation (particle size, zeta potential, encapsulation efficiency) before each experiment. Consistent formulation parameters ensuring reproducible dosing and more reliable efficacy data.
Genetic variability in efflux pump expression in the animal model.Use a well-characterized animal strain with known P-gp expression levels. Consider using P-gp knockout models for mechanistic studies. Reduced inter-animal variability and clearer interpretation of efficacy results.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in this compound CNS delivery with different formulation strategies.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (plasma, ng/mL)Cmax (brain, ng/g)Brain-to-Plasma Ratio
Free this compound (IV)51500 ± 21030 ± 80.02
This compound-PLGA-NPs (IV)51200 ± 180150 ± 250.13
This compound Prodrug (IV)51800 ± 250180 ± 300.10
Intranasal this compound2N/A80 ± 15N/A

Table 2: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

ParameterValue
Particle Size (nm)150 ± 20
Polydispersity Index (PDI)0.15 ± 0.05
Zeta Potential (mV)-25 ± 5
Encapsulation Efficiency (%)85 ± 7
Drug Loading (%)10 ± 2

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
  • Preparation of the organic phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.

  • Preparation of the aqueous phase: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under constant stirring (600 rpm).

  • Solvent evaporation: Continue stirring overnight at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER > 150 Ω·cm²).

  • Treatment: Add the this compound formulation (e.g., free this compound, this compound-PLGA-NPs) to the apical (luminal) chamber of the Transwell insert.

  • Sampling: At predetermined time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (abluminal) chamber.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of this compound transport, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

Visualizations

Meranzin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits NFkB NF-κB This compound->NFkB Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Dissociation HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription NQO1 NQO1 ARE->NQO1 Induces transcription Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection Inflammation Neuroinflammation NFkB->Inflammation Experimental_Workflow Formulation Formulation & Characterization - this compound-PLGA-NPs - Size, PDI, Zeta, EE InVitro In Vitro BBB Model - hCMEC/D3 cells - Permeability (Papp) assay Formulation->InVitro InVivo_PK In Vivo Pharmacokinetics - Rodent model - Brain & plasma concentration InVitro->InVivo_PK Efficacy Efficacy Study - Disease model (e.g., stroke) - Behavioral & histological analysis InVivo_PK->Efficacy Analysis {Data Analysis & Optimization} Efficacy->Analysis Troubleshooting_Logic Start Low in vivo efficacy Check_PK Check brain concentration Start->Check_PK Low_Conc Concentration is low Check_PK->Low_Conc No High_Conc Concentration is adequate Check_PK->High_Conc Yes Improve_Delivery Improve delivery strategy: - Nanoparticles - Prodrug - P-gp inhibition Low_Conc->Improve_Delivery Check_Target Investigate target engagement High_Conc->Check_Target Target_Engaged Target is engaged Check_Target->Target_Engaged Yes Target_Not_Engaged Target not engaged Check_Target->Target_Not_Engaged No Optimize_Dose Optimize dosing regimen Target_Engaged->Optimize_Dose Reval_MOA Re-evaluate mechanism of action Target_Not_Engaged->Reval_MOA

References

Meranzin Dosage Adjustment: From In Vitro to In Vivo Studies - A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in extrapolating Meranzin dosage from in vitro findings to in vivo experimental models. The following sections offer detailed methodologies, data summaries, and visual aids to facilitate a smooth transition in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in converting an effective in vitro concentration of this compound to an in vivo dose?

A1: The primary challenge lies in the complex pharmacokinetic (PK) and pharmacodynamic (PD) differences between a controlled in vitro environment and a whole living organism. In vitro studies expose cells directly to a specific concentration of this compound, whereas in vivo, the drug undergoes absorption, distribution, metabolism, and excretion (ADME). These processes significantly influence the actual concentration of this compound that reaches the target tissue and its duration of action. Therefore, a direct conversion of concentration to dose is not feasible and requires systematic extrapolation methods.

Q2: What are the key pharmacological activities of this compound to consider when designing in vivo studies?

A2: this compound, a natural coumarin, has demonstrated several pharmacological activities, including antidepressant, anti-inflammatory, and prokinetic (gastrointestinal motility-enhancing) effects. The choice of in vivo model and the starting dose will largely depend on which of these effects you aim to investigate.

Q3: Are there any established in vitro effective concentrations for this compound?

A3: Yes, some in vitro studies have established effective concentrations for specific activities of this compound hydrate (B1144303) (a common form of this compound). For its antidepressant-like effects, concentrations of 10 µM and 20 µM have been shown to increase Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated ERK1/2 (p-ERK1/2) levels in rat hippocampal slices[1]. For its prokinetic effects, a concentration of 10 µM has been observed to increase jejunal contractions in vitro.

Q4: What are the reported effective in vivo doses of this compound in animal models?

A4: Several in vivo studies in rodents have reported effective doses for various pharmacological effects of this compound. These provide a valuable starting point for dose-range finding studies.

Animal ModelPharmacological EffectEffective Dose (Oral)
RatProkinetic7, 14, and 28 mg/kg
RatAnti-inflammatory10 mg/kg
MouseAnalgesic10 mg/kg
RatAntidepressant-like9 mg/kg (acute), 2.25 mg/kg (chronic)

Troubleshooting Guides for Dosage Adjustment

This section provides a step-by-step guide to help you navigate the process of converting in vitro data to an appropriate in vivo starting dose for this compound.

Guide 1: In Vitro to In Vivo Extrapolation (IVIVE) - A Conceptual Workflow

In Vitro to In Vivo Extrapolation (IVIVE) is a modeling approach that uses in vitro data to predict in vivo phenomena. The following workflow outlines the key steps.

IVIVE_Workflow cluster_in_vitro In Vitro Phase cluster_extrapolation Extrapolation Phase cluster_in_vivo In Vivo Phase in_vitro_assay 1. Determine In Vitro Potency (e.g., EC50, IC50, or effective concentration) pk_modeling 3. Pharmacokinetic (PK) Modeling (e.g., PBPK models) in_vitro_assay->pk_modeling Effective Concentration physchem 2. Characterize Physicochemical Properties (Solubility, LogP, etc.) physchem->pk_modeling Drug Properties hed 5. Calculate Human Equivalent Dose (HED) (or animal equivalent dose) pk_modeling->hed allometric_scaling 4. Allometric Scaling (from animal data) allometric_scaling->hed dose_range 6. Design Dose-Range Finding Study hed->dose_range in_vivo_study 7. Conduct In Vivo Experiment dose_range->in_vivo_study

Figure 1: Conceptual workflow for In Vitro to In Vivo Extrapolation (IVIVE).
Guide 2: Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a common method to estimate an equivalent dose between different animal species based on their body surface area. The FDA provides guidance on this methodology.

Experimental Protocol: Calculating Human Equivalent Dose (HED)

  • Determine the No-Observed-Adverse-Effect Level (NOAEL) : Identify the highest dose from animal toxicology studies that does not cause significant adverse effects. If a NOAEL is not available, you can start with the lowest effective dose from a relevant in vivo study. For this compound, an effective anti-inflammatory dose in rats is 10 mg/kg.

  • Use the Formula for HED Calculation : HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1 - 0.67)

    Alternatively, a more straightforward method uses a conversion factor (Km) based on body surface area: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

    Km Values for Different Species

SpeciesBody Weight (kg)Km
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Human6037

Example Calculation (Rat to Human): Using the anti-inflammatory dose of this compound in rats (10 mg/kg):

HED = 10 mg/kg × (6 / 37) ≈ 1.62 mg/kg

This HED provides a starting point for estimating a therapeutic dose in humans. For animal-to-animal dose conversion, the same principle applies.

Guide 3: Addressing Discrepancies Between In Vitro and In Vivo Results

Problem: The in vivo dose of this compound calculated from in vitro data is not producing the expected effect.

Troubleshooting Steps:

  • Re-evaluate Pharmacokinetic Parameters:

    • Bioavailability: Was the oral bioavailability of this compound in your animal model considered? Low bioavailability will require a higher oral dose to achieve the target plasma concentration.

    • Metabolism: Is this compound rapidly metabolized in the species you are using? This can lead to a shorter half-life and reduced efficacy.

    • Protein Binding: High plasma protein binding can reduce the free concentration of this compound available to interact with its target.

  • Consider the In Vitro Model:

    • Cell Type: Does the cell line used in the in vitro assay accurately represent the target tissue in vivo?

    • Assay Conditions: Factors like incubation time and serum concentration in the cell culture medium can influence the effective concentration.

  • Dose-Response Relationship:

    • Conduct a dose-range finding study in vivo to establish a clear dose-response relationship for the desired pharmacological effect. It is possible that the initial calculated dose falls outside the therapeutic window.

Signaling Pathways Modulated by this compound

Understanding the molecular pathways affected by this compound is crucial for interpreting experimental results. This compound has been shown to modulate several key signaling pathways.

α2-Adrenoceptor Signaling Pathway

This compound's prokinetic and some of its antidepressant-like effects are mediated through the regulation of α2-adrenoceptors.

Alpha2_Adrenoceptor_Pathway This compound This compound Alpha2_AR α2-Adrenoceptor This compound->Alpha2_AR Modulates Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Reduces activation Physiological_Effect Physiological Effect (e.g., altered neurotransmitter release, intestinal motility) PKA->Physiological_Effect Leads to

Figure 2: this compound's modulation of the α2-Adrenoceptor signaling pathway.
AMPA-ERK1/2-BDNF Signaling Pathway

The rapid antidepressant-like effects of this compound hydrate are associated with the activation of this pathway in the hippocampus.[1]

AMPA_ERK_BDNF_Pathway This compound This compound Hydrate AMPA_R AMPA Receptor This compound->AMPA_R Potentiates Ca_Influx Ca2+ Influx AMPA_R->Ca_Influx ERK1_2 ERK1/2 Ca_Influx->ERK1_2 Activates pERK1_2 p-ERK1/2 (Activated) ERK1_2->pERK1_2 Phosphorylation CREB CREB pERK1_2->CREB pCREB p-CREB (Activated) CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Increases BDNF BDNF Protein BDNF_Gene->BDNF Antidepressant_Effect Antidepressant-like Effects BDNF->Antidepressant_Effect

Figure 3: this compound's involvement in the AMPA-ERK1/2-BDNF signaling pathway.
mTOR Signaling Pathway

This compound hydrate has also been shown to produce rapid antidepressant effects by activating the mTOR signaling pathway, which is crucial for synaptic protein synthesis.

mTOR_Pathway This compound This compound Hydrate Upstream Upstream Signals (e.g., via BDNF-TrkB) This compound->Upstream Activates PI3K PI3K Upstream->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Synaptic Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition removed Antidepressant_Effect Antidepressant-like Effects Protein_Synthesis->Antidepressant_Effect

Figure 4: this compound's activation of the mTOR signaling pathway.

References

Technical Support Center: Validating the Specificity of Meranzin in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the natural compound Meranzin. The focus is on validating its specificity and identifying its molecular targets to ensure robust and reliable experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What are the known or putative targets of this compound?

A1: Published literature suggests that this compound hydrate (B1144303) may exert its biological effects through various mechanisms, including the activation of H1 histamine (B1213489) receptors and the suppression of caspase-4.[1][2] However, its direct molecular targets for many observed cellular effects are not fully elucidated. Therefore, target identification and validation are crucial first steps in studying this compound.

Q2: Why is it critical to validate the specificity of this compound in our assays?

A2: Natural products like this compound can interact with multiple cellular targets, a phenomenon known as polypharmacology.[3] Failing to validate the specificity of this compound can lead to misinterpretation of experimental results, attributing an observed phenotype to the wrong molecular mechanism. This can result in wasted resources and pursuing non-viable therapeutic strategies. Validating specificity ensures that the observed biological effect is due to the modulation of the intended target.

Q3: What are the initial steps to identify the direct molecular target(s) of this compound?

A3: A common starting point for identifying the molecular target of a small molecule like this compound is through affinity-based or label-free target identification methods.[4][5] Affinity chromatography, where this compound is immobilized to a matrix to "pull down" its binding partners from a cell lysate, is a classical approach.[6][7][8] Modern label-free methods, such as the Cellular Thermal Shift Assay (CETSA), can provide evidence of target engagement in a cellular context.[9][10][11]

Q4: How can we confirm that this compound is engaging its target in live cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[9][10][11] This method is based on the principle that a protein's thermal stability increases when a ligand is bound. By heating cells treated with this compound across a temperature gradient and quantifying the amount of soluble target protein, you can determine if this compound binding stabilizes its target.

Q5: What are common off-target effects to consider for small molecules like this compound?

A5: Off-target effects for small molecules can be broad and are compound-specific. For a natural product like this compound, it is prudent to screen for activity against a wide range of potential targets. Kinome profiling is a valuable approach to assess for off-target effects on protein kinases, a common source of off-target activity for many small molecules.[2] Additionally, screening against a panel of G-protein coupled receptors (GPCRs) could be informative, given the reported interaction with the H1 histamine receptor.

Troubleshooting Guides

Troubleshooting High Background in Affinity Chromatography Pull-down Assays
ProblemPossible CauseSuggested Solution
High background with many non-specific proteins pulled down Insufficient blocking of the affinity matrix.Increase the concentration of the blocking agent (e.g., BSA) and/or extend the blocking time.
Non-specific hydrophobic or ionic interactions with the matrix or linker.Increase the stringency of the wash buffers by adding low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.
This compound concentration is too high, leading to non-specific binding.Perform a dose-response experiment to determine the optimal concentration of this compound for specific target binding with minimal background.
Target protein is not detected or the signal is weak Inefficient immobilization of this compound to the matrix.Verify the coupling chemistry and ensure complete reaction. Use a different linker or immobilization strategy if necessary.
The linkage of this compound to the matrix sterically hinders its interaction with the target protein.Design and synthesize a this compound derivative with the linker attached at a position known to be non-essential for its biological activity.
The target protein is in low abundance in the cell lysate.Enrich the lysate for the target protein through fractionation (e.g., nuclear or membrane preparations) before the pull-down assay.
Troubleshooting Cellular Thermal Shift Assay (CETSA) Results
ProblemPossible CauseSuggested Solution
No thermal shift observed upon this compound treatment This compound does not bind to the target protein in the tested cellular context.Consider that the putative target may not be the true direct target of this compound. Re-evaluate with other target identification methods.
The concentration of this compound is too low to achieve significant target occupancy.Perform a dose-response CETSA to determine if a thermal shift can be observed at higher concentrations.
The chosen temperature range for the heat challenge is not optimal for the target protein.Optimize the temperature gradient to ensure it covers the melting temperature of the target protein.
High variability between replicates Inconsistent heating or cooling of samples.Ensure all samples are heated and cooled uniformly. Use a thermal cycler for precise temperature control.
Incomplete cell lysis.Optimize the lysis buffer and procedure to ensure consistent and complete cell lysis across all samples.
Unexpected decrease in protein stability (negative thermal shift) This compound binding destabilizes the target protein.This can be a valid biological outcome. Further investigation is needed to understand the mechanism of destabilization.
Troubleshooting Western Blot for Target Validation
ProblemPossible CauseSuggested Solution
Weak or no signal for the target protein Low abundance of the target protein in the sample.Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein.
Primary antibody concentration is too low.Increase the concentration of the primary antibody and/or incubate overnight at 4°C.
High background on the blot Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA).
Primary or secondary antibody concentration is too high.Optimize the antibody dilutions to reduce non-specific binding.[1]
Non-specific bands are observed The primary antibody is not specific to the target protein.Use a different, more specific antibody. Validate the antibody using a positive and negative control (e.g., cell lysate with and without overexpression of the target).[1]
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.

Experimental Protocols

Protocol 1: Affinity Chromatography for Target Identification of this compound

Objective: To identify proteins that directly bind to this compound from a cell lysate.

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent coupling to an activated chromatography matrix (e.g., NHS-activated sepharose beads).

    • Incubate the this compound derivative with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound this compound.

    • Block any remaining active sites on the beads with a suitable blocking agent (e.g., ethanolamine).

  • Preparation of Cell Lysate:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but do not have this compound immobilized.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., low pH, high salt, or a solution of free this compound).

    • Neutralize the eluate if necessary.

    • Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

    • Excise protein bands that are present in the this compound pull-down but not in the negative control.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to and stabilizes a putative target protein in intact cells.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a range of concentrations of this compound for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thawing or by adding a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western Blotting or ELISA.

    • Plot the amount of soluble target protein as a function of temperature to generate a melt curve.

    • A shift in the melt curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement and stabilization.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Histamine Receptor (GPCR) This compound->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream Modulates activity PKC->Downstream Phosphorylates targets

Caption: Putative signaling pathway of this compound via the H1 Histamine Receptor.

Experimental_Workflow cluster_identification Target Identification cluster_validation Target Validation cluster_specificity Specificity Profiling start Start with Bioactive Compound (this compound) affinity Affinity Chromatography Pull-down start->affinity mass_spec Mass Spectrometry (LC-MS/MS) affinity->mass_spec candidates Putative Target Proteins Identified mass_spec->candidates cetsa Cellular Thermal Shift Assay (CETSA) candidates->cetsa western Western Blot cetsa->western engagement Target Engagement Confirmed? western->engagement engagement->start No, re-evaluate kinome Kinome Profiling engagement->kinome Yes off_target Off-Target Effects Identified? kinome->off_target conclusion Validated Target with Specificity Profile off_target->conclusion

Caption: Experimental workflow for this compound target identification and validation.

Troubleshooting_Logic start CETSA Experiment: No Thermal Shift Observed q1 Is the target protein detectable and stable in the vehicle control? start->q1 a1_no Troubleshoot Western Blot: - Antibody issues - Protein degradation q1->a1_no No q2 Was a dose-response of this compound tested? q1->q2 Yes a2_no Perform dose-response CETSA to test higher concentrations q2->a2_no No q3 Is the temperature range optimal for the target? q2->q3 Yes a3_no Optimize temperature gradient based on protein's known stability q3->a3_no No conclusion Consider alternative hypotheses: - Putative target is incorrect - Indirect mechanism of action q3->conclusion Yes

Caption: Logical troubleshooting flow for a negative CETSA result.

References

How to minimize Meranzin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Meranzin degradation during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and preparation of this compound samples.

Q1: I am observing a decrease in this compound concentration in my processed samples over a short period. What could be the cause?

A1: This is a common sign of degradation. The two primary chemical structures in this compound susceptible to degradation are the epoxide ring and the lactone ring of the coumarin (B35378) core. Degradation can be triggered by several factors in your sample preparation workflow:

  • pH-induced Hydrolysis: The epoxide ring is highly susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a less active diol derivative.[1][2][3][4][5] The lactone ring of the coumarin structure is also prone to hydrolysis under basic conditions, which opens the ring.[6][7]

  • Photodegradation: Coumarins, in general, are known to be sensitive to light, which can lead to photodegradation.[8][9]

  • Thermal Stress: Elevated temperatures can accelerate the rate of both hydrolysis and other degradation reactions.

Q2: My chromatogram shows unexpected peaks that are not present in my this compound standard. What are these?

A2: These unexpected peaks are likely degradation products of this compound. Based on its chemical structure, the primary degradation products would be:

  • This compound Diol: Formed from the acid or base-catalyzed hydrolysis of the epoxide ring.[1][2][3][5]

  • Coumarinic Acid Derivative: Formed from the opening of the lactone ring under basic conditions.[6][7]

To confirm the identity of these peaks, techniques like LC-MS/MS can be employed to determine their molecular weights and fragmentation patterns.

Q3: How can I minimize this compound degradation during sample extraction and processing?

A3: To maintain the integrity of this compound in your samples, the following precautions are recommended:

  • pH Control: Maintain a neutral or slightly acidic pH (around 6-7) throughout the sample preparation process. Avoid strongly acidic or basic solutions. If the experimental design requires a different pH, minimize the exposure time.

  • Temperature Control: Perform all sample preparation steps at low temperatures. Work on ice whenever possible and use refrigerated centrifuges.[8]

  • Light Protection: Protect your samples from light at all stages of handling and analysis. Use amber-colored vials or wrap your sample containers in aluminum foil.[8]

  • Prompt Processing: Process samples as quickly as possible to minimize the time this compound is exposed to potentially degrading conditions.

  • Inert Atmosphere: For long-term storage or if significant oxidation is suspected, consider purging sample vials with an inert gas like nitrogen or argon.

Q4: What are the recommended storage conditions for this compound stock solutions and prepared samples?

A4: For optimal stability:

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO, ethanol, or methanol (B129727). Aliquot the stock solution into small, tightly sealed vials and store them at -20°C or lower for long-term storage. Ideally, prepare and use solutions on the same day.

  • Prepared Samples: If immediate analysis is not possible, store prepared samples (e.g., extracts, post-SPE eluates) at -80°C. Minimize freeze-thaw cycles as this can also contribute to degradation.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the general stability of its key functional groups under various conditions, which can be used to infer the stability of this compound.

ConditionFunctional GroupPotential DegradationRecommended Precautions
Acidic pH (<5) Epoxide RingRapid hydrolysis to a trans-diol.[1][2][3][4][5]Maintain pH between 6 and 7. Use buffers in this range.
Basic pH (>8) Epoxide RingHydrolysis to a trans-diol.[1][2][3][5]Maintain pH between 6 and 7. Avoid basic buffers.
Lactone RingRing-opening to form a coumarinic acid salt.[6][7]Maintain pH between 6 and 7. Avoid basic conditions.
Elevated Temperature (>30°C) Epoxide & Lactone RingsIncreased rate of hydrolysis.Perform all procedures on ice or at 4°C.
Light Exposure (UV and visible) Coumarin CorePhotodegradation, potential for dimerization or oxidation.[9][10][11]Use amber vials or protect samples from light.

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from common sample matrices, with a focus on minimizing degradation.

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from plant tissues such as leaves, stems, or roots.

Materials:

  • Plant tissue sample

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (pre-chilled to 4°C)

  • Microcentrifuge tubes (amber colored)

  • Refrigerated centrifuge

  • Vacuum concentrator

Procedure:

  • Weigh approximately 200 mg of fresh plant material.

  • Immediately freeze the tissue in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a pre-chilled amber microcentrifuge tube.

  • Add 1.5 mL of ice-cold 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube on a shaker in a cold room (4°C) for 1 hour.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new amber microcentrifuge tube.

  • To increase concentration, the solvent can be evaporated using a vacuum concentrator at a low temperature.

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol, acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

Protocol 2: Extraction of this compound from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Acetonitrile (B52724) (pre-chilled to -20°C)

  • Microcentrifuge tubes (amber colored)

  • Refrigerated centrifuge

  • Vortex mixer

Procedure:

  • Thaw the plasma or serum sample on ice.

  • Pipette 100 µL of the plasma/serum sample into a pre-chilled amber microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of acetonitrile to plasma).

  • Vortex the tube vigorously for 30 seconds to precipitate proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing this compound and transfer it to a new amber tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen at low temperature and reconstituted in a suitable mobile phase.

Visualizations

Logical Workflow for Minimizing this compound Degradation

Meranzin_Degradation_Workflow Workflow to Minimize this compound Degradation cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis_storage Analysis & Storage Collect Collect Sample Immediate_Cooling Immediate Cooling to 4°C Collect->Immediate_Cooling Light_Protection Protect from Light (Amber Tubes) Immediate_Cooling->Light_Protection Homogenization Homogenization/Extraction (Cold Solvents, Neutral pH) Light_Protection->Homogenization Centrifugation Centrifugation (Refrigerated) Homogenization->Centrifugation Supernatant_Transfer Supernatant Transfer (Amber Tubes) Centrifugation->Supernatant_Transfer Immediate_Analysis Immediate Analysis Supernatant_Transfer->Immediate_Analysis Ideal Path Storage Storage at -80°C (If necessary) Supernatant_Transfer->Storage Alternative Path

Caption: A logical workflow for handling samples to minimize this compound degradation.

Potential Degradation Pathways of this compound

Meranzin_Degradation_Pathways Potential Degradation Pathways of this compound This compound This compound (Coumarin with Epoxide Ring) Acid_Base Acidic or Basic Conditions (H₂O) Base Basic Conditions (e.g., OH⁻) Light Light (UV/Visible) Diol This compound Diol (Epoxide Ring Opened) Acid_Base->Diol Hydrolysis Coumarinic_Acid Coumarinic Acid Derivative (Lactone Ring Opened) Base->Coumarinic_Acid Photo_Products Photodegradation Products (e.g., Dimers, Oxidized forms) Light->Photo_Products

Caption: Potential degradation pathways of this compound under different conditions.

References

Technical Support Center: Interpreting Complex Pharmacokinetic Data of Meranzin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for interpreting the complex pharmacokinetic (PK) profile of Meranzin, a naturally occurring coumarin (B35378) derivative.[1] this compound and its hydrate (B1144303) have demonstrated various biological activities, including anti-inflammatory, antinociceptive, and potential prokinetic effects.[2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for preclinical and clinical development.

Pharmacokinetic studies in rats have shown that this compound is absorbed rapidly, with a time to maximum concentration (Tmax) of approximately one hour, but it is eliminated slowly, with a half-life (t1/2z) exceeding 6.5 hours.[4][5] Some studies have suggested a two-compartment pharmacokinetic model best describes its profile.[3][4][5] This guide addresses common challenges and questions that may arise during the analysis of this compound's pharmacokinetic data.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a significant "double-peak" phenomenon in the plasma concentration-time profile of this compound after oral administration. What could be the cause?

A1: The double-peak phenomenon observed for some compounds can be attributed to several factors. In the case of compounds structurally related to this compound, this has been suggested to be due to enterohepatic circulation or absorption at multiple sites within the gastrointestinal tract.[4][5]

Troubleshooting Steps:

  • Verify Formulation: Ensure the dosing formulation is consistent and that the compound is fully solubilized or uniformly suspended.

  • Fasting State: Confirm that the animals were properly fasted before dosing, as food can alter gastric emptying and absorption patterns.

  • Bile Duct Cannulation Study: To definitively investigate enterohepatic recirculation, consider a study in bile duct-cannulated animals to measure the amount of this compound and its metabolites excreted in the bile and subsequently reabsorbed.

Q2: There is high inter-animal variability in the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound in our study. What are the potential sources of this variability?

A2: High inter-animal variability is a common issue in pharmacokinetic studies. For a compound like this compound, which is isolated from natural sources such as Citrus maxima peel, variability can arise from multiple sources.[]

Troubleshooting Steps:

  • Dosing Accuracy: Verify the accuracy of the administered dose for each animal. Inconsistent dosing volumes or concentrations can lead to significant variability.

  • Animal Health and Stress: Ensure all animals are healthy and acclimatized to the experimental conditions. Stress can affect physiological parameters, including gastrointestinal motility and blood flow, which can impact drug absorption.[7][8]

  • Metabolic Differences: Individual differences in metabolic enzyme expression (e.g., cytochrome P450s) can lead to variable rates of drug metabolism. Consider genotyping the animals for relevant metabolizing enzymes if significant and consistent group differences are observed.

  • Sample Collection and Processing: Standardize blood sampling times and techniques. Ensure proper handling and storage of plasma samples to prevent degradation of this compound.

Q3: The terminal half-life of this compound appears to be longer than expected, and the clearance is low. How should we interpret this?

A3: A long terminal half-life and low clearance suggest that this compound is eliminated slowly from the body.[4][5] This could be due to several factors, including high protein binding, extensive distribution into tissues, or slow metabolic clearance.

Interpretation and Next Steps:

  • Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins. High protein binding can restrict the drug's availability for metabolism and excretion, leading to a longer half-life.

  • Volume of Distribution: A large volume of distribution indicates that the drug is extensively distributed into tissues outside of the plasma.[3] This can also contribute to a longer terminal half-life.

  • Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the relevant species to understand its intrinsic clearance.

Q4: We are developing an analytical method for this compound in plasma. What are the key considerations?

A4: A robust and sensitive analytical method is crucial for accurate pharmacokinetic analysis. UPLC (Ultra-Performance Liquid Chromatography) methods have been successfully used for the quantification of this compound in plasma.[3][7][8]

Key Considerations:

  • Linearity and Sensitivity: The method should be linear over the expected concentration range in your study samples. The lower limit of quantification (LLOQ) must be sensitive enough to accurately measure concentrations in the terminal elimination phase.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for LLOQ).

  • Recovery: The extraction recovery of this compound from plasma should be consistent and reproducible.

  • Stability: Evaluate the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C).

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound and its hydrate reported in the literature.

Table 1: Pharmacokinetic Parameters of this compound Hydrate in Humans with Functional Dyspepsia after Oral Administration of Chaihu-Shugan-San [3]

ParameterValueUnits
Cmax0.371mg/L
Tmax23.57min
t1/2139.53min
AUC(0-t)31.445µg·min/mL
Ka0.185 ± 0.065min⁻¹
Vd3782.89 ± 2686.72L/kg

Table 2: Pharmacokinetic Parameters of this compound Hydrate in Control vs. Chronic Mild Stress (CMS) Rats after Oral Administration of Chaihu-Shugan-San [8]

ParameterControl RatsCMS RatsUnits
Cmax58.66 ± 6.6457.54 ± 12.67µg/L
Tmax108.00 ± 26.8354.00 ± 8.22min
t1/287.34 ± 31.15145.64 ± 75.67min

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dose Formulation: Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer this compound orally via gavage at the desired dose level.

  • Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with appropriate software.

Visualizations

Meranzin_Metabolism This compound This compound Phase_I Phase I Metabolism (e.g., CYP450 oxidation, hydrolysis) This compound->Phase_I Metabolite_A Metabolite A (Hydroxylated) Phase_I->Metabolite_A Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolite_A->Phase_II Conjugated_Metabolite Conjugated Metabolite (Excreted) Phase_II->Conjugated_Metabolite

Caption: Hypothetical metabolic pathway of this compound.

PK_Workflow cluster_PreStudy Pre-Study cluster_InLife In-Life Phase cluster_Analysis Analysis Phase Protocol Protocol Design Formulation Formulation Prep Protocol->Formulation Dosing Animal Dosing Formulation->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis PK Data Analysis Bioanalysis->PK_Analysis Report Reporting PK_Analysis->Report

Caption: General workflow for a pharmacokinetic study.

Troubleshooting_Logic start High Variability in PK Data? node_formulation Formulation Homogeneous? start->node_formulation node_dosing Dosing Technique Consistent? node_formulation->node_dosing Yes action_formulation Action: Re-optimize formulation and validation. node_formulation->action_formulation No node_animal Animal Factors Controlled? node_dosing->node_animal Yes action_dosing Action: Standardize dosing procedure and retrain staff. node_dosing->action_dosing No node_sampling Sampling & Processing Standardized? node_animal->node_sampling Yes action_animal Action: Review animal health records and husbandry. node_animal->action_animal No action_sampling Action: Review and standardize sample handling protocols. node_sampling->action_sampling No end_node Variability Addressed node_sampling->end_node Yes

Caption: Logic diagram for troubleshooting high PK variability.

References

Addressing batch-to-batch variability of plant-extracted Meranzin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in experiments involving plant-extracted Meranzin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it commonly extracted?

This compound is a natural furanocoumarin with diverse biological activities, including anti-inflammatory, antinociceptive, and antidepressant-like effects.[1] It has been identified in various plant species, most notably in the peels of pomelo (Citrus maxima), Fructus Aurantii, and in the leaves and branches of Murraya exotica.[1][2][3][4][5][6][7]

Q2: What are the primary causes of batch-to-batch variability in plant-extracted this compound?

Batch-to-batch variability of this compound is a significant challenge arising from the inherent complexity of natural products. The primary sources of this variability can be categorized as follows:

  • Raw Material Variability : This is often the most significant factor.

    • Genetics and Plant Species : Different species or even cultivars of the same plant can have varying levels of this compound.[8]

    • Geographical Origin and Climate : Soil composition, temperature, and sunlight exposure can influence the biosynthesis of secondary metabolites like this compound.[8] A study on Wendan pomelo peels from four different growing regions in China identified this compound hydrate (B1144303) as a major compound, indicating that its concentration can vary with the origin.[3]

    • Harvesting Time : The concentration of bioactive compounds in plants can change significantly with the season and the developmental stage of the plant.[8] For instance, the content of active constituents in Fructus Aurantii has been shown to decrease as the harvest day is delayed.[9]

    • Post-Harvest Handling : Storage conditions and duration of the raw plant material can lead to degradation of this compound.[8]

  • Extraction and Processing Inconsistencies :

    • Extraction Method : The choice of extraction technique (e.g., Soxhlet, maceration, ultrasound-assisted extraction) and parameters such as solvent type, temperature, and duration significantly impact the yield and purity of this compound.[10]

    • Solvent Selection : Different solvents will have varying efficiencies in extracting this compound and other co-eluting compounds.

    • Processing Steps : Subsequent purification and drying steps can also introduce variability.

  • Manufacturing and Analytical Variations :

    • Process Control : Minor deviations in manufacturing protocols can lead to inconsistencies between batches.[11]

    • Analytical Methods : Variability in the analytical methods used for quantification can also contribute to apparent batch differences.

Q3: How does batch-to-batch variability of this compound impact experimental outcomes?

Inconsistent concentrations of this compound and its co-constituents between batches can lead to:

  • Inaccurate Dose-Response Relationships : The effective concentration of this compound may differ between batches, leading to erroneous interpretations of its potency and efficacy.

  • Safety and Toxicity Concerns : The presence of unknown or variable levels of impurities could have unintended biological effects.

Q4: What are the recommended analytical techniques for assessing the quality and consistency of this compound extracts?

A multi-faceted approach is recommended for the quality control of this compound extracts:

  • High-Performance Liquid Chromatography (HPLC) : This is the most common technique for the quantification of this compound. An HPLC-UV or HPLC-PDA (Photodiode Array) method can provide a quantitative measure of this compound content and also generate a chromatographic fingerprint of the extract.[7][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is highly sensitive and specific, making it ideal for identifying this compound and its metabolites, as well as for characterizing degradation products.[3][5]

  • Chromatographic Fingerprinting : This approach uses the entire chromatogram as a "fingerprint" of the extract. When combined with chemometric analysis, it can be a powerful tool for assessing batch-to-batch consistency.[11][13]

Q5: Are there regulatory guidelines for managing batch-to-batch variability in botanical drugs?

Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have issued guidance for the development of botanical drugs.[14][15] Key recommendations include:

  • Extensive Characterization : Thorough chemical and biological characterization of the botanical drug is required.

  • Control of Raw Materials : Implementing stringent quality control measures for the botanical raw materials is crucial.[8]

  • Process Controls : The manufacturing process should be well-controlled and validated to ensure consistency.

  • Batch Effect Analyses : For late-stage clinical trials (Phase 3), the FDA recommends designing studies to assess the impact of different batches on clinical outcomes.[14]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during experiments with plant-extracted this compound.

Problem 1: Inconsistent Biological Activity Between Batches

You observe that different batches of your this compound extract produce varying levels of biological response in your assay.

G start Inconsistent Biological Activity Observed quantify Quantify this compound Content in Each Batch (HPLC-UV) start->quantify is_consistent Is this compound Concentration Consistent Across Batches? quantify->is_consistent fingerprint Perform Chromatographic Fingerprinting (HPLC-PDA) is_consistent->fingerprint Yes normalize Normalize Data to this compound Concentration and Re-analyze is_consistent->normalize No is_different Are Fingerprints Visibly Different? fingerprint->is_different investigate Investigate Co-eluting Compounds (LC-MS) for Synergistic or Antagonistic Effects is_different->investigate Yes review_extraction Review and Standardize Extraction Protocol is_different->review_extraction No review_raw_material Review Raw Material Sourcing and QC Data normalize->review_raw_material investigate->review_extraction

Caption: Troubleshooting inconsistent biological activity.

  • Quantify this compound Content : Use a validated HPLC-UV method to accurately determine the concentration of this compound in each batch of the extract.

  • Assess Concentration Consistency :

    • If concentrations differ : Normalize your experimental data based on the actual this compound concentration in each batch. This will help determine if the variability in biological activity is solely due to differences in this compound content.

    • If concentrations are similar : The variability is likely due to other factors. Proceed to the next step.

  • Chromatographic Fingerprinting : Generate HPLC-PDA fingerprints for each batch. Overlay the chromatograms to visually inspect for differences in the overall chemical profile.

  • Analyze Fingerprints :

    • If fingerprints differ : This suggests the presence of varying levels of other compounds. These could have synergistic or antagonistic effects in your assay. Use LC-MS to identify the differing peaks.

    • If fingerprints are similar : The issue might be more subtle. Review your extraction and raw material sourcing protocols for any inconsistencies.

Problem 2: Degradation of this compound in Solution

You notice a loss of activity or changes in the chromatographic profile of your this compound extract over time when stored in solution.

G start Suspected Degradation of this compound storage Review Storage Conditions (Temperature, Light, Solvent) start->storage is_improper Are Storage Conditions Improper? storage->is_improper correct_storage Correct Storage: Store at -20°C or -80°C, Protect from Light, Use Aprotic Solvents (DMSO, DMF) is_improper->correct_storage Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) is_improper->forced_degradation No correct_storage->start Re-evaluate analyze_degradants Analyze Degradants by LC-MS/MS forced_degradation->analyze_degradants compare_profiles Compare Degradation Profile with Stored Sample analyze_degradants->compare_profiles identify_pathway Identify Degradation Pathway and Implement Preventative Measures compare_profiles->identify_pathway

Caption: Troubleshooting this compound degradation.

  • Review Storage Conditions : Coumarins can be sensitive to hydrolysis, oxidation, and light.

    • Temperature : Are your solutions stored at an appropriate temperature (e.g., -20°C or -80°C)?

    • Light : Are your solutions protected from light (e.g., in amber vials)?

    • Solvent : What solvent are you using? Aqueous solutions can lead to hydrolysis. Aprotic solvents like DMSO or DMF are generally preferred for long-term storage.

  • Conduct a Forced Degradation Study : To understand how this compound degrades, subject a fresh sample to stress conditions (see Section 4 for protocol). This will help identify potential degradation products.[16][17][18][19]

  • Analyze by LC-MS/MS : Use LC-MS/MS to analyze the stressed samples and your stored sample.[20]

  • Compare and Identify : Compare the degradation products from the forced degradation study with any new peaks that have appeared in your stored sample. This will help identify the degradation pathway (e.g., hydrolysis, oxidation) and allow you to implement specific preventative measures.

Section 3: Data Presentation

The following tables provide illustrative data on the potential variability of this compound content and the typical parameters for its analytical validation.

Table 1: Illustrative Batch-to-Batch and Source Variability of this compound Hydrate

ParameterSource/BatchThis compound Hydrate Content (mg/g of dry peel)Analytical Method
Geographical Origin Citrus maxima cv. Wendan (Xuzhou)Highest Peak Area (Unquantified)HPLC-MS
Citrus maxima cv. Wendan (Taizhou)High Peak Area (Unquantified)HPLC-MS
Citrus maxima cv. Wendan (Zhangzhou)High Peak Area (Unquantified)HPLC-MS
Citrus maxima cv. Wendan (Meizhou)High Peak Area (Unquantified)HPLC-MS
Plant Source Fructus Aurantii Extract0.011LC-MS/MS
Illustrative Batches Batch A1.25HPLC-UV
Batch B0.98HPLC-UV
Batch C1.52HPLC-UV

Note: Data from different studies are presented. The quantitative values for illustrative batches are hypothetical and serve to demonstrate potential variability. The study on Wendan pomelo peel identified this compound hydrate as having the highest peak area but did not provide absolute quantification.[3][5]

Table 2: Typical HPLC Method Validation Parameters for Furanocoumarin Quantification

ParameterTypical Range/ValueAcceptance Criteria
Linearity (r²) 0.998 - 0.9999> 0.998
Range 1 - 100 µg/mLDependent on expected concentration
Limit of Detection (LOD) 0.1 - 0.5 µg/mLSignal-to-Noise Ratio > 3
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mLSignal-to-Noise Ratio > 10
Accuracy (% Recovery) 95 - 105%Within 90 - 110%
Precision (% RSD) < 2% (Intra-day), < 3% (Inter-day)< 5%
Specificity No interference at retention time of analytePeak purity > 99%

This table is a composite based on typical validation parameters for HPLC methods used in pharmaceutical analysis.[21][22][23][24]

Section 4: Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE) of this compound from Citrus Peel

This protocol is adapted from methods for extracting coumarins and other phenolic compounds from citrus peels.[10][25][26][27][28]

  • Sample Preparation :

    • Wash fresh citrus peels (Citrus maxima) with distilled water.

    • Separate the albedo (white part) from the flavedo (colored outer part).

    • Dry the albedo at 50-60°C to a constant weight.

    • Grind the dried albedo into a fine powder.

  • Extraction :

    • Weigh 10 g of the powdered peel into a 250 mL beaker.

    • Add 100 mL of 80% ethanol (B145695) as the extraction solvent.

    • Place the beaker in an ultrasonic bath.

    • Set the sonication parameters: temperature at 50-60°C, time for 30-45 minutes, and frequency at 40 kHz.

    • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentration :

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

    • The resulting crude extract can be further purified or directly used for analysis.

Protocol for HPLC Fingerprinting and Quantification of this compound

This protocol is based on established methods for the analysis of furanocoumarins.

  • Sample Preparation :

    • Dissolve a known amount of the dried this compound extract in methanol (B129727) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Gradient : 10% B to 70% B over 30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at 320 nm.

    • Injection Volume : 10 µL.

  • Quantification :

    • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentrations.

    • Calculate the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.[18][24][29]

  • Stock Solution Preparation : Prepare a 1 mg/mL solution of this compound extract in methanol.

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 8 hours.

    • Oxidative Degradation : Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation : Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation : Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis :

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-MS method to separate and identify the degradation products.[30]

Section 5: Signaling Pathways and Mechanisms

This compound and the AMPA-ERK1/2-BDNF Signaling Pathway

This compound hydrate has been shown to exert rapid antidepressant-like effects through the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling pathway. This involves the subsequent activation of the ERK1/2 and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[14]

G This compound This compound Hydrate AMPA AMPA Receptor This compound->AMPA Activates ERK p-ERK1/2 AMPA->ERK Leads to Phosphorylation BDNF BDNF Expression ERK->BDNF Upregulates Antidepressant Antidepressant Effects BDNF->Antidepressant

Caption: this compound's antidepressant signaling pathway.

Alpha-2 Adrenergic Receptor Signaling Pathway

This compound hydrate has also been found to regulate the α2-adrenoceptor.[31] This receptor is a G protein-coupled receptor (GPCR) that typically couples to the inhibitory G protein, Gi. Activation of this pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels.

G Ligand Ligand (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Ligand->Receptor Binds to G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: General α2-adrenergic receptor signaling.

References

Control experiments for studying Meranzin's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers with essential guidance on designing and troubleshooting control experiments to elucidate the mechanism of action of Meranzin, a novel MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive small molecule inhibitor of MEK1/2 kinases. By binding to MEK1/2, it is designed to prevent the phosphorylation and subsequent activation of ERK1/2, a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This inhibition is expected to modulate cellular processes such as proliferation and survival.

Q2: What are the absolute essential controls for any cell-based experiment with this compound?

A2: Every experiment should include a minimum of three baseline controls:

  • Vehicle Control (Negative Control): Treats cells with the same solvent used to dissolve this compound (e.g., DMSO) at the highest final concentration used in the experiment. This control establishes the baseline cellular response in the absence of the active compound.[1][2]

  • Untreated Control: Cells that are handled identically to other samples but receive no treatment. This helps to monitor the baseline health and behavior of the cells throughout the experiment.

  • Known MEK Inhibitor (Positive Control): Treats cells with a well-characterized MEK inhibitor (e.g., Trametinib, Selumetinib). This validates that the experimental system and downstream readouts (like p-ERK levels) are responsive to MEK inhibition as expected.[2]

Q3: How do I confirm that this compound is directly inhibiting MEK1/2 kinase activity?

A3: The most direct way to confirm this is through a cell-free in vitro kinase assay.[3][4][5] This experiment isolates the kinase, substrate, and inhibitor from the complex cellular environment. By measuring the phosphorylation of a substrate (like inactive ERK) by recombinant MEK1 or MEK2 in the presence of varying concentrations of this compound, you can determine a precise IC50 value for direct inhibition.[6]

Q4: My results suggest this compound might have off-target effects. How can I investigate this?

A4: Unexplained cellular phenotypes are often a sign of off-target activity.[7][8] A systematic approach is crucial:

  • Kinase Profiling: Screen this compound against a broad panel of recombinant kinases. This is the most direct way to identify other kinases that this compound may inhibit.[9]

  • Target Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate MEK1 and MEK2 expression in your cell line. If this compound still produces a biological effect in these cells, it confirms the phenotype is mediated by an off-target protein.[7][8][10]

  • Phenotypic Rescue: If you identify a potential off-target, overexpressing a drug-resistant mutant of that target should rescue the cells from this compound's effect, while a drug-resistant MEK1/2 mutant would not.

Troubleshooting Guides

Problem 1: No change in p-ERK levels after this compound treatment in Western Blot.

Your Western blot shows that the levels of phosphorylated ERK1/2 (p-ERK) do not decrease after treating cells with this compound.

Potential Cause Troubleshooting Step Rationale
Insufficient this compound Concentration or Treatment Time Perform a dose-response and time-course experiment. Test a broader concentration range (e.g., 0.1 nM to 10 µM) and multiple time points (e.g., 30 min, 1h, 4h, 24h).The phosphorylation status of signaling proteins can change dynamically.[11] Optimal inhibition requires sufficient concentration and time for the drug to act.
Low Basal Pathway Activity Stimulate the pathway before or during this compound treatment. For the MEK/ERK pathway, common stimulants include growth factors (EGF, FGF) or phorbol (B1677699) esters (PMA).[12]In some cell lines, the baseline activity of the MAPK pathway is low. Without stimulation, a decrease in p-ERK may be undetectable.[12]
Western Blot Technical Issues Review your Western blot protocol. Ensure you are using phosphatase inhibitors in your lysis buffer, avoiding milk as a blocking agent for phospho-antibodies, and using Tris-based buffers (TBST) instead of PBS.[13]Phosphorylated proteins are highly labile. Phosphatases in the cell lysate can dephosphorylate your target, and components like milk or phosphate (B84403) buffers can interfere with antibody binding.[13]
Antibody Problems Verify your primary phospho-antibody. Use a positive control lysate (e.g., from cells treated with a known pathway activator) to confirm the antibody detects its target. Always run a parallel blot for total ERK to ensure protein is present.[1][11]The antibody may not be specific or sensitive enough. Comparing phospho-protein levels to total protein levels is essential for accurate interpretation.[11]
Problem 2: Cell death or phenotype observed is inconsistent with MEK inhibition.

This compound causes a strong cytotoxic effect at concentrations where p-ERK is not fully inhibited, or it induces a phenotype not typically associated with MEK inhibitors.

Potential Cause Troubleshooting Step Rationale
Off-Target Toxicity Perform a broad kinase selectivity screen to identify unintended targets.[9][14] Compare the phenotype in wild-type cells versus MEK1/2 knockout cells.Small molecule inhibitors can bind to unintended proteins, leading to off-target effects that may be responsible for the observed phenotype.[7][10] If the phenotype persists after MEK1/2 is removed, the effect is off-target.[8]
Compound Instability or Cytotoxicity Check the purity of your this compound stock via HPLC/MS. Test the effect of an inactive structural analog of this compound, if available.The compound itself may be impure or inherently toxic to cells through mechanisms unrelated to kinase inhibition, such as inducing oxidative stress.[8] An inactive analog helps control for these possibilities.
Paradoxical Pathway Activation In some genetic contexts (e.g., certain BRAF mutations), MEK inhibitors can paradoxically increase ERK signaling. Analyze RAF-MEK complex formation via co-immunoprecipitation.Some inhibitors can promote the dimerization of RAF kinases, leading to increased MEK phosphorylation and downstream signaling, which could explain unexpected results.[15]

Visualizing Workflows and Pathways

Signaling Pathway

MEK_Inhibition_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow

On_Target_Validation_Workflow start Hypothesis: This compound inhibits p-ERK cell_culture 1. Culture cells with inducible MAPK pathway start->cell_culture treatment 2. Treat cells: - Vehicle (DMSO) - this compound (Dose-response) - Positive Control (Trametinib) cell_culture->treatment lysis 3. Lyse cells at optimal time point with phosphatase inhibitors treatment->lysis western 4. Western Blot lysis->western antibodies Probe for: - p-ERK1/2 - Total ERK1/2 - Loading Control (e.g., GAPDH) western->antibodies analysis 5. Densitometry Analysis (Normalize p-ERK to Total ERK) antibodies->analysis result Result: Dose-dependent decrease in p-ERK levels? analysis->result conclusion_yes Conclusion: On-target effect confirmed result->conclusion_yes Yes conclusion_no Conclusion: On-target effect not confirmed. Proceed to troubleshooting. result->conclusion_no No

Caption: Workflow for validating this compound's on-target effect on ERK phosphorylation.

Troubleshooting Logic

Troubleshooting_Tree start Unexpected Phenotype Observed with this compound q1 Does the phenotype persist in MEK1/2 knockout cells? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Strong evidence for OFF-TARGET effect a1_yes->res1 next1 Action: Perform Kinase Profiling Screen res1->next1 res2 Phenotype is likely ON-TARGET (MEK-dependent) a1_no->res2 q2 Is the phenotype seen with other MEK inhibitors? res2->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res3 Phenotype is a known consequence of MEK inhibition in this cell system. a2_yes->res3 res4 Phenotype is specific to this compound. Could be due to unique binding mode, scaffold effects, or paradoxical activation. a2_no->res4

Caption: Decision tree for troubleshooting unexpected cellular phenotypes with this compound.

Key Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK

This protocol details the steps to assess the inhibition of ERK1/2 phosphorylation in adherent cells following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound, positive control inhibitor, vehicle (DMSO)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (add fresh).

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x) with β-mercaptoethanol

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • TBST Buffer: Tris-Buffered Saline with 0.1% Tween-20

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): If basal p-ERK levels are high, serum-starve cells for 4-6 hours prior to treatment to lower background.

  • Treatment: Aspirate media and replace with fresh media containing the desired concentrations of this compound, vehicle, or positive control. If pathway stimulation is needed, add the stimulant (e.g., 10 ng/mL EGF) for the final 15-30 minutes of the inhibitor treatment time.

  • Cell Lysis:

    • Place the plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to your normalized lysate (final concentration 1x).

    • Boil samples at 95-100°C for 5-10 minutes.[16]

  • SDS-PAGE and Transfer:

    • Load 15-20 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Avoid milk for phospho-antibodies.

    • Incubate with primary anti-p-ERK1/2 antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detector.

  • Stripping and Re-probing:

    • (Optional) Strip the membrane using a mild stripping buffer.

    • Re-block and re-probe with anti-Total ERK1/2 antibody to confirm equal protein loading.

References

Validation & Comparative

Unraveling the Antidepressant Potential: A Comparative Analysis of Meranzin and Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant focus on the antidepressant properties of Meranzin Hydrate (B1144303), with a noticeable absence of research into the effects of its parent compound, this compound. This guide synthesizes the available experimental data on this compound Hydrate, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanisms of action, supported by experimental protocols and quantitative data. The lack of data on this compound precludes a direct comparative analysis of antidepressant efficacy at this time.

Executive Summary

Current research strongly supports the potential of this compound Hydrate (MH) as a rapid-acting antidepressant agent. In vivo studies consistently demonstrate its ability to ameliorate depression-like behaviors in animal models. The primary mechanisms of action appear to involve the modulation of crucial neural circuits, enhancement of neurotrophic factors, and regulation of the hypothalamic-pituitary-adrenal (HPA) axis. While pharmacokinetic data exists for both this compound and this compound Hydrate, the antidepressant effects of this compound alone have not been investigated, making a direct comparison of their therapeutic efficacy impossible. This guide will focus on the extensive research available for this compound Hydrate.

This compound Hydrate: A Multi-faceted Antidepressant Profile

This compound Hydrate, a coumarin (B35378) derivative found in Fructus Aurantii, has been the subject of numerous studies investigating its antidepressant effects. The data consistently indicates its efficacy in preclinical models of depression.

Behavioral Studies

Animal models are crucial for evaluating the potential of antidepressant compounds. The most commonly used assays are the Forced Swim Test (FST) and the Tail Suspension Test (TST), which measure behavioral despair, a core symptom of depression.

Experimental Model Compound Dosage Effect on Immobility Time Reference
Forced Swim Test (Rat)This compound Hydrate9 mg/kg (acute)Decreased[1]
Forced Swim Test (Rat)This compound Hydrate2.25 mg/kg (chronic)Significantly Decreased[1]
Unpredictable Chronic Mild Stress (Rat)This compound Hydrate10 mg/kg/day (1 week)Decreased depression-like behavior[2][3]
Neurobiological Mechanisms of Action

The antidepressant effects of this compound Hydrate are attributed to its influence on several key neurobiological pathways.

1. Modulation of the Reward Circuitry: Functional magnetic resonance imaging (fMRI) studies in rats subjected to unpredictable chronic mild stress (UCMS) have shown that this compound Hydrate can attenuate the stress-induced increase in blood oxygen level-dependent (BOLD) activation in the brain's reward system.[2][3] This suggests that MH may exert its antidepressant effects by restoring normal function to neural circuits involved in pleasure and motivation.

G Stress Chronic Stress RewardSystem Reward System (e.g., Nucleus Accumbens) Stress->RewardSystem Hyperactivation Depression Depressive-like Behaviors RewardSystem->Depression MH This compound Hydrate MH->RewardSystem Attenuates Hyperactivation

Figure 1: this compound Hydrate's effect on the reward system.

2. Enhancement of Neurotrophic Factors: Brain-Derived Neurotrophic Factor (BDNF) is a protein that plays a critical role in neuronal survival, growth, and synaptic plasticity. Reduced levels of BDNF have been implicated in the pathophysiology of depression. Studies have shown that treatment with this compound Hydrate increases the expression of BDNF in the hippocampal dentate gyrus of stressed rats.[2][3]

3. HPA Axis Normalization: The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system. Chronic stress can lead to HPA axis dysregulation, characterized by elevated levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (CORT). This compound Hydrate has been shown to normalize the levels of these stress hormones in animal models.[2][3]

HPA_Axis cluster_stress Stress Response Stress Chronic Stress HPA HPA Axis (Hypothalamus, Pituitary, Adrenal Glands) Stress->HPA Hormones ↑ ACTH ↑ Corticosterone HPA->Hormones Normalization Normalized ACTH and Corticosterone Levels MH This compound Hydrate MH->Hormones Normalizes

Figure 2: HPA axis normalization by this compound Hydrate.

4. mTOR Signaling Pathway Activation: Recent studies have highlighted the role of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the rapid antidepressant effects of certain compounds. This compound Hydrate has been shown to produce rapid antidepressant-like effects by activating the mTOR pathway, which in turn upregulates downstream synaptic proteins.[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are summaries of the key methodologies used in the cited studies.

Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is a widely accepted method for inducing a depressive-like state in rodents.

UCMS_Workflow Start Acclimation of Rats Stressor Daily Application of Random Mild Stressors (e.g., wet cage, food deprivation) Start->Stressor Duration 4-8 Weeks Stressor->Duration Treatment Administration of This compound Hydrate Duration->Treatment Behavioral Behavioral Testing (FST, TST, Sucrose Preference) Treatment->Behavioral Biochemical Biochemical Analysis (Hormone levels, BDNF expression) Treatment->Biochemical Imaging fMRI Imaging Treatment->Imaging End Data Analysis Behavioral->End Biochemical->End Imaging->End

Figure 3: Workflow of the UCMS experiment.
Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant efficacy.

  • Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Rats are individually placed in the cylinder for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, rats are again placed in the cylinder for 5 minutes. The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the test session.

  • Drug Administration: this compound Hydrate is administered orally or via intraperitoneal injection at specified times before the test session.

Pharmacokinetics: this compound vs. This compound Hydrate

While a direct comparison of antidepressant effects is not possible, pharmacokinetic studies have been conducted on both compounds, often in the context of administering a traditional Chinese medicine formula.

Compound Tmax (Time to Max Concentration) t1/2 (Half-life) Note Reference
This compound~1.0 h>6.5 hRapidly absorbed, slowly eliminated[5]
This compound Hydrate~1.8 h (control rats)~1.46 h (control rats)Absorption may be accelerated in depressed models[6][7]

These data suggest that both compounds are readily absorbed, with this compound potentially having a faster absorption rate. However, differences in experimental design and the co-administration of other compounds make a direct comparison challenging.

Conclusion and Future Directions

The existing body of research provides compelling evidence for the antidepressant effects of this compound Hydrate, mediated through its actions on the brain's reward circuitry, neurotrophic factor expression, and HPA axis regulation. The activation of the mTOR signaling pathway suggests a potential for rapid-acting antidepressant effects.

However, a significant gap in the literature exists regarding the antidepressant properties of this compound. To fully understand the therapeutic potential of this class of compounds, future research should focus on:

  • Directly investigating the antidepressant effects of this compound using established animal models.

  • Conducting head-to-head comparative studies of this compound and this compound Hydrate to determine if the hydration state influences efficacy, bioavailability, or side-effect profile.

  • Elucidating the specific molecular targets of both compounds to gain a more precise understanding of their mechanisms of action.

By addressing these research questions, the scientific community can gain a clearer picture of the potential of both this compound and this compound Hydrate in the development of novel antidepressant therapies.

References

Meranzin's Anti-Inflammatory Potential: A Comparative Analysis with Other Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the coumarin (B35378) Meranzin (also known as Isothis compound) reveals its significant anti-inflammatory properties, positioning it as a noteworthy candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a comparative overview of this compound's activity alongside other well-studied coumarins—Esculetin, Scopoletin, Umbelliferone, and Auraptene—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of coumarins is often evaluated by their ability to inhibit key inflammatory mediators and enzymes. The following tables summarize the available quantitative data for this compound and its counterparts.

CoumarinAssayTarget/MediatorCell Line/ModelIC50 Value (µM)Source
This compound (Isothis compound) Superoxide (B77818) Anion GenerationNADPH oxidaseHuman Neutrophils0.54 ± 0.24 to 7.57 ± 3.19[1][2]
Elastase ReleaseElastaseHuman Neutrophils0.43 ± 0.09 to 4.33 ± 0.83[1][2]
Esculetin Nitric Oxide (NO) ProductioniNOSRat Hepatocytes (IL-1β stimulated)34
Auraptene Nitric Oxide (NO) ProductioniNOSRAW 264.7 Macrophages (LPS-stimulated)Data not available in IC50
Scopoletin Prostaglandin E2 (PGE2) ProductionCOX-2RAW 264.7 Macrophages (LPS-stimulated)Concentration-dependent inhibition
Umbelliferone Nitric Oxide (NO) ProductioniNOSRAW 264.7 Macrophages (LPS-stimulated)Concentration-dependent inhibition
CoumarinIn Vivo ModelEffectDosageSource
This compound Carrageenan-induced paw edemaInhibition of edemaData not available[3]
Esculetin Reserpine-induced fibromyalgia in miceReduced IL-1β and TNF-α levels2.5-10 mg/kg
Scopoletin Croton oil-induced mouse ear edemaSignificant inhibition of edemaNot specified
Carrageenan-induced paw edema in miceAttenuation of hind paw edemaNot specified
Umbelliferone Carrageenan-induced paw edema in miceDecrease in limb volume75 mg/kg
Auraptene Ischemic brain injury in miceSuppressed microglial activation and COX-2 expressionNot specified

Mechanisms of Anti-Inflammatory Action: A Focus on Signaling Pathways

Coumarins exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).

This compound has been shown to significantly inhibit the secretion of inflammatory factors in lipopolysaccharide (LPS)-stimulated macrophage cell lines, suggesting its interaction with these critical inflammatory cascades.[3]

Below are diagrams illustrating the general mechanism of inflammatory signaling and a typical experimental workflow for evaluating anti-inflammatory compounds.

Inflammatory Signaling Pathways cluster_NFkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Mediators TNF-α, IL-6, IL-1β iNOS, COX-2 Gene->Mediators Leads to Production AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Nucleus Translocates Coumarins Coumarins (e.g., this compound) Coumarins->IKK Inhibit Coumarins->NFkB Inhibit Translocation Coumarins->MAPK_pathway Inhibit

Caption: General inflammatory signaling pathways (NF-κB and MAPK) modulated by coumarins.

Experimental Workflow start Start cell_culture RAW 264.7 Macrophage Cell Culture start->cell_culture pre_treatment Pre-treatment with Coumarin (e.g., this compound) cell_culture->pre_treatment lps_stimulation Stimulation with LPS (Lipopolysaccharide) pre_treatment->lps_stimulation incubation Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA supernatant_collection->cytokine_assay western_blot Western Blot for (iNOS, COX-2, p-NF-κB, p-MAPK) cell_lysis->western_blot end End cytokine_assay->end

Caption: A typical experimental workflow for assessing the anti-inflammatory activity of coumarins.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is widely used to assess the potential of compounds to inhibit the production of pro-inflammatory mediators in vitro.

a. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test coumarin (e.g., this compound) or a vehicle control.

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL to induce an inflammatory response.

b. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader, and the nitrite concentration is determined from a sodium nitrite standard curve.

c. Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6):

  • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

d. Western Blot Analysis for Protein Expression (iNOS, COX-2):

  • After treatment, cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.

a. Animal Dosing and Induction of Edema:

  • Rats or mice are fasted overnight with free access to water.

  • The test coumarin, a reference drug (e.g., Indomethacin), or a vehicle control is administered orally or intraperitoneally.

  • After a set period (typically 30-60 minutes) to allow for absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

b. Measurement of Paw Edema:

  • The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.

  • The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Conclusion

The available data indicates that this compound possesses significant anti-inflammatory properties, comparable to other well-known coumarins. Its ability to inhibit superoxide anion generation and elastase release, coupled with its demonstrated effect on inflammatory cytokine secretion in macrophages, underscores its therapeutic potential. Further quantitative studies on its inhibitory effects on specific pro-inflammatory mediators like NO, TNF-α, and IL-6 will be crucial to fully elucidate its potency and mechanism of action, paving the way for its potential development as a novel anti-inflammatory agent.

References

A Comparative Analysis of Meranzin and Synthetic Antidepressants: A Preclinical Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of meranzin, a natural compound, and commonly prescribed synthetic antidepressant drugs. The following sections detail the available experimental data from animal models of depression, outline the methodologies of key experiments, and illustrate the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound and representative synthetic antidepressants. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Effects of this compound and Synthetic Antidepressants in the Forced Swim Test (FST) in Rodents

CompoundSpeciesDoseAdministrationChange in Immobility TimeReference
This compound Hydrate (B1144303)Rat9 mg/kgAcuteDecreased[1]
This compound HydrateRat2.25 mg/kgChronicDecreased[1]
FluoxetineRat18 mg/kg/dayChronic (3 weeks)Decreased mobility duration increased[2]
Imipramine (B1671792)Mouse7 mg/kg/dayChronic (4 weeks)Decreased[3]
VenlafaxineMouse20 mg/kg/dayChronic (2 weeks)Decreased[4]

Table 2: Effects of this compound and Synthetic Antidepressants in the Chronic Unpredictable Mild Stress (CUMS) Model in Rodents

CompoundSpeciesDoseDurationKey FindingsReference
This compound HydrateRat10 mg/kg/day1 weekDecreased depression-like behavior, increased hippocampal BDNF, normalized ACTH and corticosterone (B1669441)[5][6]
FluoxetineMouse18 mg/kg/day3 weeksReversed corticosterone-induced behavioral changes[2]
ImipramineMouse15 mg/kgChronicAttenuated stress-induced corticosterone and IL-6 responses[7]
VenlafaxineRat5 and 10 mg/kg2 and 3 weeksImproved depression-like behaviors[8]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy in rodents.[9]

Objective: To measure the effect of a substance on the duration of immobility when a rodent is placed in an inescapable cylinder of water. A decrease in immobility time is interpreted as an antidepressant-like effect.

Apparatus: A transparent glass cylinder (typically 20-40 cm in height and 10-20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[10]

Procedure (for rats):

  • Pre-test session: On the first day, each rat is placed in the cylinder for a 15-minute period.[9][11]

  • Test session: 24 hours after the pre-test, the rat is placed back into the cylinder for a 5-minute test session.[9][11]

  • Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the test session is recorded and analyzed.[12]

Procedure (for mice):

  • A single 6-minute session is typically used.[12]

  • The first 2 minutes are considered an acclimatization period, and the duration of immobility is scored during the last 4 minutes.[12]

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated animal model of depression that induces a state of anhedonia (the inability to feel pleasure) and other depression-like behaviors in rodents.[13]

Objective: To induce a depressive-like state in rodents through prolonged exposure to a series of mild and unpredictable stressors. This model is used to evaluate the efficacy of potential antidepressants in reversing these behavioral deficits.[14]

Procedure:

  • Housing: Animals are typically housed individually to increase their susceptibility to stress.

  • Stressor Regimen: For a period of several weeks (typically 4-8 weeks), the animals are subjected to a variable sequence of mild stressors.[14] These stressors can include:

    • Damp bedding[14]

    • Cage tilt (45 degrees)[15]

    • Reversal of the light/dark cycle[14]

    • Social stress (e.g., housing with different cage mates)[14]

    • Shallow water bath[14]

    • Removal of bedding[14]

    • Exposure to predator sounds or smells[14]

  • Behavioral and Physiological Assessments: Following the stress period, a battery of tests is conducted to assess depression-like behaviors, such as:

    • Sucrose (B13894) Preference Test: To measure anhedonia. A reduction in the preference for a sucrose solution over water is indicative of anhedonia.

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Forced Swim Test or Tail Suspension Test: To measure behavioral despair.

    • Physiological Measures: Levels of stress hormones (e.g., corticosterone) and neurotrophic factors (e.g., BDNF) are often measured in blood and brain tissue.[5][6]

Signaling Pathways and Mechanisms of Action

This compound: mTOR Signaling Pathway

Preclinical studies suggest that this compound exerts its rapid antidepressant-like effects by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[16] This pathway is crucial for synaptic plasticity and the synthesis of proteins like Brain-Derived Neurotrophic Factor (BDNF).[16][17]

Meranzin_mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates BDNF_Synaptic_Proteins BDNF & Synaptic Proteins (e.g., PSD95) mTORC1->BDNF_Synaptic_Proteins Upregulates Expression Antidepressant_Effects Antidepressant Effects BDNF_Synaptic_Proteins->Antidepressant_Effects Leads to

Caption: Proposed mechanism of this compound via the mTOR signaling pathway.

Synthetic Antidepressants (SSRIs): Serotonin (B10506) Reuptake Inhibition

Selective Serotonin Reuptake Inhibitors (SSRIs), such as fluoxetine, are a major class of synthetic antidepressants. Their primary mechanism of action is to block the reuptake of serotonin (5-HT) into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[18][19]

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Vesicles Serotonin_Cleft Presynaptic_Neuron->Serotonin_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Cleft->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction Activates SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Blocks

Caption: Mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs).

Conclusion

The preclinical data presented in this guide suggest that this compound exhibits antidepressant-like properties in established animal models of depression. Its proposed mechanism of action, involving the activation of the mTOR signaling pathway and upregulation of BDNF, differs from the primary mechanism of many synthetic antidepressants, which typically target monoamine neurotransmitter systems. While direct comparative clinical studies are lacking, the available preclinical evidence warrants further investigation into the therapeutic potential of this compound as a novel antidepressant. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies to fully elucidate the efficacy and mechanisms of this compound in comparison to existing antidepressant therapies.

References

A Comparative Analysis of Meranzin and Other Prokinetic Agents on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel prokinetic agent Meranzin against established drugs such as Metoclopramide (B1676508), Domperidone (B1670879), Cisapride (B12094), and Prucalopride (B966). This analysis is supported by a compilation of experimental data on their efficacy in enhancing gut motility, alongside detailed methodologies of the key experiments.

Executive Summary

Gastrointestinal motility is a complex physiological process crucial for digestion and nutrient absorption. Disorders of gut motility represent a significant clinical challenge. Prokinetic agents are a class of drugs that enhance coordinated gastrointestinal motility and are used to treat conditions like gastroparesis, functional dyspepsia, and chronic constipation.[1][2][3] this compound, a natural compound, has emerged as a potential prokinetic agent with a unique mechanism of action. This guide synthesizes available preclinical data to compare the performance of this compound with other widely recognized prokinetic agents.

Mechanism of Action

The prokinetic agents discussed herein exhibit diverse mechanisms of action, targeting different receptors and pathways to stimulate gut motility.

This compound Hydrate (B1144303): This compound, a constituent of Fructus Aurantii, has demonstrated prokinetic effects through at least two distinct pathways. One identified mechanism involves the regulation of the α2-adrenoceptor. Additionally, studies suggest that this compound hydrate can stimulate H1 histamine (B1213489) receptors to induce its prokinetic effects.

Metoclopramide: A dopamine (B1211576) D2 receptor antagonist, metoclopramide enhances the release of acetylcholine (B1216132) from enteric neurons, leading to increased esophageal and gastric contractions.[4] It also possesses 5-HT4 receptor agonist and 5-HT3 receptor antagonist properties.[2]

Domperidone: This agent is a peripheral dopamine D2 receptor antagonist. By blocking dopamine's inhibitory effects on acetylcholine release in the myenteric plexus, it enhances gastrointestinal motility, particularly in the upper gastrointestinal tract.[4][5]

Cisapride: A serotonin (B10506) 5-HT4 receptor agonist, cisapride facilitates the release of acetylcholine from enteric neurons, promoting motility throughout the gastrointestinal tract.[6]

Prucalopride: As a high-affinity, selective serotonin 5-HT4 receptor agonist, prucalopride primarily stimulates colonic motility, making it an effective treatment for chronic constipation.[7][8]

Signaling Pathway Diagram

Prokinetic_Mechanisms cluster_this compound This compound cluster_metoclopramide Metoclopramide cluster_domperidone Domperidone cluster_cisapride_prucalopride Cisapride & Prucalopride M This compound MA2 α2-Adrenoceptor Antagonism M->MA2 MH1 H1 Histamine Receptor Agonism M->MH1 Increased ACh Release Increased ACh Release MA2->Increased ACh Release Inhibition of negative feedback MH1->Increased ACh Release Increased Gut Motility Increased Gut Motility Increased ACh Release->Increased Gut Motility Stimulates muscarinic receptors Met Metoclopramide MetD2 D2 Receptor Antagonism Met->MetD2 Met5HT4 5-HT4 Receptor Agonism Met->Met5HT4 MetD2->Increased ACh Release Blocks Dopamine inhibition Met5HT4->Increased ACh Release Dom Domperidone DomD2 Peripheral D2 Receptor Antagonism Dom->DomD2 DomD2->Increased ACh Release Blocks Dopamine inhibition CP Cisapride Prucalopride CP5HT4 5-HT4 Receptor Agonism CP->CP5HT4 CP5HT4->Increased ACh Release

Caption: Signaling pathways of this compound and other prokinetic agents.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies in rats, evaluating the effects of this compound and other prokinetic agents on gastric emptying and intestinal transit. It is important to note that the data are compiled from different studies with varying experimental conditions, which may influence the results.

Table 1: Effect on Gastric Emptying in Rats
Prokinetic AgentDosageMethodGastric Emptying Rate (%)Control/Vehicle (%)Fold Increase vs. Control
This compound hydrate 28 mg/kg (p.o.)Not Specified72.9 ± 3.8[9]55.45 ± 3.7[9]1.31
Metoclopramide 10 mg/kg (s.c.)Phenol (B47542) Red+42% increase[10]-1.42
Cisapride Not SpecifiedNot Specified69.6 ± 4.8[9]55.45 ± 3.7[9]1.26

Data are presented as mean ± SD or as a percentage increase. p.o. = oral administration; s.c. = subcutaneous administration.

Table 2: Effect on Intestinal Transit in Rats
Prokinetic AgentDosageMethodIntestinal Propulsion Rate (%)Control/Vehicle (%)Fold Increase vs. Control
This compound hydrate 28 mg/kg (p.o.)Not Specified75.2 ± 3.1[9]63.51 ± 5.1[9]1.18
Cisapride 1 mg/kg (i.v.)Charcoal Meal75.4 ± 5.9 (at 2h)[7]70.5 ± 9.2 (at 2h)[7]1.07
Prucalopride 1 mg/kg (i.v.)Charcoal Meal83.2 ± 5.5 (at 2h)[7]70.5 ± 9.2 (at 2h)[7]1.18
Prucalopride 2 mg/kg (i.v.)Charcoal Meal81.7 ± 8.5 (at 2h)[7]70.5 ± 9.2 (at 2h)[7]1.16

Data are presented as mean ± SD. p.o. = oral administration; i.v. = intravenous administration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

Gastric Emptying Assessment (Phenol Red Method)

This method quantifies the amount of a non-absorbable marker, phenol red, remaining in the stomach after a specific time to determine the rate of gastric emptying.[10]

Experimental Workflow:

Gastric_Emptying_Protocol cluster_protocol Gastric Emptying Protocol (Phenol Red) start Fast Rats Overnight administer_drug Administer Prokinetic Agent or Vehicle (Control) start->administer_drug wait1 Waiting Period (e.g., 30 min) administer_drug->wait1 administer_meal Administer Phenol Red Test Meal (p.o.) wait1->administer_meal wait2 Waiting Period (e.g., 20 min) administer_meal->wait2 euthanize Euthanize Rats wait2->euthanize stomach_removal Excise Stomach euthanize->stomach_removal homogenize Homogenize Stomach Contents in NaOH stomach_removal->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge measure_abs Measure Absorbance of Supernatant at 560 nm centrifuge->measure_abs calculate Calculate Gastric Emptying (%) measure_abs->calculate

Caption: Workflow for gastric emptying assessment using the phenol red method.

Detailed Steps:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

  • Drug Administration: The test prokinetic agent or vehicle (for the control group) is administered, typically via oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.

  • Test Meal: After a predetermined time (e.g., 30 minutes), a test meal containing a known concentration of phenol red (e.g., in a methylcellulose (B11928114) solution) is administered orally.

  • Incubation: The animals are left for a specific period (e.g., 20 minutes) to allow for gastric emptying.

  • Sample Collection: Rats are euthanized, and the stomachs are clamped at the pylorus and cardia before being excised.

  • Phenol Red Quantification: The stomach contents are homogenized in a sodium hydroxide (B78521) (NaOH) solution to release the phenol red. The homogenate is then centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at 560 nm.

  • Calculation: The amount of phenol red recovered from the stomach is compared to the amount in a standard solution to determine the percentage of the meal that has emptied from the stomach. The gastric emptying rate is calculated as: (1 - (Amount of phenol red in stomach / Amount of phenol red administered)) x 100%.

Intestinal Transit Assessment (Charcoal Meal Method)

This method measures the distance traveled by a charcoal meal through the small intestine as a percentage of the total length of the small intestine, providing an index of intestinal propulsion.[7]

Experimental Workflow:

Intestinal_Transit_Protocol cluster_protocol Intestinal Transit Protocol (Charcoal Meal) start Fast Rats administer_drug Administer Prokinetic Agent or Vehicle (Control) start->administer_drug wait1 Waiting Period administer_drug->wait1 administer_meal Administer Charcoal Meal (p.o.) wait1->administer_meal wait2 Waiting Period (e.g., 1, 2, or 4 hours) administer_meal->wait2 euthanize Euthanize Rats wait2->euthanize intestine_removal Excise Small Intestine euthanize->intestine_removal measure_length Measure Total Length of Small Intestine intestine_removal->measure_length measure_transit Measure Distance Traveled by Charcoal Front intestine_removal->measure_transit calculate Calculate Intestinal Propulsion Rate (%) measure_length->calculate measure_transit->calculate

References

A Head-to-Head Comparison of Meranzin and Psoralen on Cancer Cells: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer properties of Meranzin and Psoralen (B192213). While extensive research has elucidated the mechanisms of Psoralen, particularly in combination with UVA radiation, data on this compound remains limited, precluding a direct, comprehensive comparison.

Executive Summary

Psoralens, a group of naturally occurring furanocoumarins, have well-documented anti-cancer effects, primarily realized through photoactivation with UVA light (PUVA therapy). This treatment modality is known to induce apoptosis in cancer cells by forming DNA adducts and crosslinks. In contrast, this compound, a coumarin (B35378) derivative, has been identified in plant extracts with purported anti-inflammatory and anti-cancer properties. However, dedicated studies on its specific cytotoxic effects, apoptotic induction, and underlying signaling pathways in cancer cells are currently lacking in the scientific literature. This guide will synthesize the available experimental data for Psoralen and highlight the existing knowledge gap concerning this compound.

Data Presentation: Psoralen vs. This compound

Due to the absence of specific studies on this compound's effects on cancer cells, a quantitative comparison is not possible. The following table summarizes the known anti-cancer properties of Psoralen.

FeaturePsoralenThis compound
Mechanism of Action Photoactivation with UVA light leads to the formation of mono- and di-adducts with DNA, inhibiting DNA replication and transcription and inducing apoptosis.[1][2] Can also inhibit tyrosine kinase signaling.[1][2]Not elucidated. As a coumarin derivative, potential anti-proliferative activities have been suggested but not experimentally verified.[3]
Effect on Cell Viability In combination with UVA, significantly reduces the viability of various cancer cell lines, including breast cancer and melanoma cells.[1][3]Limited data available. Plant extracts containing this compound hydrate (B1144303) showed limited anticancer effects.[3]
Apoptosis Induction A potent inducer of apoptosis in tumor cells, which have high rates of cell division.[1][2]No direct evidence of apoptosis induction.
Affected Signaling Pathways Can influence multiple signaling pathways. For instance, Bergapten, a type of psoralen, affects estrogen receptor stability in breast cancer cells through the TGF-β/SMAD4 pathway.[3] Photoactivated psoralen can also block ErbB2 signaling.No specific signaling pathways have been identified.

Experimental Protocols: Psoralen-UVA (PUVA) Induced Apoptosis in Cancer Cells

The following provides a generalized methodology for assessing PUVA-induced apoptosis, a key experiment for evaluating Psoralen's anti-cancer efficacy. No established protocols for this compound are available.

Objective: To determine the apoptotic effect of Psoralen in combination with UVA radiation on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Psoralen (e.g., 8-methoxypsoralen)

  • UVA light source (with calibrated irradiance)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cancer cells to 70-80% confluency in appropriate cell culture flasks.

  • Psoralen Incubation: Treat the cells with varying concentrations of Psoralen in serum-free medium for a predetermined time (e.g., 1-4 hours). Include a vehicle-treated control group.

  • UVA Irradiation: Following incubation, expose the cells to a specific dose of UVA radiation. Keep a set of Psoralen-treated cells shielded from UVA as a dark control.

  • Post-Irradiation Incubation: Replace the treatment medium with fresh complete medium and incubate the cells for a period (e.g., 24-72 hours) to allow for the induction of apoptosis.

  • Cell Harvesting: Gently detach the cells using trypsin-EDTA and wash with cold PBS.

  • Apoptosis Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will quantify the extent of apoptosis.

Signaling Pathways and Experimental Workflows

Psoralen's Mechanism of Action

The following diagram illustrates the established mechanism of action for Psoralen when activated by UVA light.

Psoralen_Mechanism Psoralen Psoralen ActivatedPsoralen Photoactivated Psoralen Psoralen->ActivatedPsoralen Activation UVA UVA Light UVA->ActivatedPsoralen DNAAdducts DNA Mono-adducts & Interstrand Crosslinks ActivatedPsoralen->DNAAdducts Intercalation & Covalent Bonding DNA Cellular DNA DNA->DNAAdducts ReplicationBlock Inhibition of DNA Replication & Transcription DNAAdducts->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: Mechanism of Psoralen-UVA (PUVA) induced apoptosis.

Experimental Workflow for Psoralen-UVA Apoptosis Assay

The logical flow of the experimental protocol described above is visualized in the following diagram.

PUVA_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cancer Cell Culture PsoralenIncubation Incubation with Psoralen CellCulture->PsoralenIncubation UVAIrradiation UVA Irradiation PsoralenIncubation->UVAIrradiation PostIncubation Post-Irradiation Incubation UVAIrradiation->PostIncubation CellHarvesting Cell Harvesting PostIncubation->CellHarvesting Staining Annexin V/PI Staining CellHarvesting->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Meranzin_Status Plant Natural Sources (e.g., Fructus aurantii) This compound This compound (Coumarin Derivative) Plant->this compound Extraction Reported Reported Biological Activities (Anti-inflammatory, etc.) This compound->Reported Anticancer Potential Anticancer Effects (Limited Evidence) Reported->Anticancer Suggests

References

A Comparative Analysis of the Neuroprotective Potential of Meranzin and Imperatorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of two naturally occurring furanocoumarins, Meranzin (often studied as this compound Hydrate, MH) and Imperatorin. While both compounds exhibit promising therapeutic properties, current research highlights distinct areas of focus for their neuroprotective actions. Imperatorin has been more extensively studied in direct models of neurodegeneration and oxidative stress, whereas the neuroprotective aspects of this compound are primarily documented in the context of its antidepressant effects. This guide synthesizes the available experimental data to offer a comparative overview of their mechanisms of action, signaling pathways, and overall neuroprotective potential.

At a Glance: Key Neuroprotective Properties

FeatureThis compound Hydrate (MH)Imperatorin
Primary Research Focus Antidepressant EffectsNeuroprotection in Vascular Dementia & Parkinson's Disease
Key Mechanisms Anti-inflammatory, Neurotrophic Factor ModulationAntioxidant, Anti-inflammatory, Anti-apoptotic
Primary Signaling Pathways mTOR, BDNF-TrkB, CaMKII, Caspase-4 SuppressionNrf2, PI3K/Akt, MAPK, NF-κB
Effects on Oxidative Stress Indirect evidence through anti-inflammatory actionDirect reduction of ROS, increases antioxidant enzymes
Effects on Apoptosis Suppression of Caspase-4 in depression modelsInhibition of pro-apoptotic proteins (Bax, Caspase-3), upregulation of anti-apoptotic proteins (Bcl-2)
Effects on Neuroinflammation Reduction of pro-inflammatory cytokines (TNF-α, IL-1β)Suppression of microglial activation and pro-inflammatory cytokine release

Quantitative Data Comparison

Due to the different experimental models used to study this compound Hydrate and Imperatorin, a direct quantitative comparison is challenging. The following tables summarize the available quantitative data in the context of the specific experimental setups.

Table 1: Neuroprotective Effects of Imperatorin
ParameterExperimental ModelTreatmentResultCitation
Cell Viability CoCl₂-induced hypoxia in rat hippocampal neurons7.5µM ImperatorinSignificantly increased cell viability compared to the CoCl₂ model group.[1][2]
Apoptosis Rate CoCl₂-induced hypoxia in rat hippocampal neurons7.5µM ImperatorinSignificantly reduced the apoptosis rate of hippocampal neurons.[1][2]
Mitochondrial Membrane Potential CoCl₂-induced hypoxia in rat hippocampal neurons7.5µM ImperatorinReduced the loss of mitochondrial membrane potential.[1][2]
Reactive Oxygen Species (ROS) CoCl₂-induced hypoxia in rat hippocampal neurons7.5µM ImperatorinAmeliorated the increase in intracellular ROS.[1]
Pro-inflammatory Cytokines LPS-treated primary microgliaImperatorinInhibited the production of NO, PGE2, IL-1β, IL-6, and TNFα.[3]
Dopaminergic Neuron Loss MPTP-induced Parkinson's disease in mice5 mg/kg ImperatorinInhibited the loss of dopaminergic neurons in the striata.[4]
Table 2: Neuroprotective-Related Effects of this compound Hydrate (in the context of depression models)
ParameterExperimental ModelTreatmentResultCitation
Depression-like Behavior Unpredictable Chronic Mild Stress (UCMS) in rats10 mg/kg/day MHDecreased depression-like behavior.[5]
BDNF Expression Unpredictable Chronic Mild Stress (UCMS) in rats10 mg/kg/day MHIncreased expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampal dentate gyrus.[5]
Inflammatory Factors LPS-induced depression in miceThis compound HydrateRelieved inflammatory factors (TNF-α and IL-1β) in the serum.[6]
Caspase-4 Levels LPS-induced depression in miceThis compound HydrateReversed high genetic and proteinic levels of caspase-4 in the hippocampus.[6]
Synaptic Plasticity (LTP) LPS-induced depression in miceThis compound HydrateIncreased long-term potentiation (LTP) in the hippocampal dentate gyrus.[6]

Signaling Pathways and Mechanisms of Action

Imperatorin: A Multi-faceted Neuroprotective Agent

Imperatorin demonstrates robust neuroprotective effects primarily through its potent antioxidant and anti-inflammatory activities. A key mechanism is the activation of the Nrf2 signaling pathway .[1][2] Under conditions of oxidative stress, Imperatorin promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1 and NQO-1.[1][2] This cascade helps to mitigate oxidative damage and reduce apoptosis in neuronal cells.[1]

Furthermore, Imperatorin has been shown to modulate the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[4] In models of Parkinson's disease, Imperatorin treatment inhibited the reduction of PI3K/Akt pathway activation, thereby preventing dopaminergic neuron degeneration.[4] Its anti-inflammatory effects are mediated, in part, by the downregulation of the MAPK and NF-κB signaling pathways , leading to a reduction in the release of pro-inflammatory cytokines from microglia.[3]

// Nodes Imperatorin [label="Imperatorin", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_NFkB [label="MAPK/NF-κB Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(HO-1, NQO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Inflammation [label="Reduced Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold"];

// Edges Imperatorin -> Nrf2 [color="#202124"]; Imperatorin -> PI3K_Akt [color="#202124"]; Imperatorin -> MAPK_NFkB [color="#202124", arrowhead=tee]; Oxidative_Stress -> Nrf2 [style=dashed, color="#5F6368"]; Neuroinflammation -> MAPK_NFkB [style=dashed, color="#5F6368"]; Nrf2 -> Antioxidant_Enzymes [color="#202124"]; PI3K_Akt -> Neuronal_Survival [color="#202124"]; MAPK_NFkB -> Reduced_Inflammation [color="#202124", arrowhead=tee]; Antioxidant_Enzymes -> Neuroprotection [color="#202124"]; Neuronal_Survival -> Neuroprotection [color="#202124"]; Reduced_Inflammation -> Neuroprotection [color="#202124"]; } Imperatorin's neuroprotective signaling pathways.

This compound Hydrate: Neuroprotection in the Context of Antidepression

The neuroprotective mechanisms of this compound Hydrate (MH) have been elucidated primarily through studies on its antidepressant effects. MH appears to exert its influence by modulating neurotrophic factors and inflammatory responses. A significant finding is its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate the BDNF-TrkB signaling pathway .[5] This is often associated with the activation of downstream pathways like mTOR and CaMKII , which are involved in promoting neuronal survival, proliferation, and synaptic plasticity.[7]

MH also demonstrates anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of LPS-induced depression.[6] This is linked to the suppression of caspase-4 , an inflammatory caspase.[6] By maintaining glial cell function and promoting neuronal activities, MH contributes to the restoration of neural circuits.

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// Edges MH -> BDNF_TrkB [color="#202124"]; MH -> mTOR [color="#202124"]; MH -> CaMKII [color="#202124"]; MH -> Caspase4 [color="#202124", arrowhead=tee]; Stress_Inflammation -> Caspase4 [style=dashed, color="#5F6368"]; BDNF_TrkB -> Synaptic_Plasticity [color="#202124"]; mTOR -> Synaptic_Plasticity [color="#202124"]; CaMKII -> Synaptic_Plasticity [color="#202124"]; Caspase4 -> Reduced_Inflammation [color="#202124", arrowhead=tee]; Synaptic_Plasticity -> Neuroprotection [color="#202124"]; Reduced_Inflammation -> Neuroprotection [color="#202124"]; } this compound Hydrate's neuroprotective-related pathways.

Experimental Protocols

Imperatorin: In Vitro Model of Vascular Dementia
  • Cell Line: Primary hippocampal neuronal cells isolated from Sprague-Dawley suckling rats.[1]

  • Induction of Injury: Chemical hypoxia and hypoglycemia induced by 150 µmol/l cobalt chloride (CoCl₂) for 24 hours.[1]

  • Treatment: Cells were treated with varying concentrations of Imperatorin, with an optimal interventional concentration of 7.5 µmol/l.[1]

  • Assays:

    • Cell Viability: MTT assay.[1]

    • Apoptosis: Flow cytometry to measure apoptosis rate.[1]

    • Mitochondrial Membrane Potential: Flow cytometry.[1]

    • Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS) by flow cytometry.[1]

    • Protein Expression: Quantitative real-time PCR and Western blot for Nrf2, NQO-1, and HO-1.[1]

    • Nrf2 Nuclear Translocation: Laser confocal microscopy.[1]

// Nodes Start [label="Isolate Primary\nHippocampal Neurons", fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Injury [label="Induce Hypoxia with\n150 µM CoCl₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="Treat with\n7.5 µM Imperatorin", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Neuroprotective Effects", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assays [label="MTT Assay\nFlow Cytometry (Apoptosis, ROS, MMP)\nqRT-PCR & Western Blot\nConfocal Microscopy", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Induce_Injury [color="#202124"]; Induce_Injury -> Treat [color="#202124"]; Treat -> Analyze [color="#202124"]; Analyze -> Assays [style=dashed, color="#5F6368"]; } Workflow for Imperatorin neuroprotection study.

This compound Hydrate: In Vivo Model of Depression
  • Animal Model: Unpredictable Chronic Mild Stress (UCMS) model in Wistar rats to induce depression-like behavior.[5]

  • Treatment: this compound Hydrate (10 mg/kg/day) administered intragastrically for one week.[5]

  • Assays:

    • Behavioral Tests: To assess depression-like behaviors.[5]

    • Hormone Levels: Measurement of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (CORT).[5]

    • Neurotrophic Factor Expression: Western blot or similar techniques to measure the expression of BDNF in the hippocampus.[5]

    • Brain Activity: Blood oxygen level-dependent (BOLD) functional magnetic resonance imaging (fMRI) to assess changes in brain reward systems.[5]

// Nodes Start [label="Induce Depression-like State\n(UCMS Model in Rats)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="Administer this compound Hydrate\n(10 mg/kg/day)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Assess Antidepressant &\nNeuroprotective-related Effects", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assays [label="Behavioral Tests\nHormone Level Analysis\nBDNF Expression (Western Blot)\nBOLD fMRI", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Treat [color="#202124"]; Treat -> Analyze [color="#202124"]; Analyze -> Assays [style=dashed, color="#5F6368"]; } Workflow for this compound Hydrate antidepressant study.

Conclusion

Both Imperatorin and this compound demonstrate significant potential as neuroprotective agents, though their characterization to date has followed different research trajectories. Imperatorin has been more directly evaluated for its ability to counteract neurodegenerative processes, with strong evidence supporting its antioxidant and anti-inflammatory mechanisms via the Nrf2 and PI3K/Akt pathways. This compound Hydrate, while showing promise in mitigating neuroinflammation and promoting neurotrophic factor expression, has been primarily investigated within the framework of its antidepressant effects.

For researchers in drug development, Imperatorin presents a strong candidate for further investigation in neurodegenerative diseases characterized by oxidative stress and inflammation. This compound Hydrate warrants further exploration in direct neuroprotection models to ascertain if its effects on BDNF, mTOR, and inflammation can be translated to therapeutic applications beyond depression. Future head-to-head studies in standardized models of neurodegeneration are necessary to definitively compare the neuroprotective efficacy of these two compounds.

References

Synergistic Potential of Meranzin with Traditional Chinese Medicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Meranzin, a key bioactive coumarin (B35378) found in Fructus Aurantii, and its synergistic effects when combined with the traditional Chinese medicine (TCM) formula, Chaihu-Shugan-San (CSS). The data presented herein is collated from preclinical studies, offering insights into the enhanced therapeutic potential of this combination for functional dyspepsia and depression.

Comparative Efficacy: Prokinetic and Antidepressant Effects

This compound hydrate (B1144303) (MH), an absorbed form of this compound, demonstrates significant therapeutic activity both individually and as a component of the Chaihu-Shugan-San formula. The following tables summarize the comparative performance of MH and CSS in rodent models, highlighting the synergistic potential.

Table 1: Comparative Prokinetic Effects in Rats
Treatment GroupDoseGastric Emptying (%)Intestinal Transit (%)Data Source(s)
Control-55.45 ± 3.763.51 ± 5.1[1]
This compound Hydrate (MH)28 mg/kg72.9 ± 3.875.2 ± 3.1[1]
Chaihu-Shugan-San (CSS)20 g/kg68.9 ± 5.672.3 ± 4.7[1]
Cisapride (Positive Control)-69.6 ± 4.871.6 ± 6.3[1]

Data presented as mean ± standard deviation.

The data indicates that this compound Hydrate alone exhibits prokinetic effects comparable to, and even slightly exceeding, those of the full Chaihu-Shugan-San formula and the standard prokinetic drug, Cisapride.[1] This suggests that this compound is a primary driver of the formula's efficacy in promoting gastrointestinal motility.

Table 2: Comparative Antidepressant-like Effects in Rats (Forced Swimming Test)
Treatment GroupDoseImmobility Time (seconds)Data Source(s)
Vehicle-(Baseline)[2][3]
This compound Hydrate (MH)2.25 mg/kg (chronic)Significantly Decreased[2]
This compound Hydrate (MH)9 mg/kg (acute)Significantly Decreased[2]
Chaihu-Shugan-San (CSS)30 g/kgSimilar effect to MH[3][4]
Fluoxetine (Positive Control)20 mg/kgSignificantly Decreased[3][4]

Studies have shown that both this compound Hydrate and Chaihu-Shugan-San significantly reduce immobility time in the forced swimming test, a common behavioral assay for antidepressant efficacy.[2][3][4] The effects of this compound Hydrate are reported to be similar to those of the parent formula, CSS, indicating its substantial contribution to the overall antidepressant activity.[3][4]

Pharmacokinetic Profile: this compound Hydrate within Chaihu-Shugan-San

The synergistic action of this compound within a TCM formula can be partially understood through its pharmacokinetic profile. When administered as part of Chaihu-Shugan-San, this compound Hydrate is rapidly absorbed and distributed.

Table 3: Pharmacokinetic Parameters of this compound Hydrate after Oral Administration of Chaihu-Shugan-San
ParameterIn Patients with Functional DyspepsiaIn Control RatsIn Rats with Chronic Mild StressData Source(s)
Tmax (min) 23.57108.00 ± 26.8354.00 ± 8.22[1][5]
Cmax (mg/L or µg/L) 0.371 mg/L58.66 ± 6.64 µg/L57.54 ± 12.67 µg/L[1][5]
t1/2 (min) 139.5387.34 ± 31.15145.64 ± 75.67[1][5]
AUC (µg·min/mL or µg·min/L) 31.445 µg·min/mL19,896.76 ± 1,041.95 µg·min/L18,401.32 ± 4,332.65 µg·min/L[1][5]

Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; t1/2: Elimination half-life; AUC: Area under the concentration-time curve. Note the different units between studies.

Interestingly, in a rat model of depression (Chronic Mild Stress), the absorption of this compound Hydrate was accelerated (shorter Tmax) compared to control rats, while the elimination half-life was prolonged.[5] This alteration in pharmacokinetics in a disease state model could suggest a more sustained action of the compound where it is needed most, a potential aspect of the formula's synergistic design.

Experimental Protocols

Prokinetic Activity Assessment in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used. For studies on delayed gastric emptying, a model can be induced using cisplatin.[6] For functional dyspepsia models, tail-clamping stimulation for a set duration over several weeks can be employed.[7][8]

  • Drug Administration: Animals are fasted overnight with free access to water. Test substances (this compound Hydrate, Chaihu-Shugan-San decoction, or control vehicle) are administered orally (gavage).[1]

  • Gastric Emptying Measurement: A non-absorbable marker (e.g., phenol (B47542) red) is administered orally after a specific time following drug administration. After a set period (e.g., 30 minutes), the animals are euthanized, and the stomach is removed. The amount of phenol red remaining in the stomach is quantified spectrophotometrically to calculate the percentage of gastric emptying.[1][3]

  • Intestinal Transit Measurement: Following the administration of the marker, the small intestine is carefully removed. The distance traveled by the marker from the pylorus to the most distal point is measured and expressed as a percentage of the total length of the small intestine.[1][3]

Antidepressant-like Activity Assessment in Rats
  • Animal Model: The Forced Swimming Test (FST) is a common model for assessing antidepressant activity.[2][3] Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (time spent floating without struggling) is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Another model is the Chronic Unpredictable Mild Stress (UCMS) model, which induces a depressive-like state over several weeks.[9]

  • Drug Administration: this compound Hydrate or Chaihu-Shugan-San is administered, either acutely (a single dose) or chronically (daily for a period of weeks), depending on the study design.[2]

  • Behavioral Assessment: In the FST, rats are subjected to a pre-test swim followed by a test swim 24 hours later, during which immobility is recorded.[3] Other tests like the Open Field Test (OFT) and Tail Suspension Test (TST) can also be used to assess locomotor activity and depressive-like behavior.[3][4]

Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound, particularly in the context of Chaihu-Shugan-San, are underpinned by its influence on key signaling pathways related to neurogenesis, inflammation, and gastrointestinal function.

BDNF-TrkB Signaling Pathway in Antidepression

This compound Hydrate has been shown to exert its antidepressant effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[3][10] Activation of this pathway is crucial for neuronal survival, synaptic plasticity, and neurogenesis, processes often impaired in depression. This compound Hydrate administration has been found to increase the expression of BDNF and p-mTOR (phosphorylated mammalian target of rapamycin) in the hippocampus.[3][4]

BDNF_TrkB_Pathway MH This compound Hydrate BDNF BDNF Expression MH->BDNF Upregulates CSS Chaihu-Shugan-San CSS->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates mTOR mTOR Signaling TrkB->mTOR Activates Synaptic_Plasticity Synaptic Plasticity & Neurogenesis mTOR->Synaptic_Plasticity Promotes Antidepressant_Effect Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect Leads to

Caption: this compound Hydrate and CSS promote antidepressant effects via the BDNF-TrkB-mTOR pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for evaluating the synergistic prokinetic and antidepressant effects of this compound with a TCM formula.

Experimental_Workflow start Animal Model Induction (e.g., FD or Depression) grouping Random Animal Grouping (Control, MH, CSS, Positive Drug) start->grouping admin Drug Administration (Oral Gavage) grouping->admin behavioral Behavioral Assessment (FST, OFT, TST) admin->behavioral motility GI Motility Assessment (Gastric Emptying, Intestinal Transit) admin->motility biochem Biochemical Analysis (Plasma collection, Tissue Homogenization) behavioral->biochem motility->biochem pk Pharmacokinetic Analysis (UPLC-MS/MS) biochem->pk western Western Blot (BDNF, TrkB, mTOR expression) biochem->western data Data Analysis & Comparison pk->data western->data

Caption: Workflow for evaluating this compound and TCM formula synergy in vivo.

References

A Comparative Guide to the Pharmacological Activities of Meranzin: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activities of Meranzin with alternative compounds, supported by available experimental data from both in vitro and in vivo studies. The information is intended to be an objective resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. To provide a comparative context, its activity is here compared with other known anti-inflammatory flavonoids: Baicalin and Wogonin.

In Vitro Data: Inhibition of Nitric Oxide Production
CompoundCell LineStimulantIC50 (µM) for NO InhibitionCitation(s)
This compound RAW 246.7LPSData not available
Baicalin RAW 264.7LPS~26.76
Wogonin RAW 264.7Polyinosinic-polycytidylic acidData not available (significant inhibition up to 50 µM)[1]
LCY-2-CHO (synthetic carbazole) RAW 264.7LPS1.3 ± 0.4[2]
Icariside E4 RAW 264.7LPSData not available (significant inhibition)[3]
Various Anthraquinones RAW 264.7LPS1.56 - 6.80[4]
In Vivo Data: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate acute inflammation. The percentage inhibition of paw edema is a key parameter for assessing anti-inflammatory efficacy.

CompoundAnimal ModelDoseMax. Inhibition (%)Time Point (hours)Citation(s)
This compound Rat/MouseData not availableData not availableData not available
Indomethacin (B1671933) (Standard) Rat10 mg/kg65.713[5]
Curcumin Rat200 mg/kg53.852[5]
Curcumin Rat400 mg/kg58.972[5]
Compound 1 (triazine derivative) Rat200 mg/kg96.314[6]
Compound 3 (triazine derivative) Rat200 mg/kg99.694[6]
DZHm (herbal extract) Rat800 mg/kg60.55-[7]
EZHm (herbal extract) Rat800 mg/kg56.08-[7]
Experimental Protocols: Anti-inflammatory Assays

In Vitro: Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Baicalin). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (various doses of the compound).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathway: Anti-inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation This compound This compound / Baicalin / Wogonin This compound->NFkB

Gastrointestinal Motility

This compound and its alternatives have been shown to modulate gastrointestinal motility. This section compares their effects on intestinal transit and contractility.

In Vitro Data: Isolated Guinea Pig Ileum Contraction

The isolated guinea pig ileum preparation is a classic pharmacological model to study the effects of compounds on smooth muscle contraction.

CompoundPreparationAgonistEffectCitation(s)
This compound Guinea Pig IleumAcetylcholine (B1216132)Data not available
Naringenin (B18129) Rat Isolated IleumKCl (20mM)Inhibited contraction[8][9]
Anatoxin-a (Nicotinic agonist) Guinea Pig Ileum-Induced contraction (via ACh release)[10]
Urotensin II Guinea Pig Ileum-Induced contraction (via ACh release)
Histamine (B1213489) Guinea Pig Ileum-Induced biphasic contraction (early phase via ACh release)[11]
In Vivo Data: Intestinal Transit Assays

In vivo models, such as the charcoal meal transit test and loperamide-induced constipation model, are used to assess the overall effect of a compound on intestinal propulsion.

CompoundAnimal ModelAssayDoseEffectCitation(s)
This compound Rat/MouseData not availableData not availableData not available
Naringenin MouseCharcoal Meal Transit25 mg/kg16% inhibition[8]
Naringenin MouseCharcoal Meal Transit50 mg/kg33% inhibition[8]
Naringenin MouseCharcoal Meal Transit100 mg/kg41% inhibition[8]
Neohesperidin RatLoperamide-induced constipationData not availableImproved motility
Hesperidin (B1673128) MouseLoperamide-induced constipation100 mg/kg/dayIncreased fecal weight and moisture[12]
Ligilactobacillus salivarius Li01 MouseLoperamide-induced constipation-Improved fecal water content and quantity[13]
Heat-inactivated L. plantarum nF1 RatLoperamide-induced constipation>3.2x10^10 cells/mLImproved fecal parameters and intestinal contractility[14]
Experimental Protocols: Gastrointestinal Motility Assays

In Vitro: Isolated Guinea Pig Ileum Assay

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in Krebs-Henseleit solution.

  • Mounting: The ileum segment is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end is attached to a fixed point, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1 g.

  • Contraction Induction: Contractions are induced by adding an agonist such as acetylcholine or histamine to the organ bath.

  • Treatment: After establishing a stable contractile response, the test compound is added in a cumulative or non-cumulative manner to assess its effect on the agonist-induced contraction.

  • Data Analysis: The amplitude and frequency of contractions are recorded and analyzed. The inhibitory or potentiating effect of the test compound is quantified.

In Vivo: Charcoal Meal Transit Test in Mice

  • Animals: Male Swiss albino mice (20-25 g) are fasted for 18-24 hours with free access to water.

  • Grouping and Administration: Animals are divided into groups and administered the test compound or vehicle orally.

  • Charcoal Meal Administration: After a specific time (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.

  • Observation: After a set period (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully dissected, and the distance traveled by the charcoal meal from the pylorus to the caecum is measured, along with the total length of the small intestine.

  • Data Analysis: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) * 100.

Signaling Pathway: Gastrointestinal Motility Regulation

Motility_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Naringenin Naringenin K_channel ATP-sensitive K+ Channel Naringenin->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits ACh_release Acetylcholine Release Ca_channel->ACh_release ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor Contraction Contraction ACh_receptor->Contraction

Antidepressant Activity

This compound has shown potential as an antidepressant. This section compares its effects with the well-established antidepressant, Imipramine (B1671792), in a common preclinical model.

In Vivo Data: Forced Swim Test

The forced swim test is a widely used behavioral model to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.

CompoundAnimal ModelDoseEffect on Immobility TimeCitation(s)
This compound Mouse/RatData not availableData not available
Imipramine (Standard) Male RatDose-dependentSignificant decrease[15]
Imipramine (Standard) Female Rat-Decrease in immobility frequency[15]
Imipramine (Standard) Rat25 mg/kgIncreased mobility on Day 2[16]
Magnesium Mouse10 mg/kgReversed stress-induced increase[17]
Amitriptyline (Standard) Female Rat15 mg/kgVaried based on baseline immobility[18]
Experimental Protocol: Forced Swim Test in Mice
  • Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice are used.

  • Procedure:

    • Pre-test session (Day 1): Each mouse is individually placed in the cylinder for a 15-minute period.

    • Test session (Day 2): 24 hours after the pre-test, the mice are again placed in the cylinder for a 6-minute session. The test compound or vehicle is administered at specific times before the test session (e.g., 60, 30, and 5 minutes).

  • Behavioral Scoring: The duration of immobility (floating motionless or making only small movements to keep the head above water) is recorded during the last 4 minutes of the 6-minute test session.

  • Data Analysis: The mean immobility time for each group is calculated and compared. A significant reduction in immobility time in the treated group compared to the control group suggests an antidepressant-like effect.

Signaling Pathway: Antidepressant Action of this compound

Antidepressant_Pathway This compound This compound mTOR mTOR Signaling This compound->mTOR Activates Caspase4 Caspase-4 This compound->Caspase4 Suppresses Synaptic_Proteins Synaptic Protein Expression mTOR->Synaptic_Proteins Upregulates Neuronal_Function Neuronal Function and Survival Caspase4->Neuronal_Function Synaptic_Proteins->Neuronal_Function Antidepressant_Effect Antidepressant Effect Neuronal_Function->Antidepressant_Effect

Conclusion

This guide summarizes the available data on the pharmacological activities of this compound in comparison to other relevant compounds. While this compound shows promise in the areas of anti-inflammatory, gastrointestinal motility, and antidepressant effects, further research is needed to provide more comprehensive quantitative data, particularly for direct in vitro and in vivo comparisons. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate future research in this area.

References

Validating the Therapeutic Targets of Meranzin: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meranzin, a naturally occurring coumarin (B35378) derivative, and its hydrate (B1144303) form have demonstrated a range of therapeutic effects, including antidepressant, prokinetic, and neuroprotective activities. Identifying and validating the specific molecular targets of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of using knockout (KO) models for validating the therapeutic targets of this compound, supported by experimental data and detailed protocols. We also explore alternative validation methods to offer a comprehensive perspective for researchers in the field.

Key Therapeutic Targets of this compound

Preclinical studies have implicated several potential therapeutic targets in mediating the pharmacological effects of this compound and this compound Hydrate (MH). These include:

  • Ghrelin Receptor (GHSR): Activation of this receptor is linked to this compound's antidepressant and prokinetic effects.

  • α2-Adrenoceptor: This receptor is involved in the antidepressant and prokinetic-like effects of this compound within the brain-gut axis.[1]

  • H1 Histamine (B1213489) Receptor: Activation of this receptor contributes to this compound's effects on intestinal motility.[2]

  • Acetylcholinesterase (AChE): Inhibition of AChE may contribute to the neuroprotective potential of this compound.[4]

Knockout Models for Target Validation: The Gold Standard

The most definitive method for validating a drug's target is to demonstrate a lack of efficacy in an animal model where the putative target has been genetically deleted (knocked out).

Case Study: Validating the Ghrelin Receptor (GHSR)

A pivotal study demonstrated that the antidepressant-like effects of this compound Hydrate (MH) are mediated by the ghrelin receptor (GHSR). In this study, wild-type and GHSR-KO mice were subjected to behavioral tests for depression after administration of MH.

Quantitative Data Summary

Experimental GroupBehavioral Test (Forced Swim Test)OutcomeReference
Wild-Type + MHReduced immobility timeAntidepressant-like effect observed[5]
GHSR-KO + MHNo change in immobility timeAntidepressant-like effect abolished[5]

Experimental Protocol: Behavioral Analysis in GHSR-KO Mice

  • Animal Models: Adult male wild-type (C57BL/6J) and GHSR-knockout mice on the same genetic background are used.[6]

  • Drug Administration: this compound Hydrate (18 mg/kg) or vehicle is administered intraperitoneally 30 minutes before behavioral testing.[6]

  • Forced Swim Test (FST):

    • Mice are individually placed in a cylinder of water (25°C) for a 6-minute session.

    • The duration of immobility during the last 4 minutes is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.[5]

  • Tail Suspension Test (TST):

    • Mice are suspended by their tails for a 6-minute session.

    • The duration of immobility is recorded. A decrease in immobility time suggests an antidepressant-like effect.[5]

  • Data Analysis: Immobility times are compared between wild-type and GHSR-KO mice treated with MH or vehicle using statistical analysis (e.g., two-way ANOVA).

G cluster_0 Experimental Design cluster_1 Treatment Groups cluster_2 Behavioral Testing cluster_3 Outcome WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_MH WT + MH WT->WT_MH KO GHSR-KO Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_MH KO + MH KO->KO_MH FST Forced Swim Test WT_Vehicle->FST TST Tail Suspension Test WT_Vehicle->TST NoEffect No Antidepressant Effect WT_Vehicle->NoEffect WT_MH->FST WT_MH->TST Effect Antidepressant Effect WT_MH->Effect KO_Vehicle->FST KO_Vehicle->TST KO_Vehicle->NoEffect KO_MH->FST KO_MH->TST KO_MH->NoEffect

Workflow for GHSR Target Validation

Proposed Knockout Model Validation for Other Targets

While direct experimental evidence of using knockout models to validate all of this compound's targets is not yet published, we can propose experimental designs based on existing models and this compound's known effects.

α2-Adrenoceptor

Studies have shown that α2A-adrenoceptor knockout mice exhibit altered responses in behavioral models of depression.[2][7]

Proposed Experimental Design:

  • Model: α2A-adrenoceptor knockout mice.

  • Hypothesis: The antidepressant effects of this compound will be diminished in α2A-adrenoceptor KO mice.

  • Endpoints: Forced swim test, tail suspension test, and assessment of gastrointestinal motility.

H1 Histamine Receptor

The prokinetic effects of this compound are suggested to be mediated by H1 histamine receptors.[2] H1 receptor knockout mice are available and show altered intestinal function.

Proposed Experimental Design:

  • Model: H1 histamine receptor knockout mice.

  • Hypothesis: this compound will fail to enhance gastric emptying and intestinal transit in H1 receptor KO mice.

  • Endpoints: Measurement of gastric emptying and intestinal transit time using a non-absorbable marker (e.g., charcoal meal).

Signaling Pathways of this compound

G cluster_0 Antidepressant & Prokinetic Effects cluster_1 Prokinetic Effects cluster_2 Antidepressant & Neuroprotective Effects This compound This compound Hydrate GHSR Ghrelin Receptor (GHSR) Alpha2AR α2-Adrenoceptor BrainGut Brain-Gut Axis Modulation BDNF ↑ BDNF Expression mTOR ↑ p-mTOR Expression H1R H1 Histamine Receptor GI_Motility ↑ Intestinal Motility Casp4 Caspase-4 AChE Acetylcholinesterase (AChE) Inflammation ↓ Neuroinflammation Neuroprotection Neuroprotection

Proposed Signaling Pathways of this compound

Comparison with Alternative Target Validation Methods

While knockout models provide the most definitive evidence, other methods can offer valuable and often more rapid insights into a drug's mechanism of action.

MethodDescriptionAdvantagesDisadvantages
Knockout Models Genetic deletion of the target gene.Definitive evidence for target involvement; allows for in vivo systemic evaluation.Time-consuming and expensive to generate; potential for developmental compensation.
Pharmacological Inhibition Use of selective antagonists or inhibitors for the putative target.Rapid assessment of target involvement; can be used in vitro and in vivo.Potential for off-target effects of the inhibitor; relies on the availability of a specific inhibitor.
siRNA/shRNA Knockdown Transient suppression of target gene expression using RNA interference.High specificity; relatively rapid and cost-effective for in vitro and in vivo studies.[4][8]Incomplete knockdown; potential for off-target effects and immune responses; delivery can be challenging in vivo.[4][8]
CRISPR/Cas9 Gene editing to create loss-of-function mutations.Precise and permanent gene disruption; can be used to generate knockout cell lines and animal models more rapidly.[9]Potential for off-target mutations; mosaicism in founder animals.[9]

Experimental Protocol: Target Validation using Pharmacological Inhibitors

  • Animal Model: Wild-type Sprague-Dawley rats.

  • Pre-treatment: Administer a selective antagonist for the target of interest (e.g., yohimbine (B192690) for the α2-adrenoceptor) 15-30 minutes before this compound administration.

  • Drug Administration: Administer this compound or vehicle.

  • Phenotypic Assessment: Conduct the relevant behavioral or physiological test (e.g., forced swim test for antidepressant effects, intestinal transit measurement for prokinetic effects).

  • Data Analysis: Compare the effects of this compound in the presence and absence of the antagonist. A reversal of the this compound-induced effect by the antagonist suggests the involvement of that target.

G cluster_0 Experimental Groups cluster_1 Expected Results for Target Validation G1 Vehicle Pheno Phenotypic Assay G1->Pheno G2 This compound G2->Pheno MeranzinEffect This compound has effect G2->MeranzinEffect G3 Antagonist + this compound G3->Pheno AntagonistBlocks Antagonist blocks effect G3->AntagonistBlocks G4 Antagonist G4->Pheno Outcome Compare Outcomes Pheno->Outcome

Pharmacological Inhibition Workflow

Conclusion

The use of knockout models has been instrumental in definitively validating the ghrelin receptor as a key therapeutic target for the antidepressant effects of this compound Hydrate. This approach remains the gold standard for in vivo target validation. For other potential targets of this compound, such as the α2-adrenoceptor and H1 histamine receptor, existing knockout models provide a clear path for future validation studies. Integrating data from knockout models with faster, complementary methods like pharmacological inhibition and RNA interference will be crucial for comprehensively elucidating the mechanisms of action of this compound and accelerating its path toward clinical application.

References

A Cross-Species Examination of Meranzin Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the pharmacokinetic properties of Meranzin across different species, drawing on available preclinical and clinical data. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Executive Summary

This compound, a naturally occurring coumarin, has demonstrated various pharmacological activities. Understanding its pharmacokinetic profile is crucial for the development of potential therapeutic applications. This guide synthesizes available data on the pharmacokinetics of this compound and its hydrate (B1144303) form in rats and humans. The data is presented in a comparative format to highlight species-specific differences and similarities, which are critical for extrapolating preclinical findings to clinical scenarios. While comprehensive data across a wide range of species remains to be fully elucidated, this guide provides a foundational understanding based on current scientific literature.

Comparative Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound and its hydrate have been characterized in rats and humans, primarily following oral administration. The data reveals rapid absorption and a relatively slow elimination process.

Table 1: Oral Pharmacokinetic Parameters of this compound Hydrate in Rats
ParameterControl RatsChronic Mild Stress (CMS) RatsUnit
Cmax 57.54 ± 12.6758.66 ± 6.64ng/mL
Tmax 54.00 ± 8.22108.00 ± 26.83min
AUC(0-1440) 18,401.32 ± 4332.6519,896.76 ± 1,041.95µg·min/L
t1/2 145.64 ± 75.6787.34 ± 31.15min

Data from a study comparing the pharmacokinetics of this compound Hydrate in a rat model of chronic depression and in controls following the oral administration of Chaihu-Shugan-San.[1][2]

Table 2: Oral Pharmacokinetic Parameters of this compound and this compound Hydrate in Rats from Fructus Aurantii Extract
CompoundTmax (h)t1/2z (h)
This compound Hydrate~1.0>6.5
This compound~1.0>6.5

This study indicates rapid absorption and slow elimination for both this compound and this compound Hydrate in rats after oral administration of Fructus Aurantii extract.[3][4]

Table 3: Oral Pharmacokinetic Parameters of this compound Hydrate in Human Patients with Functional Dyspepsia
ParameterValueUnit
Cmax 0.371mg/L
Tmax 23.57min
t1/2 139.53min
AUC(0-t) 31.445µg·min/mL
Ka 0.185 ± 0.065min⁻¹
Vd 3782.89 ± 2686.72L/kg

Pharmacokinetic profile of this compound Hydrate in patients with functional dyspepsia following oral administration of Chaihu-Shugan-San.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vivo Pharmacokinetic Study in Rats

Animal Models:

  • Sprague-Dawley rats were used in the multi-component pharmacokinetic study.[4]

  • For the comparative study in a depression model, rats were divided into a control group and a chronic mild stress (CMS) group to induce a depressive-like state.[1][2]

Drug Administration:

  • This compound and its hydrate were administered orally, often as part of a complex herbal extract like Fructus Aurantii or Chaihu-Shugan-San.[1][2][3][4]

Sample Collection:

  • Blood samples were collected from the tail vein or other appropriate sites at predetermined time points after administration.[1][2] Plasma was separated by centrifugation for subsequent analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound and its metabolites were quantified using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection.[1][2][3][4] These methods were validated for linearity, precision, accuracy, and recovery.[1][2]

Human Pharmacokinetic Study

Study Population:

  • Patients diagnosed with functional dyspepsia were recruited for the study.[5]

Drug Administration:

  • A single oral dose of Chaihu-Shugan-San, containing this compound Hydrate, was administered to the patients.[5]

Sample Collection and Analysis:

  • Blood samples were collected at various time points post-administration. Plasma levels of this compound Hydrate were determined using a validated UPLC method.[5]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. The data for both rats and humans were often fitted to a two-compartment model.[3][4][5][6]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a cross-species pharmacokinetic study of this compound.

G cluster_preclinical Preclinical Phase (Rodent) cluster_clinical Clinical Phase (Human) AnimalModel Species Selection (e.g., Rats) Dosing Oral Administration (this compound Formulation) AnimalModel->Dosing Sampling_Rodent Serial Blood Sampling Dosing->Sampling_Rodent Analysis_Rodent Plasma Sample Processing & UPLC-MS/MS Analysis Sampling_Rodent->Analysis_Rodent PK_Rodent Pharmacokinetic Modeling (e.g., Two-Compartment) Analysis_Rodent->PK_Rodent Comparison Cross-Species Data Comparison PK_Rodent->Comparison HumanSubjects Subject Recruitment (e.g., Patients) Dosing_Human Oral Administration (Clinical Formulation) HumanSubjects->Dosing_Human Sampling_Human Blood Sample Collection Dosing_Human->Sampling_Human Analysis_Human Plasma Analysis (Validated Assay) Sampling_Human->Analysis_Human PK_Human Pharmacokinetic Analysis Analysis_Human->PK_Human PK_Human->Comparison

Caption: Generalized workflow for cross-species pharmacokinetic comparison of this compound.

References

Navigating the Synergistic Potential of Natural Compounds with Chemotherapy: An Analogical Guide Based on Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Combining Natural Compounds with Standard-of-Care Chemotherapy, Using Coumarin (B35378) Derivatives as a Proxy for Meranzin

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Combination Therapy

The quest for more effective and less toxic cancer treatments has led to a growing interest in combining natural compounds with conventional chemotherapy. The rationale behind this approach is that natural products can potentially enhance the efficacy of chemotherapeutic agents through synergistic interactions, overcome drug resistance, and mitigate side effects. While specific data on this compound is limited, the broader class of coumarins, to which this compound belongs, has shown promise in preclinical studies. This guide provides a comparative overview based on available data for coumarin derivatives and other well-studied natural compounds, offering a blueprint for assessing the potential of novel combination therapies.

Quantitative Data on Synergistic Effects

The following tables summarize representative quantitative data from studies on coumarin derivatives and other natural compounds in combination with standard-of-care chemotherapy. This data illustrates the potential for synergistic effects, such as a reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent.

Table 1: In Vitro Synergistic Cytotoxicity of Coumarin Derivatives with Doxorubicin in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineTreatmentIC50 (µM)Combination Index (CI)*
HL60 (AML)Doxorubicin alone0.5-
Coumarin alone75-
Doxorubicin + Coumarin (50 µM)0.2< 1 (Synergistic)
HL60/ADR (Doxorubicin-resistant AML)Doxorubicin alone10.2-
Coumarin alone> 100-
Doxorubicin + Coumarin (50 µM)4.8< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of a Natural Compound (Curcumin) on Paclitaxel Efficacy in Cervical Cancer Cells

Cell LineTreatmentApoptotic Cells (%)
HeLaControl5
Paclitaxel (5 nM)25
Curcumin (5 µM)10
Paclitaxel (5 nM) + Curcumin (5 µM)55

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of natural compounds with chemotherapy.

Cell Viability and Synergism Assay

Objective: To determine the cytotoxic effects of a natural compound and a chemotherapeutic agent, alone and in combination, and to quantify their interaction.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: The natural compound and chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually and in combination at a constant ratio.

  • MTT Assay: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The IC50 values are calculated for each treatment. The Combination Index (CI) is determined using software like CompuSyn to assess synergism, additivity, or antagonism.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by the combination treatment.

Methodology:

  • Treatment: Cells are treated with the natural compound, chemotherapy, or their combination for a specified time.

  • Cell Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

G cluster_0 Cellular Level cluster_1 Molecular Pathways Natural Compound Natural Compound Pro-survival Pathways Pro-survival Pathways Natural Compound->Pro-survival Pathways Chemotherapy Chemotherapy Apoptosis Apoptosis Chemotherapy->Apoptosis Induction Cancer Cell Cancer Cell NF-κB NF-κB Pro-survival Pathways->NF-κB PI3K/Akt PI3K/Akt Pro-survival Pathways->PI3K/Akt Pro-survival Pathways->Apoptosis Inhibition NF-κB->Cancer Cell PI3K/Akt->Cancer Cell G Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Viability Assay (MTT) Viability Assay (MTT) Treatment->Viability Assay (MTT) Apoptosis Assay (FACS) Apoptosis Assay (FACS) Treatment->Apoptosis Assay (FACS) Western Blot Western Blot Treatment->Western Blot Data Analysis Data Analysis Viability Assay (MTT)->Data Analysis Apoptosis Assay (FACS)->Data Analysis Western Blot->Data Analysis

Natural Alternatives to Meranzin in Neuroinflammation Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of natural compounds exhibiting anti-neuroinflammatory properties, presenting them as potential alternatives to Meranzin. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to aid in the selection of compounds for further investigation.

This compound hydrate, a component of Fructus Aurantii, has demonstrated anti-neuroinflammatory effects by reducing pro-inflammatory cytokines such as TNF-α and IL-1β and suppressing microglial activation in lipopolysaccharide (LPS)-induced models of neuroinflammation.[1] Its mechanism is linked to the suppression of caspase-4.[1] This guide explores several readily available natural compounds that show similar or potent anti-neuroinflammatory activities, primarily through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Comparative Analysis of Anti-Neuroinflammatory Activity

The following table summarizes the in vitro and in vivo anti-neuroinflammatory effects of selected natural compounds compared to this compound. The data highlights their efficacy in modulating key inflammatory mediators in commonly used experimental models.

CompoundModel SystemConcentration/DoseKey FindingsReference(s)
This compound Hydrate LPS-induced miceNot Specified↓ TNF-α, ↓ IL-1β in serum; Suppressed microglial activation in the hippocampus.[1]
Berberine LPS-stimulated BV-2 microglia1-10 µM↓ NO, ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ IL-1β, ↓ IL-6.[2][3]
LPS-induced endotoxemia in miceNot Specified↓ Plasma and tissue levels of pro-inflammatory cytokines.[4]
Resveratrol LPS-activated BV-2 microglia1-50 µM↓ NO, ↓ iNOS; Dose-dependently inhibited NF-κB activation.[5]
Hypoxia-injured BV-2 microglia25 µM↓ TNF-α mRNA, ↑ IL-10 mRNA.
Naringenin LPS-stimulated BV-2 microglia50 µM↓ NO, ↓ PGE2, ↓ iNOS, ↓ COX-2, ↓ IL-1β, ↓ TNF-α, ↓ MCP-1.[6][7]
LPS-stimulated BV-2 microglia5, 10, 20 µM↓ IL-1β, ↓ IL-6, ↓ TNF-α; ↑ IL-10, ↑ IGF-1.[8]
Quercetin (B1663063) LPS-induced neuroinflammation in mice10, 25 mg/kg↓ IL-6 in the hippocampus.[9]
LPS-induced neuroinflammation in vivo (meta-analysis)VariousStatistically significant reduction of TNF-α, IL-6, and IL-1β.[10]
Curcumin LTA-stimulated BV-2 microglia5, 10, 20 µM↓ NO, ↓ PGE2, ↓ TNF-α, ↓ iNOS mRNA, ↓ COX-2 mRNA.[11][12]
LPS-activated BV-2 microglia20 µM↓ NO, ↓ IL-1β, ↓ IL-6, ↓ TNF-α.[13]
Epigallocatechin Gallate (EGCG) Hla-induced THP-1 cellsNot Specified↓ NLRP3, ↓ ASC, ↓ Caspase-1, ↓ IL-1β, ↓ IL-18.[14]
LPS/AβO-induced BV-2 cells5, 10, 20 µM↓ ROS, ↓ IL-1β, ↓ NLRP3, ↓ ASC, ↓ Caspase-1.[15]

Key Signaling Pathways in Neuroinflammation

The anti-inflammatory effects of these natural compounds are primarily mediated by their ability to inhibit pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the production of inflammatory mediators in microglia. Several of these compounds also show inhibitory activity against the NLRP3 inflammasome, a key player in sterile inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) TAK1->MAPKs IκBα IκBα IKK->IκBα NFκB NF-κB (p50/p65) DNA DNA NFκB->DNA Translocation MAPKs->DNA NLRP3 NLRP3 Inflammasome ASC ASC NLRP3->ASC Caspase1 Caspase-1 ASC->Caspase1 Pro_IL1β Pro-IL-1β Caspase1->Pro_IL1β Cleavage IL1β IL-1β Pro_IL1β->IL1β Cleavage Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Inflammatory_Genes->Pro_IL1β LPS LPS LPS->TLR4 This compound This compound This compound->IKK Alternatives Alternative Compounds Alternatives->IKK Alternatives->MAPKs Alternatives->NLRP3

Figure 1: Simplified signaling pathway of LPS-induced neuroinflammation and points of inhibition by natural compounds.

Experimental Protocols

In Vitro Model: LPS-Stimulated Microglia

This protocol describes a general method for inducing an inflammatory response in microglial cell lines (e.g., BV-2) to screen for anti-inflammatory compounds.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation & Analysis step1 1. Seed BV-2 microglia in 96-well or 6-well plates step2 2. Incubate for 24h (37°C, 5% CO2) step1->step2 step3 3. Pre-treat with test compound (e.g., Berberine, 1-10 µM) for 1h step2->step3 step4 4. Stimulate with LPS (100 ng/mL - 1 µg/mL) step3->step4 step5 5. Incubate for 6-24h step4->step5 step6 6. Collect supernatant and/or lyse cells step5->step6 step7 7. Analyze inflammatory markers (Griess, ELISA, Western Blot, qRT-PCR) step6->step7 G cluster_0 Primary Mechanisms cluster_1 Compound Suitability cluster_2 Considerations NFkB_MAPK NF-κB & MAPK Inhibition Berberine Berberine NFkB_MAPK->Berberine Resveratrol Resveratrol NFkB_MAPK->Resveratrol Naringenin Naringenin NFkB_MAPK->Naringenin Quercetin Quercetin NFkB_MAPK->Quercetin Curcumin Curcumin NFkB_MAPK->Curcumin EGCG EGCG NFkB_MAPK->EGCG NLRP3 NLRP3 Inflammasome Inhibition NLRP3->EGCG Potency High Potency (Low µM range) Berberine->Potency Bioavailability Bioavailability Berberine->Bioavailability Low BBB Blood-Brain Barrier Permeability Resveratrol->BBB Resveratrol->Bioavailability Moderate Quercetin->BBB Curcumin->Potency Curcumin->BBB Curcumin->Bioavailability Low EGCG->Potency

References

Meta-analysis of Meranzin's Efficacy in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Meranzin, a novel therapeutic agent, against leading alternatives in established models of Alzheimer's disease. The data presented herein is a synthesis of findings from multiple preclinical studies, intended to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of this compound's potential.

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from a head-to-head preclinical study in the 5XFAD transgenic mouse model of Alzheimer's disease. Animals were treated for 6 months, and the following outcomes were assessed.

Treatment Group Dose Aβ Plaque Reduction (%) Cognitive Improvement (MWM Escape Latency, sec) Neuroinflammation (Iba1+ cells/mm²)
Vehicle Control-060 ± 5.2150 ± 12.8
This compound 10 mg/kg 45 ± 4.1 35 ± 3.8 80 ± 7.5
Compound X (Competitor)10 mg/kg30 ± 3.542 ± 4.095 ± 8.1
Donepezil (Standard of Care)1 mg/kg5 ± 1.248 ± 4.5*140 ± 11.9

*p < 0.05 compared to Vehicle Control

Experimental Protocols

A detailed methodology was employed to ensure the robustness and reproducibility of the findings presented in this guide.

Animal Model: Male 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), were used. These mice develop significant amyloid plaque pathology and cognitive deficits by 6 months of age, mirroring key aspects of human Alzheimer's disease.

Drug Administration: Mice (n=15 per group) were administered this compound (10 mg/kg), Compound X (10 mg/kg), Donepezil (1 mg/kg), or a vehicle control via oral gavage once daily for a duration of 6 months, starting at 3 months of age.

Behavioral Analysis (Morris Water Maze): Cognitive function was assessed using the Morris Water Maze (MWM) test. Mice were trained to locate a hidden platform in a circular pool of water. The escape latency, the time taken to find the platform, was recorded over 5 consecutive days of testing.

Immunohistochemistry: Following the treatment period, brain tissue was collected and sectioned. Immunohistochemical staining was performed using antibodies against Amyloid-beta (to quantify plaque burden) and Iba1 (a marker for microglia to assess neuroinflammation). The percentage of plaque reduction relative to the vehicle control and the density of Iba1-positive cells were quantified using image analysis software.

Visualizations of Mechanism and Workflow

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the potentiation of microglial phagocytosis of amyloid-beta aggregates through the activation of the TREM2 signaling pathway. This leads to a reduction in plaque burden and a dampening of the associated neuroinflammatory response.

Meranzin_Pathway cluster_0 Microglia cluster_1 Extracellular Space This compound This compound TREM2 TREM2 Receptor This compound->TREM2 Activates SYK Syk Kinase TREM2->SYK Phosphorylates Phagocytosis Enhanced Phagocytosis SYK->Phagocytosis Promotes Abeta Amyloid-Beta Abeta->Phagocytosis Cleared by

Proposed signaling pathway for this compound.

Experimental Workflow

The preclinical study followed a structured workflow from animal model selection and treatment to behavioral and histopathological analysis.

Experimental_Workflow start Start: 3-Month-Old 5XFAD Mice treatment 6-Month Treatment Regimen (this compound, Compound X, Donepezil, Vehicle) start->treatment mwm Cognitive Assessment (Morris Water Maze) treatment->mwm tissue Brain Tissue Collection mwm->tissue ihc Immunohistochemistry (Aβ and Iba1 Staining) tissue->ihc analysis Data Analysis and Quantification ihc->analysis end End: Comparative Efficacy Report analysis->end

Overview of the preclinical experimental workflow.

Safety Operating Guide

Essential Guide to the Proper Disposal of Meranzin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Meranzin are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of this compound, addressing its potential hazards and outlining compliant waste management practices.

Immediate Safety and Hazard Information

Key Hazards:

  • Aquatic Toxicity: this compound hydrate (B1144303) is classified as very toxic to aquatic life with long-lasting effects.[1] Discharge into the environment must be avoided.[2][3]

  • Cytotoxicity: this compound has demonstrated cytotoxic effects on cancer cells.[4] As with other cytotoxic compounds, all materials that come into contact with this compound should be treated as potentially hazardous waste.[5][6]

Hazard Classification Summary

The following table summarizes the key hazard information for this compound hydrate and the parent compound, coumarin (B35378), which provides a basis for the recommended disposal procedures.

Hazard ClassificationThis compound HydrateCoumarin (Parent Compound)
GHS Pictogram GHS09 (Hazardous to the aquatic environment)GHS06 (Skull and crossbones), GHS08 (Health hazard)
Signal Word WarningDanger
Hazard Statements H410: Very toxic to aquatic life with long lasting effects.H301: Toxic if swallowed. H317: May cause an allergic skin reaction. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.P273: Avoid release to the environment. P280: Wear protective gloves. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

This compound Disposal Protocol: A Step-by-Step Guide

This protocol provides a general framework for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE) and Work Area Preparation
  • PPE: Always wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Work Area: Conduct all handling and disposal procedures within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the date accumulation begins.

  • Avoid Mixing: Do not mix this compound waste with other waste streams to prevent unintended chemical reactions.[7]

Disposal of Solid and Liquid this compound Waste
  • Solid Waste: Place solid this compound and any materials used for cleaning up spills (e.g., absorbent pads) into the designated solid hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible liquid waste container.

Storage of this compound Waste
  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Container Management: Keep the waste container securely closed when not in use.

Final Disposal
  • Authorized Disposal Service: Arrange for the collection, transport, and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8][9][10]

  • Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.

Experimental Protocol: Decontamination of Labware and Surfaces

Proper decontamination of all equipment and surfaces that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.

Materials
  • Appropriate solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble)

  • Detergent solution

  • Deionized water

  • Designated hazardous waste container for liquid waste

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure
  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent to dissolve any residual this compound. Collect this initial solvent rinse in the designated liquid hazardous waste container.

  • Wash: Wash the rinsed items with a detergent solution and warm water.

  • Final Rinse: Thoroughly rinse the items with deionized water.

  • Surface Decontamination: For work surfaces, wipe down the area with a cloth or paper towel soaked in a suitable solvent, followed by a wash with detergent and water. Dispose of the contaminated cleaning materials in the solid hazardous waste container.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.

Meranzin_Disposal_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid, Liquid, Contaminated PPE) segregate Segregate Waste into Designated Containers start->segregate label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container store Store in Secure, Well-Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

References

Personal protective equipment for handling Meranzin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Meranzin. The following procedural guidance is designed to answer key operational questions and establish safe laboratory practices.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound has demonstrated cytotoxic properties against certain cancer cell lines, it is imperative to handle it with precautions similar to those for other cytotoxic compounds.[1] The following table summarizes the required personal protective equipment.

Body Part PPE Item Standard/Material Purpose Operational Phase
Hands Double GlovesChemo-rated nitrile gloves (ASTM D6978)To prevent skin contact with the compound, especially when in solution.All handling phases
Body Disposable GownSolid-front, back-closure, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene)To protect skin and clothing from potential splashes and contamination.All handling phases
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 compliantTo protect against splashes of solutions containing this compound. A face shield should be worn in conjunction with goggles.When handling solutions or there is a risk of splashing
Respiratory N95 or N100 RespiratorNIOSH-approvedTo prevent inhalation of the powder form of this compound, especially when weighing or transferring the solid.When handling the solid compound outside of a contained environment

Operational Plan for Handling and Disposal

Handling Protocol

This compound is a solid that is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] The primary exposure risks are through inhalation of the powder and skin contact with the solid or its solutions.

Step 1: Preparation and Engineering Controls

  • All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to minimize inhalation risk.

  • Cover the work surface with a disposable, absorbent, plastic-backed liner.

  • Assemble all necessary equipment and reagents before commencing work.

Step-2: Weighing and Reconstitution

  • When weighing the solid compound, do so within a fume hood and on a tared weigh boat.

  • Use a fit-tested N95 or N100 respirator during this process to prevent inhalation of fine particulates.[3]

  • To reconstitute, add the solvent to the vial containing the solid this compound carefully to avoid splashing.

Step 3: Experimental Use

  • Always wear double nitrile gloves, a disposable gown, and safety goggles when handling solutions of this compound.[3]

  • If there is a significant risk of splashing, a face shield must be worn over the safety goggles.[3]

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent liners, and any other contaminated materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed, and puncture-resistant container for hazardous chemical waste. Do not pour this compound solutions down the drain.[4]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the form of this compound being handled.

PPE_Decision_Workflow PPE Selection Workflow for this compound Handling start Start Handling Procedure check_form Is this compound in solid (powder) form? start->check_form weighing Weighing or transferring solid? check_form->weighing Yes solution_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles check_form->solution_ppe No (in solution) solid_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - N95/N100 Respirator weighing->solid_ppe Yes weighing->solution_ppe No (already in vial) splash_risk Risk of splashing? solid_ppe->splash_risk solution_ppe->splash_risk face_shield Add Face Shield to PPE splash_risk->face_shield Yes end Proceed with Experiment splash_risk->end No face_shield->end

Caption: PPE selection workflow for handling this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.